molecular formula C12H11NO4 B091268 Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate CAS No. 41042-21-1

Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

货号: B091268
CAS 编号: 41042-21-1
分子量: 233.22 g/mol
InChI 键: PTKZJSSZZSMJPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate (CAS 41042-21-1) is a high-purity chemical intermediate of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol, this compound serves as a versatile building block for constructing complex biologically active molecules . Its core structure is based on the isatin (2,3-dioxoindoline) scaffold, which is known to confer a range of pharmacological properties. In research settings, this compound has demonstrated promising biological activities, including antitumor and antimicrobial effects. Studies have shown its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, enhancing the efficacy of chemotherapeutic agents in combination therapies . Furthermore, it exhibits notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action is attributed to its ability to interact with specific molecular targets and enzymes, modulating their activity. For instance, the indole core can bind to various receptors, potentially inhibiting enzymes critical for cancer cell survival or viral replication . Beyond pharmaceutical research, it is also utilized in material science as a precursor for synthesizing polymers and nanomaterials, aiming to enhance mechanical and thermal properties or develop applications in electronics and photonics . This product is offered for research use only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

ethyl 2-(2,3-dioxoindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-10(14)7-13-9-6-4-3-5-8(9)11(15)12(13)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKZJSSZZSMJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194016
Record name 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo-, ethyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41042-21-1
Record name Ethyl 2,3-dihydro-2,3-dioxo-1H-indole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41042-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl isatin-N-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041042211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 41042-21-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136016
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo-, ethyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL ISATIN-N-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0OM3JC2PF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the properties of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a member of the isatin family of compounds, which are known for their diverse and significant biological activities. This technical guide provides a comprehensive overview of the known properties of this specific isatin derivative, including its chemical and physical characteristics, a detailed synthesis protocol, and an exploration of its potential biological significance based on the activities of related compounds. While specific quantitative biological data for this exact molecule is limited in publicly available literature, this guide extrapolates potential mechanisms of action and signaling pathway involvement based on the well-documented activities of the broader isatin class, which includes anticancer, antiviral, and anti-inflammatory properties.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure consists of an isatin (1H-indole-2,3-dione) moiety N-substituted with an ethyl acetate group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name Ethyl 2-(2,3-dioxoindol-1-yl)acetate[1]
CAS Number 41042-21-1[1][2]
Molecular Formula C₁₂H₁₁NO₄[1][2][3]
Molecular Weight 233.22 g/mol [2]
Monoisotopic Mass 233.0688 Da[3]
Melting Point 401–403 K (128–130 °C)[4]
Predicted XlogP 0.9[3]
SMILES CCOC(=O)CN1C2=CC=CC=C2C(=O)C1=O[3]
InChI InChI=1S/C12H11NO4/c1-2-17-10(14)7-13-9-6-4-3-5-8(9)11(15)12(13)16/h3-6H,2,7H2,1H3[3]
InChIKey PTKZJSSZZSMJPS-UHFFFAOYSA-N[3]

Table 2: Crystallographic Data for this compound [4]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.6433 (6)
b (Å) 5.8640 (3)
c (Å) 16.2899 (8)
α (°) 90
β (°) 124.693 (3)
γ (°) 90
Volume (ų) 1066.40 (10)
Z 4
Temperature (K) 100
Radiation Cu Kα
Wavelength (Å) 1.54178

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the N-alkylation of isatin with ethyl chloroacetate.[4]

Synthesis Workflow

Synthesis_Workflow Isatin Isatin Reactants Isatin->Reactants EtCA Ethyl Chloroacetate EtCA->Reactants Reaction Stirring in DMF K₂CO₃, TBAB Room Temperature Reactants->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization (Methanol) Evaporation->Recrystallization Product Ethyl (2,3-dioxo-2,3-dihydro- 1H-indol-1-yl)acetate Recrystallization->Product

Synthesis of this compound.
Detailed Synthesis Protocol[4]

  • Reaction Setup: To a solution of isatin (10 mmol) in dimethylformamide (DMF, 20 ml), potassium carbonate (K₂CO₃, 20 mmol), ethyl chloroacetate (12 mmol), and a catalytic amount of tetrabutylammonium bromide (TBAB, 1 mmol) are added.

  • Reaction: The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, the inorganic salts are removed by filtration.

  • Isolation: The solvent (DMF) is removed from the filtrate under reduced pressure.

  • Purification: The resulting crude product is purified by recrystallization from methanol.

  • Yield: The typical yield for this reaction is approximately 76%.[4]

X-ray Crystallography Protocol[4]
  • Data Collection: X-ray diffraction data were collected at 100 K on a Bruker SMART 6000 diffractometer using Cu Kα radiation (λ = 1.54178 Å). Data were collected using ω and φ scans.

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined as riding atoms.

Spectroscopic Data

Table 3: Predicted Mass Spectrometry Data [3]

AdductPredicted m/z
[M+H]⁺234.07608
[M+Na]⁺256.05802
[M-H]⁻232.06152
[M+NH₄]⁺251.10262
[M+K]⁺272.03196

Biological Activity and Signaling Pathways

Specific biological activity data, such as IC₅₀ values, for this compound are not extensively reported. However, the isatin scaffold is a well-established pharmacophore present in numerous compounds with significant biological activities, including anticancer, antiviral, and anti-inflammatory effects.[5] The biological potential of the title compound can be inferred from the known mechanisms of other isatin derivatives.

Potential Anticancer Activity and Associated Signaling Pathways

Isatin derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases that are crucial for tumor growth and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several isatin-based compounds have been identified as potent inhibitors of VEGFR-2. The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 by isatin derivatives can block these processes, thereby inhibiting tumor angiogenesis.

VEGFR2_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK (ERK) VEGFR2->MAPK Activates Isatin_Derivative Ethyl (2,3-dioxo-2,3-dihydro- 1H-indol-1-yl)acetate (Potential Inhibitor) Isatin_Derivative->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) mTOR->Angiogenesis MAPK->Angiogenesis

Potential inhibition of the VEGFR-2 signaling pathway.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Some isatin derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor cell growth and induction of apoptosis.

PI3K_Akt_mTOR_Pathway cluster_upstream Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Activate PI3K PI3K RTK->PI3K Isatin_Derivative Ethyl (2,3-dioxo-2,3-dihydro- 1H-indol-1-yl)acetate (Potential Inhibitor) Isatin_Derivative->PI3K Inhibits Akt Akt Isatin_Derivative->Akt Inhibits mTOR mTOR Isatin_Derivative->mTOR Inhibits PI3K->Akt Akt->mTOR Cell_Effects Cell Growth, Proliferation, Survival mTOR->Cell_Effects

Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a readily synthesizable isatin derivative with well-defined chemical and physical properties. While specific biological data for this compound is sparse, its structural relationship to a class of molecules with proven and diverse pharmacological activities suggests significant potential for further investigation. The established roles of isatin derivatives as inhibitors of key signaling pathways in cancer and other diseases, such as the VEGFR-2 and PI3K/Akt/mTOR pathways, provide a strong rationale for the biological evaluation of this compound. Future research should focus on obtaining experimental spectroscopic data and conducting comprehensive in vitro and in vivo studies to elucidate its specific biological targets and therapeutic potential.

References

Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a member of the isatin family of compounds. Isatin (1H-indole-2,3-dione) and its derivatives are of significant interest to the scientific community due to their versatile chemical nature and a broad spectrum of pharmacological activities.[1] These activities include, but are not limited to, anticancer, antimicrobial, anti-HIV, and effects on the central nervous system.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known experimental data for this compound.

Chemical Structure and Properties

The core of this molecule is the isatin scaffold, which is an indole ring with two carbonyl groups at positions 2 and 3. In this specific derivative, an ethyl acetate group is attached to the nitrogen atom at position 1 of the indole ring.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 41042-21-1[2][3]
IUPAC Name Ethyl 2-(2,3-dioxoindol-1-yl)acetate[3]
Molecular Formula C₁₂H₁₁NO₄[2][3]
Molecular Weight 233.22 g/mol [2]
SMILES CCOC(=O)CN1C2=CC=CC=C2C(=O)C1=ON/A

Synthesis

The synthesis of this compound can be achieved through the N-alkylation of isatin. A general synthetic workflow is outlined below.

Synthesis_Workflow cluster_reactants Reactants & Reagents Isatin Isatin Reaction N-Alkylation Isatin->Reaction EthylChloroacetate Ethyl chloroacetate EthylChloroacetate->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product Ethyl (2,3-dioxo-2,3-dihydro- 1H-indol-1-yl)acetate Reaction->Product Stirring at room temperature

A generalized workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis

A reported synthesis for this compound involves the following steps: To a solution of isatin (10 mmol) in dimethylformamide (DMF, 20 ml), potassium carbonate (K₂CO₃, 20 mmol) and tetrabutylammonium bromide (1 mmol) are added.[1] Ethyl chloroacetate (10 mmol) is then added to this mixture.[1] The reaction mixture is stirred at room temperature for 24 hours.[1] Following the reaction, the inorganic salts are removed by filtration. The solvent is then evaporated under reduced pressure. The resulting residue is treated with dichloromethane to isolate the crude product, which is then recrystallized from methanol to yield the final product.[1]

Crystallographic Data

The molecular structure of this compound has been characterized by single-crystal X-ray diffraction.[1] The data reveals a planar indole ring system.[1]

Table 2: Crystallographic Data

ParameterValueSource
Crystal system Monoclinic[1]
Space group P2₁/c[1]
a (Å) 13.6433 (6)[1]
b (Å) 4.9505 (3)[1]
c (Å) 16.2899 (8)[1]
β (°) 104.246 (2)[1]
Volume (ų) 1066.40 (10)[1]
Z 4[1]
Temperature (K) 100 (2)[1]
Radiation type Cu Kα[1]
λ (Å) 1.54178[1]
R-factor 0.040[1]
wR-factor 0.104[1]
Experimental Protocol: Single-Crystal X-ray Diffraction

For the single-crystal X-ray study, data collection is performed on a Bruker SMART 6000 diffractometer.[1] The structure is solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] H atoms are positioned geometrically and refined as riding atoms.[1]

Biological Activity

While specific quantitative biological activity data for this compound is not extensively documented in the reviewed literature, the isatin scaffold is a well-known pharmacophore. Derivatives of isatin have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

  • Anticancer properties: Isatin-based compounds have been investigated for their potential as anticancer agents.

  • Antimicrobial activity: Various derivatives have shown efficacy against different microbial strains.

  • Antiviral activity: Notably, some isatin derivatives have been studied for their anti-HIV properties.[1]

  • Central Nervous System (CNS) activity: The isatin core is also associated with effects on the central nervous system.[1]

It is important to note that the specific biological effects and potency can vary significantly with substitutions on the isatin ring system. Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This compound is a readily synthesizable isatin derivative with a well-characterized solid-state structure. While the broader class of isatin compounds is known for its diverse biological activities, the specific pharmacological profile of this particular ester derivative remains an area for future investigation. The information provided in this guide serves as a foundational resource for researchers and professionals in the field of medicinal chemistry and drug development who are interested in exploring the potential of isatin-based compounds.

References

Spectroscopic and Structural Elucidation of Ethyl isatin-1-acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl isatin-1-acetate (also known as Ethyl 2-(2,3-dioxoindolin-1-yl)acetate), a derivative of the versatile isatin scaffold. Isatin and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for its synthesis and spectroscopic analysis.

Molecular Structure

Ethyl isatin-1-acetate possesses the chemical formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol . The structure, confirmed by X-ray crystallography, consists of a planar indole ring system substituted at the nitrogen atom with an ethyl acetate group.

Synthesis of Ethyl isatin-1-acetate

A common and effective method for the synthesis of Ethyl isatin-1-acetate involves the N-alkylation of isatin.

Experimental Protocol:

A solution of isatin (10 mmol) in dimethylformamide (50 ml) is treated with ethyl bromoacetate (12 mmol) and potassium carbonate (12 mmol). Tetrabutylammonium bromide (1 mmol) can be added as a phase-transfer catalyst. The reaction mixture is stirred, typically at room temperature, until completion, which can be monitored by thin-layer chromatography. Upon completion, the inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified, for example, by recrystallization from a suitable solvent like methanol, to yield the final product.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isatin ring, the methylene protons of the acetate group, and the ethyl ester protons.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H (Isatin)7.0 - 7.8Multiplet
-CH₂- (acetate)~4.6Singlet
-O-CH₂- (ethyl)~4.2Quartet~7.1
-CH₃ (ethyl)~1.2Triplet~7.1

¹³C NMR (Carbon NMR): The carbon NMR spectrum will be characterized by the signals from the two carbonyl carbons of the isatin core at high chemical shifts.

Carbon Expected Chemical Shift (δ, ppm)
C=O (ketone, C3)~183
C=O (amide, C2)~158
Aromatic-C (Isatin)110 - 151
C=O (ester)~168
-CH₂- (acetate)~42
-O-CH₂- (ethyl)~62
-CH₃ (ethyl)~14
Infrared (IR) Spectroscopy

The IR spectrum of Ethyl isatin-1-acetate is expected to exhibit strong absorption bands corresponding to the carbonyl stretching vibrations.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (amide)~1740Strong
C=O (ketone)~1620Strong
C=O (ester)~1750Strong
C-N Stretch~1380Medium
Aromatic C-H Stretch~3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z Relative Intensity (%) Assignment
233Moderate[M]⁺ (Molecular Ion)
146High[M - COOC₂H₅]⁺
118Moderate[M - COOC₂H₅ - CO]⁺

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified Ethyl isatin-1-acetate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The addition of a small amount of tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, a typical spectral width of 0-12 ppm is used. For ¹³C NMR, a spectral width of 0-220 ppm is appropriate. Standard pulse sequences are employed for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in structural assignments.

IR Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[2][3][4][5][6]

  • Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column.

  • Ionization : Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7][8][9]

  • Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of Ethyl isatin-1-acetate.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Isatin Isatin Reaction N-Alkylation Isatin->Reaction Reagents Ethyl Bromoacetate, K2CO3, DMF Reagents->Reaction Purification Purification (Recrystallization) Reaction->Purification Product Ethyl isatin-1-acetate Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Spectroscopic Data (Tables) NMR->Data IR->Data MS->Data

Caption: Workflow for the synthesis and spectroscopic analysis of Ethyl isatin-1-acetate.

References

Physical and chemical properties of N-ethoxycarbonylmethylisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethoxycarbonylmethylisatin, a prominent member of the N-substituted isatin family, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Isatin and its derivatives are recognized for their wide spectrum of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents. The introduction of an ethoxycarbonylmethyl group at the N-1 position of the isatin core can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of N-ethoxycarbonylmethylisatin, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological applications, with a focus on its role as an enzyme inhibitor.

Chemical and Physical Properties

N-ethoxycarbonylmethylisatin, systematically named ethyl 2-(2,3-dioxoindolin-1-yl)acetate, is a crystalline solid. Its fundamental properties are summarized in the table below. While specific experimental data for some properties are not widely published, the provided values are based on available data for the compound and closely related analogs.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₄[1]
Molecular Weight 233.22 g/mol [1]
Appearance White solid[2]
Melting Point 134-135 °C (for a related compound)[2]
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.General knowledge
CAS Number 41042-21-1[1]

Synthesis and Characterization

The primary synthetic route to N-ethoxycarbonylmethylisatin involves the N-alkylation of isatin with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction is typically carried out in the presence of a base in a polar aprotic solvent. Both conventional heating and microwave-assisted methods have been successfully employed.[3]

General Synthesis Workflow

The synthesis of N-ethoxycarbonylmethylisatin can be conceptually broken down into a few key steps, as illustrated in the workflow diagram below. This process begins with the deprotonation of isatin to form the isatin anion, which then acts as a nucleophile to displace the halide from the ethyl haloacetate, yielding the final product.

G General Synthesis Workflow for N-ethoxycarbonylmethylisatin Isatin Isatin ReactionMixture Reaction Mixture Isatin->ReactionMixture Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->ReactionMixture Solvent Polar Aprotic Solvent (e.g., DMF, NMP) Solvent->ReactionMixture EthylHaloacetate Ethyl Haloacetate (e.g., ClCH₂CO₂Et) EthylHaloacetate->ReactionMixture Heating Heating (Conventional or Microwave) ReactionMixture->Heating Workup Aqueous Work-up Heating->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product N-ethoxycarbonylmethylisatin Purification->Product

Caption: General workflow for the synthesis of N-ethoxycarbonylmethylisatin.

Detailed Experimental Protocol: Microwave-Assisted Synthesis[3]

This protocol is adapted from a general procedure for the microwave-assisted N-alkylation of isatin.

Materials:

  • Isatin (1.0 mmol, 147 mg)

  • Ethyl chloroacetate (1.1 mmol, 135 mg, 0.12 mL)

  • Potassium carbonate (K₂CO₃) (1.3 mmol, 179 mg)

  • N,N-Dimethylformamide (DMF) (a few drops to create a slurry)

Procedure:

  • In a microwave-transparent sealed vessel, combine isatin, potassium carbonate, and ethyl chloroacetate.

  • Add a few drops of DMF to the mixture to form a slurry.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with microwaves at a suitable power and for a time sufficient to complete the reaction (e.g., 3 minutes at 200 W, as a starting point). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • If a solid precipitates, collect it by filtration, wash with water, and dry.

  • If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectral Data

The structural confirmation of N-ethoxycarbonylmethylisatin is achieved through various spectroscopic techniques. The expected spectral data are summarized below.

¹H and ¹³C NMR Spectroscopy

¹H NMR (Expected Chemical Shifts in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.6-7.8m2HAromatic CH
~7.1-7.3m2HAromatic CH
~4.7s2HN-CH₂
~4.2q2HO-CH₂
~1.2t3HCH₃

¹³C NMR (Expected Chemical Shifts in CDCl₃):

Chemical Shift (ppm)Assignment
~183C=O (C3)
~167C=O (ester)
~158C=O (C2)
~150Quaternary aromatic C
~138Aromatic CH
~125Aromatic CH
~124Aromatic CH
~117Quaternary aromatic C
~110Aromatic CH
~62O-CH₂
~40N-CH₂
~14CH₃
Infrared (IR) Spectroscopy

The IR spectrum of N-ethoxycarbonylmethylisatin is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional Group
~1750-1735C=O stretch (ester)
~1730-1710C=O stretch (ketone, C3)
~1620-1600C=O stretch (amide, C2)
~1600-1450C=C stretch (aromatic)
~1200-1000C-O stretch (ester)
Mass Spectrometry

The mass spectrum of N-ethoxycarbonylmethylisatin would show a molecular ion peak corresponding to its molecular weight. Predicted mass spectrometry data is available.[4]

Adductm/z (predicted)
[M+H]⁺234.07608
[M+Na]⁺256.05802
[M-H]⁻232.06152

Biological Activity and Potential Applications

N-substituted isatins are a class of compounds with diverse biological activities. While specific studies on N-ethoxycarbonylmethylisatin are limited, the isatin scaffold is known to be a privileged structure in medicinal chemistry. Derivatives have shown promise as inhibitors of various enzymes, including caspases and kinases, which are critical targets in cancer and inflammatory diseases.[5][6]

Enzyme Inhibition: Caspase Inhibition and Apoptosis

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death). Dysregulation of apoptosis is a hallmark of cancer. N-substituted isatins have been identified as potent inhibitors of caspases, making them attractive candidates for the development of novel anticancer agents.[2] The general mechanism involves the isatin molecule binding to the active site of the caspase, thereby preventing it from cleaving its natural substrates and halting the apoptotic cascade.

G N-substituted Isatins as Caspase Inhibitors in Apoptosis cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Cellular Execution ApoptoticStimulus Apoptotic Stimulus (e.g., DNA damage, death receptor activation) InitiatorCaspases Initiator Caspases (e.g., Caspase-8, -9) ApoptoticStimulus->InitiatorCaspases EffectorCaspases Effector Caspases (e.g., Caspase-3, -7) InitiatorCaspases->EffectorCaspases Activation CellularTargets Cleavage of Cellular Targets EffectorCaspases->CellularTargets Apoptosis Apoptosis CellularTargets->Apoptosis NSubstitutedIsatin N-ethoxycarbonylmethylisatin (and other N-substituted isatins) NSubstitutedIsatin->EffectorCaspases Inhibition

Caption: Role of N-substituted isatins in the caspase-mediated apoptosis pathway.

Experimental Workflow for Enzyme Inhibition Screening

A typical workflow to evaluate the potential of N-ethoxycarbonylmethylisatin as an enzyme inhibitor would involve a series of in vitro assays.

G Workflow for Screening Enzyme Inhibitory Activity Compound N-ethoxycarbonylmethylisatin Synthesis & Purification PrimaryScreening Primary Enzyme Inhibition Assay (Single Concentration) Compound->PrimaryScreening DoseResponse Dose-Response Assay PrimaryScreening->DoseResponse Active Compounds IC50 IC₅₀ Determination DoseResponse->IC50 MechanismOfAction Mechanism of Action Studies (e.g., Lineweaver-Burk plot) IC50->MechanismOfAction Selectivity Selectivity Profiling (against related enzymes) MechanismOfAction->Selectivity LeadCompound Lead Compound Identification Selectivity->LeadCompound

Caption: A generalized experimental workflow for identifying and characterizing enzyme inhibitors.

Conclusion

N-ethoxycarbonylmethylisatin is a synthetically accessible derivative of the versatile isatin scaffold. While comprehensive data on its physical, chemical, and biological properties are still emerging, the known activities of related N-substituted isatins suggest its potential as a valuable compound for further investigation in drug discovery, particularly in the development of enzyme inhibitors for therapeutic applications. This technical guide provides a foundational understanding of this compound, offering detailed protocols and conceptual frameworks to aid researchers in their future studies. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of N-ethoxycarbonylmethylisatin.

References

An In-depth Technical Guide to Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, a heterocyclic compound belonging to the N-substituted isatin class of molecules. While the broader isatin scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, this document focuses on the specific history, synthesis, and structural characterization of the ethyl acetate derivative. The seminal work appears to be the detailed crystallographic study by Robeyns et al. in 2007, which provides the first comprehensive scientific description of this compound. This guide details the experimental protocol for its synthesis and presents its key structural data. Although specific biological activity and signaling pathway modulation for this particular ester have not been extensively reported in the literature, the known therapeutic potential of the N-substituted isatin family, particularly in anticancer and enzyme inhibition contexts, is discussed to provide a framework for future research and drug discovery efforts.

Introduction and Historical Context

This compound, with the CAS number 41042-21-1, is a derivative of isatin (1H-indole-2,3-dione).[1] Isatin itself is a naturally occurring compound found in certain plants and has also been identified as a metabolic derivative of adrenaline in the human body. The isatin core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-HIV properties.[2]

The specific history of this compound is not extensively documented in early literature. The most definitive and detailed scientific report on this compound is a 2007 publication in Acta Crystallographica Section E: Structure Reports Online by Robeyns et al.[2][3] This study provided a complete synthesis and a high-resolution crystal structure of the molecule, thereby establishing its precise three-dimensional architecture. While it is possible that the compound was synthesized prior to this date, the 2007 paper represents the first comprehensive characterization available in peer-reviewed literature, marking a key point in its scientific history. The synthesis of this compound is a logical extension of the broader research into N-substituted isatins, where modifications at the N-1 position are explored to modulate biological activity.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

PropertyValueReference
IUPAC Name Ethyl 2-(2,3-dioxoindol-1-yl)acetate[1]
CAS Number 41042-21-1[1][4]
Molecular Formula C12H11NO4[1][4]
Molecular Weight 233.22 g/mol [4]
Appearance Yellow crystals[3]

Synthesis and Experimental Protocol

The synthesis of this compound is achieved through the N-alkylation of isatin with ethyl bromoacetate. The protocol detailed by Robeyns et al. (2007) is the primary reference for its preparation.[2][3]

General Synthesis Workflow

The synthesis involves the reaction of isatin with ethyl bromoacetate in the presence of a base (potassium carbonate) and a phase-transfer catalyst (tetrabutylammonium bromide) in a suitable solvent such as dimethylformamide (DMF).

Synthesis_Workflow Isatin Isatin Reaction Reaction Mixture Isatin->Reaction EtBrAc Ethyl Bromoacetate EtBrAc->Reaction Base K2CO3 Base->Reaction Catalyst TBAB Catalyst->Reaction Solvent DMF Solvent->Reaction Filtration Filtration Reaction->Filtration Product Ethyl (2,3-dioxo-2,3-dihydro-1H- indol-1-yl)acetate Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Recrystallization->Product

Synthesis Workflow for this compound.
Detailed Experimental Protocol (Robeyns et al., 2007)

  • Materials:

    • Isatin (10 mmol)

    • Ethyl bromoacetate (12 mmol)

    • Potassium carbonate (12 mmol)

    • Tetrabutylammonium bromide (1 mmol)

    • Dimethylformamide (DMF) (50 ml)

    • Methanol for recrystallization

  • Procedure:

    • To a solution of isatin in dimethylformamide, add ethyl bromoacetate, potassium carbonate, and tetrabutylammonium bromide.[3]

    • Stir the reaction mixture at room temperature.

    • After the reaction is complete (as monitored by thin-layer chromatography), filter the mixture to remove the salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Recrystallize the resulting solid from methanol.

  • Yield: 1.77 g (76%)

  • Melting Point: 401–403 K

Structural Characterization

The definitive structural elucidation of this compound was accomplished through single-crystal X-ray diffraction.[2] The key crystallographic data are summarized in the table below.

ParameterValueReference
Crystal System Monoclinic[2]
Space Group P21/c[2]
a (Å) 13.6433 (6)[2]
b (Å) 4.9505 (3)[2]
c (Å) 16.2899 (8)[2]
β (°) 104.246 (2)[2]
Volume (ų) 1066.40 (10)[2]
Z 4[2]
Temperature (K) 100[2]
R-factor 0.040[2]

The molecular structure is characterized by a planar indole ring system. The ester group is oriented at an angle to this plane.[2]

Biological Activity and Potential Applications

While specific biological studies on this compound are not widely reported, the broader class of N-substituted isatin derivatives has been the subject of extensive research in drug discovery. This provides a strong rationale for the synthesis and further investigation of the title compound.

General Therapeutic Targets of Isatin Derivatives

Isatin derivatives are known to interact with a variety of biological targets, leading to a range of pharmacological effects. The diagram below illustrates some of the key therapeutic areas and molecular targets for this class of compounds.

Isatin_Targets Isatin N-Substituted Isatin Derivatives Anticancer Anticancer Activity Isatin->Anticancer Antimicrobial Antimicrobial Activity Isatin->Antimicrobial Antiviral Antiviral Activity Isatin->Antiviral Enzyme_Inhibition Enzyme Inhibition Isatin->Enzyme_Inhibition Kinases Kinase Inhibition (e.g., VEGFR, EGFR) Anticancer->Kinases Caspases Caspase Inhibition Anticancer->Caspases MAO Monoamine Oxidase (MAO) Inhibition Enzyme_Inhibition->MAO Glucosidase α-Glucosidase Inhibition Enzyme_Inhibition->Glucosidase

General Therapeutic Targets of N-Substituted Isatin Derivatives.
Potential for Drug Discovery

Given the established activities of related compounds, this compound represents a lead compound for further investigation in several areas:

  • Anticancer Research: Many isatin-indole conjugates have shown potent antiproliferative activity against various cancer cell lines.[5] The mechanism often involves the induction of apoptosis through pathways such as caspase activation and cell cycle arrest.[5]

  • Enzyme Inhibition: N-substituted isatins have been identified as inhibitors of various enzymes, including caspases, which are key mediators of apoptosis, and α-glucosidase, a target in the management of diabetes.

  • Neuroprotective Agents: Some isatin derivatives have been investigated for their potential in treating neurodegenerative diseases, partly through their ability to inhibit monoamine oxidase (MAO).

The ethyl acetate moiety at the N-1 position can influence the compound's solubility, cell permeability, and interaction with biological targets, making it a valuable subject for comparative studies within a library of N-substituted isatins.

Conclusion and Future Directions

This compound is a well-characterized N-substituted isatin derivative, with its definitive synthesis and structural analysis reported in 2007. While its specific biological functions remain to be fully elucidated, its chemical lineage places it in a class of compounds with significant therapeutic potential. Future research should focus on screening this compound against a panel of cancer cell lines and key enzymes to determine its specific activity profile. Structure-activity relationship (SAR) studies, comparing it with other N-substituted isatins, would be invaluable in designing next-generation derivatives with enhanced potency and selectivity. Furthermore, investigation into its mechanism of action, should it exhibit significant biological activity, could uncover novel signaling pathway interactions and provide new avenues for drug development.

References

The Biological Potential of Isatin-1-Acetic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1] The isatin core is synthetically versatile, allowing for modifications at the N-1 position, the C-3 carbonyl group, and the aromatic ring, leading to a vast library of compounds with activities spanning anticancer, antimicrobial, antiviral, and enzyme inhibition.[1][2] This technical guide focuses specifically on the biological potential of isatin derivatives substituted at the N-1 position with an acetic acid ester moiety. While direct biological evaluations of these esters are not extensively reported, substantial evidence from closely related N-alkylated isatins and their immediate downstream derivatives—isatin-1-acetohydrazones—provides a strong rationale for their potential as therapeutic agents. This document will detail the synthesis, biological activities, mechanisms of action, and relevant experimental protocols for these and closely related compounds to illuminate the potential of the isatin-1-acetic acid ester core.

Synthesis of Isatin-1-Acetic Acid Ester Derivatives

The foundational step in exploring this class of compounds is the synthesis of the parent ester, typically through N-alkylation of the isatin core. This ester serves as a crucial intermediate for creating further derivatives, such as hydrazides and hydrazones, which are frequently used in biological screening.

Experimental Protocol: Synthesis of Ethyl 2-(2,3-dioxoindolin-1-yl)acetate

This protocol is based on the N-alkylation of isatin.[3]

  • Reagents and Setup: Dissolve isatin (1.0 eq) in dimethylformamide (DMF). Add potassium carbonate (1.2 eq), ethyl bromoacetate (1.2 eq), and tetrabutylammonium bromide (0.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for approximately 12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ethyl 2-(2,3-dioxoindolin-1-yl)acetate.[3]

The resulting ester can then be readily converted to the corresponding hydrazide by refluxing with hydrazine hydrate, which in turn is condensed with various aldehydes or ketones to produce a library of hydrazone derivatives for biological evaluation.[2]

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Hydrazone Synthesis Isatin Isatin Ester Ethyl Isatin-1-acetate (Parent Ester) Isatin->Ester N-alkylation Reagents1 Ethyl Bromoacetate, K2CO3, DMF Hydrazide Isatin-1-acetohydrazide (Intermediate) Ester->Hydrazide Hydrazinolysis Reagents2 Hydrazine Hydrate, Ethanol, Reflux Hydrazone Isatin-1-acetohydrazone (Final Derivative) Hydrazide->Hydrazone Condensation Reagents3 Aldehyde/Ketone (R-CHO), Acetic Acid, Reflux

Caption: General synthetic pathway for isatin-1-acetohydrazone derivatives.

Biological Potential: Anticancer Activity

The most promising therapeutic application for N-substituted isatins is in oncology. Structure-activity relationship (SAR) studies reveal that substitution at the N-1 position is a highly effective strategy for enhancing cytotoxic potency.

Structure-Activity Relationship (SAR) Insights

Research on a range of N-alkylisatins has shown that introducing an aromatic ring via a linker at the N-1 position significantly increases anticancer activity.[4][5] Specifically, N-benzyl isatins, particularly those with electron-withdrawing groups on the benzyl ring or halogen atoms (e.g., bromine) at the C-5 and C-7 positions of the isatin core, exhibit potent, sub-micromolar cytotoxicity.[4][6] This establishes a strong rationale for the anticancer potential of isatin-1-acetic acid esters, which feature a carboxymethyl group at the N-1 position.

Quantitative Cytotoxicity Data

While data for isatin-1-acetic acid esters is sparse, the cytotoxic potential of the N-substituted isatin scaffold is well-documented. The following table summarizes the activity of representative N-substituted isatin derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
1 5,7-Dibromo-N-(p-methylbenzyl)isatinU937 (Lymphoma)0.49[4]
2 5,7-Dibromo-N-(p-methylbenzyl)isatinJurkat (Leukemia)0.49[4]
3 N-Benzyl isatin-hydrazone (Cpd 23)MDA-MB-231 (Breast)15.8 ± 0.6[2]
4 Isatin-hydrazone hybrid (Cpd 133)MCF-7 (Breast)4.86[7]
5 Isatin-hydrazone hybrid (Cpd 133)A549 (Lung)5.32[7]
6 5,6,7-TribromoisatinU937 (Lymphoma)<10[6]
Mechanism of Action: Tubulin Polymerization Inhibition

Potent N-alkylisatins have been shown to exert their anticancer effects by targeting the microtubule network, a critical component for cell division.[4][5] The proposed mechanism involves the destabilization of microtubules, leading to an inhibition of tubulin polymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, preventing mitosis and ultimately triggering programmed cell death (apoptosis) through the activation of effector caspases, such as caspase-3 and caspase-7.[4][6]

Mechanism_of_Action Compound N-Substituted Isatin (e.g., Isatin-1-acetic acid ester) Tubulin Tubulin Polymerization Compound->Tubulin inhibits Microtubules Microtubule Network Destabilization Tubulin->Microtubules leads to CellCycle G2/M Phase Arrest Microtubules->CellCycle Caspase Caspase-3 & -7 Activation CellCycle->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Proposed apoptotic pathway for N-alkyl isatin derivatives.

Biological Potential: Antimicrobial Activity

While the anticancer properties of N-substituted isatins are prominent, the broader class of isatin hydrazones is also known for its antimicrobial potential. These compounds have been evaluated against various bacterial and fungal strains.

Antimicrobial Screening

Isatin-hydrazone derivatives have demonstrated inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8] Some derivatives also show promise in modulating bacterial biofilm formation, a key factor in antibiotic resistance.[9][10] Although specific data for isatin-1-acetohydrazones is limited, the established activity of the isatin-hydrazone pharmacophore suggests this is a viable area for future investigation.

Key Experimental Methodologies

Detailed and reproducible protocols are essential for evaluating the biological potential of new chemical entities.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and is widely used to measure cytotoxicity.[2][11]

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (isatin-1-acetic acid esters or their derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay In Vitro Cytotoxicity Assay (MTT) cluster_analysis Data Analysis S1 Synthesis of Isatin-1-acetic acid ester S2 Purification & Characterization (NMR, MS) S1->S2 A2 Treat cells with serial dilutions of compound S2->A2 A1 Seed Cancer Cells in 96-well plates A1->A2 A3 Incubate for 48-72h A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize Formazan A4->A5 A6 Measure Absorbance A5->A6 D1 Calculate % Viability A6->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for synthesis and in vitro cytotoxicity evaluation.

Conclusion

Isatin-1-acetic acid esters represent a synthetically accessible and promising class of compounds that remains largely unexplored in terms of direct biological activity. However, based on extensive research into related N-alkylated isatins, it is evident that the N-1 position is a critical site for derivatization to achieve potent biological effects. The demonstrated anticancer activity of N-benzyl isatins, which function as inhibitors of tubulin polymerization that induce G2/M cell cycle arrest and apoptosis, provides a compelling hypothesis for the mechanism of action for isatin-1-acetic acid esters and their derivatives. The established protocols for synthesis and in vitro evaluation provide a clear pathway for future research. Further investigation into this specific scaffold is highly warranted and could lead to the development of novel and effective therapeutic agents, particularly in the field of oncology.

References

In-depth Technical Guide: Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, a derivative of the versatile isatin scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. Isatin and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticonvulsant properties. This technical guide provides a comprehensive overview of this compound, including its synonyms, synthesis, and available biological data.

Chemical Identification and Synonyms

A clear identification of the compound is crucial for accurate research and communication. The primary name and a list of known synonyms are provided below.

Identifier Type Value
Systematic Name This compound
IUPAC Name ethyl 2-(2,3-dioxoindol-1-yl)acetate
CAS Number 41042-21-1[1][2]
Molecular Formula C₁₂H₁₁NO₄[1][2]
Molecular Weight 233.22 g/mol

Table 1: Primary Identifiers for this compound.

A variety of synonyms are used in literature and chemical databases to refer to this compound. Being aware of these is essential for comprehensive literature searches.

Synonym
Ethyl isatin-N-acetate
1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo-, ethyl ester
2,3-Dioxo-1-indolineacetic acid ethyl ester
Ethyl 2-(2,3-dioxoindolin-1-yl)acetate
NSC 136016

Table 2: Common Synonyms for this compound.

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of isatin. This reaction involves the deprotonation of the indole nitrogen of isatin, followed by nucleophilic attack on an ethyl haloacetate.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process.

Synthesis_Workflow Isatin Isatin Isatin_Anion Isatin Anion (Deprotonated) Isatin->Isatin_Anion Base (e.g., K₂CO₃) Product This compound Isatin_Anion->Product Nucleophilic Substitution Ethyl_Haloacetate Ethyl Haloacetate (e.g., Ethyl bromoacetate) Ethyl_Haloacetate->Product Nucleophilic Substitution MIC_Workflow cluster_plate 96-Well Microplate Compound_Prep Prepare serial dilutions of test compound in broth Inoculum_Prep Prepare standardized microbial inoculum Well_1 Well with compound + inoculum Inoculum_Prep->Well_1 Inoculate Incubation Incubate microplate Reading Read results (visual or spectrophotometric) Incubation->Reading Determine lowest concentration with no visible growth (MIC) Well_1->Incubation MES_Test_Workflow Animal_Prep Administer test compound or vehicle to mice (i.p.) Seizure_Induction Induce seizure via corneal electrodes after a set time Animal_Prep->Seizure_Induction Observation Observe for tonic hindlimb extension Seizure_Induction->Observation Endpoint Record presence or absence of tonic hindlimb extension Observation->Endpoint

References

Molecular formula and weight of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and crystallographic analysis of this compound, a derivative of isatin. Isatin and its analogues are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential anticancer, antimicrobial, and anti-HIV properties.[1][2][3]

Compound Identification and Properties

This compound is a small molecule featuring a core isatin (1H-indole-2,3-dione) structure N-substituted with an ethyl acetate group.

IdentifierValueSource
IUPAC Name Ethyl 2-(2,3-dioxoindol-1-yl)acetate[4]
Molecular Formula C₁₂H₁₁NO₄[4][5][6]
Molecular Weight 233.22 g/mol [5][7]
Monoisotopic Mass 233.0688 Da[6]
CAS Number 41042-21-1[4][5]

Physicochemical and Structural Data

The structural and physicochemical characteristics of a compound are critical for understanding its behavior and potential applications in drug development.

Predicted Mass Spectrometry Data

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the molecule, which are useful in mass spectrometry-based analyses.[6]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 234.07608148.0
[M+Na]⁺ 256.05802157.5
[M-H]⁻ 232.06152151.7
[M+NH₄]⁺ 251.10262167.7
[M+K]⁺ 272.03196155.2
[M]⁺ 233.06825151.7

Data sourced from PubChem and calculated using CCSbase.[6]

Single-Crystal X-ray Crystallography Data

The precise molecular structure was determined by single-crystal X-ray diffraction at 100 K. The data reveals a planar indole ring system.[1][2]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.6433 (6)
b (Å) 5.8291 (3)
c (Å) 16.2899 (8)
β (°) 125.131 (2)
Volume (ų) 1066.40 (10)
Z 4
Radiation Cu Kα (λ = 1.54178 Å)
Temperature (K) 100
R-factor 0.040
wR-factor 0.104

Data from a study published in Acta Crystallographica Section E.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Synthesis Protocol

The synthesis of this compound can be achieved via the N-alkylation of isatin.[2]

  • Reaction Setup : A mixture of isatin (10 mmol), K₂CO₃ (10 mmol), and tetrabutylammonium bromide (1 mmol) is prepared in acetonitrile (CH₃CN, 50 ml).

  • Addition of Reagent : Ethyl bromoacetate (10 mmol) is added to the stirred suspension.

  • Reaction Conditions : The mixture is stirred at room temperature for 5 hours.

  • Workup : After the reaction period, the salts are removed by filtration.

  • Purification : The solvent is evaporated under reduced pressure, and the resulting residue is recrystallized from methanol to yield the final product. A reported yield for this method is 76%.[2]

Single-Crystal X-ray Diffraction Protocol

The following protocol outlines the procedure for determining the crystal structure of the compound.[1]

  • Data Collection : X-ray diffraction data were collected at 100 K on a Bruker SMART 6000 diffractometer using Cu Kα radiation.[1] Data were collected using ω and φ scans.[1]

  • Cell Refinement : The cell refinement and data reduction were performed using the SAINT software package.[2]

  • Structure Solution and Refinement : The structure was solved by direct methods.[1] Refinement was carried out by full-matrix least-squares on F² using the SHELXL97 program.

  • Hydrogen Atom Treatment : All hydrogen atoms were positioned geometrically and refined as riding atoms.[1]

  • Absorption Correction : A multi-scan absorption correction was applied using SADABS.[1]

Biological Context and Screening Workflow

The isatin core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3][8] These activities often stem from the ability of the isatin ring to interact with various biological targets. The workflow for discovering and characterizing the biological activity of a novel isatin derivative like this compound typically follows a structured path from synthesis to biological evaluation.

G General Workflow for Biological Activity Screening of Isatin Derivatives cluster_0 Chemical Synthesis & Characterization cluster_2 Hit Identification & Follow-up synthesis Synthesis of Isatin Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS, X-ray) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MCF7, A549, HeLa) characterization->cytotoxicity Test Compound antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme hit Hit Identification (Active Compounds) cytotoxicity->hit Primary Hits dose_response Dose-Response Studies (IC₅₀/EC₅₀) hit->dose_response mechanism Mechanism of Action Studies dose_response->mechanism

Caption: A logical workflow for the synthesis and biological evaluation of novel isatin derivatives.

References

Methodological & Application

Application Note: Synthesis of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, a key N-substituted isatin derivative, serves as a versatile intermediate in the synthesis of a wide array of heterocyclic compounds with significant biological and pharmacological activities.[1][2] The N-alkylation of the isatin core not only modifies its chemical reactivity but also provides a scaffold for the development of novel therapeutic agents, including potential antiviral, cytotoxic, and caspase-inhibiting compounds.[1] This document outlines a detailed protocol for the synthesis of this compound from isatin via N-alkylation with ethyl chloroacetate or ethyl bromoacetate.

The described methods involve the deprotonation of the isatin nitrogen using a suitable base, followed by nucleophilic substitution with an ethyl haloacetate. Both conventional heating and microwave-assisted procedures are presented, with the latter offering significant advantages in terms of reduced reaction times and improved yields.[1][3]

Reaction Principle

The synthesis is based on the N-alkylation of isatin.[4] The weakly acidic N-H proton of the indole ring is removed by a base, such as potassium carbonate (K₂CO₃), to form the isatin anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate or ethyl bromoacetate in an Sₙ2 reaction to form the desired product, this compound.

Experimental Protocols

Method 1: Conventional Heating

This protocol details the synthesis of this compound using traditional reflux conditions.

Materials:

  • Isatin

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dry acetone

  • Crushed ice

  • Methanol

Procedure:

  • To a solution of isatin (0.01 mol) in dry acetone, add potassium carbonate (0.015 mol) and ethyl chloroacetate (0.01 mol).[5]

  • Reflux the reaction mixture for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture onto crushed ice.[5]

  • The solid product that separates is collected by filtration.

  • Wash the solid with water and recrystallize from methanol to obtain pure this compound.[5]

Method 2: Microwave-Assisted Synthesis

This method provides a more rapid and efficient synthesis using microwave irradiation.

Materials:

  • Isatin

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP)

  • Water

Procedure:

  • In a microwave-safe vessel, combine isatin, the chosen base (K₂CO₃ or Cs₂CO₃), and a few drops of DMF or NMP.[1][3]

  • Add the alkylating agent, ethyl chloroacetate.

  • Irradiate the mixture in a household or dedicated laboratory microwave oven. Optimal power and time should be determined, but typical conditions can be around 200-300W for 3-5 minutes.[3]

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Pour the mixture into water.

  • The precipitated product is collected by filtration, washed with water, and dried.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound under different conditions.

MethodAlkylating AgentBaseSolventReaction TimeTemperatureYield (%)Reference
ConventionalEthyl chloroacetateK₂CO₃Dry Acetone20 hReflux64[5]
MicrowaveEthyl chloroacetateK₂CO₃DMF3 min200W76[3]
ConventionalEthyl chloroacetateK₂CO₃DMF2 h85°C68[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Isatin Isatin Reaction_Vessel Reaction Mixture Isatin->Reaction_Vessel Ethyl_Haloacetate Ethyl Chloroacetate/ Ethyl Bromoacetate Ethyl_Haloacetate->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Precipitation Pour into Water/Ice Reaction_Vessel->Precipitation Heating or Microwave Filtration Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Recrystallization Recrystallization (e.g., Methanol/Ethanol) Washing->Recrystallization Final_Product This compound Recrystallization->Final_Product reaction_mechanism Isatin Isatin N-H Isatin_Anion Isatin Anion N⁻ Isatin->Isatin_Anion + Base - Base-H⁺ Base Base (K₂CO₃) Product This compound Isatin_Anion->Product + Ethyl Chloroacetate Ethyl_Haloacetate Ethyl Chloroacetate Cl-CH₂COOEt Byproduct Base-H⁺ + Cl⁻

References

Protocol for N-Alkylation of Isatin using Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction:

N-alkylation of isatin is a crucial chemical transformation for the synthesis of a diverse array of biologically active compounds and synthetic intermediates.[1] The introduction of an alkyl group at the nitrogen atom of the isatin core can significantly modify its chemical reactivity and biological properties, leading to derivatives with potential applications as antiviral, anticancer, and anti-inflammatory agents.[1][2] This protocol details the N-alkylation of isatin with ethyl chloroacetate to produce N-(ethoxycarbonylmethyl)isatin, a key precursor for the synthesis of isatin-based acetic acid derivatives. The procedure outlines both conventional heating and microwave-assisted methods, providing researchers with versatile options depending on available equipment and desired reaction times.

Principle of the Method:

The N-alkylation of isatin proceeds via a nucleophilic substitution reaction. In the presence of a base, the acidic N-H proton of isatin is abstracted to form a resonance-stabilized isatin anion.[1][3][4] This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate and displacing the chloride leaving group to form the N-alkylated product. The choice of base and solvent is critical for efficient reaction, with polar aprotic solvents generally favoring the reaction.[1][3]

Experimental Protocols

This section provides two detailed protocols for the N-alkylation of isatin using ethyl chloroacetate: a conventional heating method and a microwave-assisted method.

Method A: Conventional Heating

This method is a standard approach that utilizes common laboratory equipment.

Materials:

  • Isatin

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol, 147.1 mg).

  • Add anhydrous potassium carbonate (1.3 mmol, 179.7 mg) to the flask.

  • Add N,N-dimethylformamide (DMF, 5 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes to ensure good suspension of the reagents.

  • Add ethyl chloroacetate (1.1 mmol, 134.6 mg, 1.1 mL) dropwise to the stirring suspension.

  • Attach a condenser to the flask and heat the reaction mixture to 80-85 °C using a heating mantle or oil bath.[5]

  • Maintain the reaction at this temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold deionized water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Method B: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and often leads to improved yields.[1][5]

Materials:

  • Isatin

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP)

  • Microwave reactor vial

  • Microwave synthesizer

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for work-up

Procedure:

  • In a microwave reactor vial, combine isatin (1.0 mmol, 147.1 mg), the chosen base (K₂CO₃, 1.3 mmol, 179.7 mg or Cs₂CO₃, 1.3 mmol, 423.6 mg), and ethyl chloroacetate (1.1 mmol, 134.6 mg, 1.1 mL).[1][3]

  • Add a few drops of DMF or NMP to create a slurry.[1][3]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a power of 200-300 Watts for 3-5 minutes.[5] The reaction temperature will increase during irradiation.

  • After the irradiation is complete, allow the vial to cool to a safe temperature.

  • Follow the work-up procedure as described in Method A (steps 9-14) to isolate and purify the product.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of isatin with ethyl chloroacetate under both conventional and microwave-assisted methods.

MethodBaseSolventTemperature/PowerTimeYield (%)Reference
Conventional HeatingK₂CO₃DMF85 °C2 h68[5]
Microwave-AssistedK₂CO₃DMF200 W3 min76[5]
Microwave-AssistedCs₂CO₃DMF200 W3 min~93 (qualitative)[5]

Visualizations

Experimental Workflow Diagram

experimental_workflow Workflow for N-Alkylation of Isatin A 1. Mix Isatin, Base (K2CO3/Cs2CO3), and Solvent (DMF/NMP) B 2. Add Ethyl Chloroacetate A->B C1 Method A: Conventional Heating (80-85 °C, 2-4 h) B->C1 Conventional C2 Method B: Microwave Irradiation (200-300 W, 3-5 min) B->C2 Microwave D 3. Reaction Monitoring (TLC) C1->D C2->D E 4. Work-up: Aqueous Quench & Extraction D->E Reaction Complete F 5. Purification: Recrystallization or Chromatography E->F G N-(ethoxycarbonylmethyl)isatin (Final Product) F->G

Caption: A flowchart illustrating the key steps in the N-alkylation of isatin.

Reaction Mechanism

reaction_mechanism Mechanism of Isatin N-Alkylation isatin Isatin isatin_anion Isatin Anion isatin->isatin_anion Deprotonation base Base (e.g., K2CO3) base->isatin_anion product N-(ethoxycarbonylmethyl)isatin isatin_anion->product Nucleophilic Attack (SN2) ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->product salt Base-H+ + Cl-

Caption: The reaction mechanism for the N-alkylation of isatin.

References

Applications of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, also known as ethyl isatin-1-acetate, is a versatile scaffold in medicinal chemistry. The isatin core, a privileged bicyclic system, provides a unique structural motif for the design and synthesis of a wide array of biologically active compounds.[1][2][3] The presence of the ethyl acetate group at the N-1 position offers a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of potent and selective therapeutic agents.[4][5]

This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its utility as a building block for the development of anticancer, enzyme inhibitory, and antimicrobial agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts.

Anticancer and Cytotoxic Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[5][6] The isatin scaffold can be functionalized at various positions to modulate the anticancer activity and selectivity.[1]

A series of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic activity against MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines.[5] Notably, ortho-substitutions on the N-phenyl ring generally resulted in better activity compared to meta and para substitutions.[5]

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundSubstitution on N-phenyl ringTarget Cell LineIC50 (µM)Reference
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide2-isopropylMCF7, A549, HeLaMost active of the series (specific IC50 not provided)[4][5]

The anticancer mechanism of isatin-based compounds often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, isatin-triazole hybrids have been shown to inhibit tubulin polymerization, and other derivatives act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) and signal transducer and activator of transcription 3 (STAT3).[1]

Signaling Pathway: VEGFR2/STAT3 Inhibition

VEGFR2_STAT3_Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation STAT3 STAT3 P_VEGFR2->STAT3 Activates P_STAT3 p-STAT3 STAT3->P_STAT3 Phosphorylation P_STAT3->P_STAT3 Nucleus Nucleus P_STAT3->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Angiogenesis) Nucleus->Gene_Expression Isatin_Derivative Isatin Derivative (e.g., Isatin-triazole hybrid) Isatin_Derivative->P_VEGFR2 Inhibits Isatin_Derivative->STAT3 Inhibits

Caption: Inhibition of the VEGFR2/STAT3 signaling pathway by isatin derivatives.

Enzyme Inhibition

The isatin scaffold has proven to be a valuable template for the design of potent enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

Insulin-Degrading Enzyme (IDE) Inhibition

A derivative of this compound, namely Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) acetate, has been identified as a competitive inhibitor of insulin-degrading enzyme (IDE).[7][8] IDE is a key target for the treatment of type 2 diabetes and Alzheimer's disease, and its inhibition is also being explored as a cancer therapy strategy.[7][8]

Table 2: Inhibitory Activity against Insulin-Degrading Enzyme (IDE)

CompoundTarget EnzymeIC50 (µM)Mechanism of Inhibition
Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) acetateIDE3.60Competitive

This compound demonstrated selective cytotoxicity towards cancer cells over normal cells and inhibited cancer cell migration.[7][8]

Caspase Inhibition

Isatin-based derivatives have been designed and synthesized as inhibitors of caspases, a family of proteases that play a critical role in apoptosis.[9] Dysregulation of apoptosis is a hallmark of cancer, making caspase inhibitors potential therapeutic agents. Certain isatin-sulphonamide derivatives have shown moderate inhibitory activity against caspase-3 and -7.[9]

Antimicrobial Applications

Derivatives of this compound have been investigated for their antimicrobial properties against a spectrum of bacteria and fungi.[2][4][10] The broad-spectrum antimicrobial potential of the isatin core makes it an attractive starting point for the development of novel anti-infective agents.

While specific quantitative data for derivatives of the title compound is limited in the provided search results, the general class of isatin derivatives has shown promising activity. For example, various Schiff bases and Mannich bases of isatin exhibit significant antibacterial activity.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-carboxymethylation of isatin to yield the title compound.[4]

Materials:

  • Isatin

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)

Procedure:

  • To a solution of isatin (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Add ethyl bromoacetate (1.5 equivalents) to the mixture.

  • If desired, add a catalytic amount of TBAB (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Synthesis_Workflow Isatin Isatin Reaction N-Carboxymethylation (rt, 48h) Isatin->Reaction Reagents Ethyl Bromoacetate, K₂CO₃, DMF Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Ethyl (2,3-dioxo-2,3-dihydro- 1H-indol-1-yl)acetate Purification->Product

Caption: General workflow for the synthesis of the title compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF7, A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound serves as a valuable and versatile starting material in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, enzyme inhibitory, and antimicrobial effects. The synthetic accessibility and the possibility for diverse structural modifications make this scaffold highly attractive for the development of novel therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to further explore the medicinal potential of this important class of compounds.

References

Application Notes and Protocols: Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate as a key intermediate in the synthesis of complex heterocyclic structures, particularly spirooxindoles, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound, an N-1 functionalized derivative of isatin, is a valuable building block in organic synthesis. The presence of the reactive dicarbonyl system at the C-2 and C-3 positions of the indole core, combined with the ester functionality at the N-1 position, offers multiple sites for chemical modification. This allows for the construction of diverse and complex molecular architectures, most notably the spirooxindole framework, which is a common motif in a variety of biologically active natural products and synthetic compounds.

Synthesis of this compound

The title compound can be efficiently synthesized from the readily available starting materials isatin and ethyl bromoacetate.

Synthetic Protocol:

A robust method for the preparation of this compound involves the N-alkylation of isatin.

Reaction Scheme:

G isatin Isatin reagents 1. NaH 2. Ethyl bromoacetate isatin->reagents product This compound reagents->product DMF, rt G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Three-Component Reaction Isatin_Derivative Ethyl 2-(2-oxoindolin- 3-ylidene)acetate Derivative Michael_Adduct 3-Isatyl-1,4-dicarbonyl compound Isatin_Derivative->Michael_Adduct DBU, Toluene Dimedone Dimedone Dimedone->Michael_Adduct Dispirooxindole Dispiro[indoline-3,2'-quinoline- 3',3''-indoline] Michael_Adduct->Dispirooxindole Piperidine, MeOH, rt Isatin Isatin Isatin->Dispirooxindole Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Dispirooxindole G Start Ethyl (2,3-dioxo-2,3-dihydro- 1H-indol-1-yl)acetate Product Ethyl 2-(3-(substituted-methylene)- 2-oxoindolin-1-yl)acetate Start->Product Base catalyst (e.g., piperidine, L-proline) Active_Methylene Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) Active_Methylene->Product G Dipolarophile Knoevenagel Adduct of Ethyl (2,3-dioxo-2,3-dihydro- 1H-indol-1-yl)acetate Cycloadduct Spiro[indoline-3,x'-heterocycle] Dipolarophile->Cycloadduct [3+2] Cycloaddition Dipole 1,3-Dipole (e.g., Azomethine ylide, Nitrone) Dipole->Cycloadduct

Application Notes and Protocols: Antimicrobial and Antifungal Activity of Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by its derivatives.[1][2] These activities include antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The unique structural features of the isatin nucleus, particularly the presence of a reactive keto group at the C-3 position and an amide group, allow for diverse chemical modifications, leading to the synthesis of novel compounds with enhanced therapeutic potential.[4][5] This document provides a comprehensive overview of the antimicrobial and antifungal activities of various isatin derivatives, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Data Presentation: Antimicrobial and Antifungal Activities

The following tables summarize the quantitative data on the antimicrobial and antifungal efficacy of selected isatin derivatives from various studies. This data, primarily presented as Minimum Inhibitory Concentration (MIC) and zone of inhibition, allows for a comparative assessment of the potency of different structural modifications.

Table 1: Antibacterial Activity of Isatin Derivatives (MIC in µg/mL)
Compound/Derivative ClassEscherichia coliStaphylococcus aureus (including MRSA)Bacillus subtilisPseudomonas aeruginosaReference
Isatin-decorated thiazole (7b, 7d, 14b)Potent Activity---[6][7]
Isatin-decorated thiazole (7f)-Best Activity--[6][7]
Schiff Base (3c)116--[1]
Isatin β-thiosemicarbazone (25)-0.78 (MRSA)0.78-[2]
Isatin-quinoline conjugates (10a-f, 11a-f)-Significant biocidal activity--[8]
Imidazolone derivative (VIIIb, VIIIc, VIIId)-Highest activityGood activity-[9]
Table 2: Antifungal Activity of Isatin Derivatives (MIC in µg/mL)
Compound/Derivative ClassCandida albicansAspergillus nigerMicrosporum canisAspergillus flavusReference
Isatin-decorated thiazole (7h, 11f)Equivalent to Nystatin---[6][7]
Schiff and Mannich bases-Equipotent activity (compound 46)--[2]
Imidazolone derivative (VIIIb, VIIIc, VIIId)Highest activityGood activity (VIIIa, VIIId, VIIIn)--[9]
Amine derivative (3a)--90% inhibition-[10]
Hydrazone derivative (4b)---90% inhibition[10]

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial screening of isatin derivatives are crucial for reproducible research. The following protocols are compiled from established methods in the literature.

Protocol 1: Synthesis of Isatin Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases derived from isatin, a common class of derivatives with significant antimicrobial activity.[1][11]

Materials:

  • Substituted isatin

  • Primary aromatic or aliphatic amine

  • Glacial acetic acid

  • Ethanol

  • Reflux apparatus

  • Beakers, flasks, and other standard laboratory glassware

  • Stirring plate and magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve an equimolar amount of the substituted isatin in ethanol in a round-bottom flask.

  • To this solution, add an equimolar amount of the desired primary amine.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a condenser and reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid (Schiff base) is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Characterize the synthesized compound using spectroscopic techniques such as IR, ¹H-NMR, and Mass Spectrometry.[12]

Protocol 2: Antimicrobial Susceptibility Testing - Agar Well Diffusion Method

This method is widely used for preliminary screening of the antimicrobial activity of novel compounds.[6][9]

Materials:

  • Muller Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial or fungal cultures

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Test compound solutions of known concentration (e.g., in DMSO)

  • Positive control (standard antibiotic/antifungal, e.g., Gentamicin, Amphotericin B)

  • Negative control (solvent, e.g., DMSO)

  • Incubator

Procedure:

  • Prepare and sterilize the MHA or SDA medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a microbial inoculum by suspending a few colonies from a fresh culture in sterile saline to a turbidity equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum (adjusted to 5 x 10⁵ CFU/mL)

  • Test compound solutions

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next across the plate. Discard 100 µL from the last well.

  • Prepare the microbial inoculum and dilute it in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Add 100 µL of the diluted inoculum to each well (except the negative control well).

  • The final volume in each well will be 200 µL.

  • Include a growth control (inoculum in broth without any compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity. The MIC can also be determined by measuring the absorbance at 600 nm using a microplate reader.

Mechanism of Action and Signaling Pathways

The antimicrobial and antifungal activity of isatin derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanism can vary depending on the specific derivative, some key targets and pathways have been identified.

One of the prominent mechanisms of action for certain isatin derivatives is the inhibition of tyrosyl-tRNA synthetase (TyrRS), an essential enzyme in bacterial protein synthesis.[6][7] By targeting TyrRS, these compounds can effectively halt bacterial growth.

antimicrobial_mechanism cluster_bacterium Bacterial Cell Isatin_Derivative Isatin_Derivative Cell_Membrane Cell Membrane Penetration Isatin_Derivative->Cell_Membrane TyrRS Tyrosyl-tRNA Synthetase (TyrRS) Cell_Membrane->TyrRS Inhibition tRNA_Charging tRNA Charging (Tyrosine attachment) TyrRS->tRNA_Charging Protein_Synthesis Protein Synthesis tRNA_Charging->Protein_Synthesis Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Growth_Inhibition

Caption: Proposed mechanism of action for certain isatin derivatives via inhibition of Tyrosyl-tRNA Synthetase.

Other proposed mechanisms include the disruption of microbial cell membranes and the inhibition of other crucial enzymes involved in microbial metabolism.[3] The structural versatility of isatin allows for the design of derivatives that can target multiple pathways, which could be advantageous in overcoming drug resistance.[3]

Experimental Workflow for Antimicrobial Drug Discovery

The process of identifying and characterizing novel antimicrobial agents from isatin derivatives typically follows a structured workflow, from synthesis to biological evaluation.

experimental_workflow Synthesis Synthesis of Isatin Derivatives Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Primary_Screening Primary Antimicrobial Screening (Agar Well/Disk Diffusion) Characterization->Primary_Screening Quantitative_Assay Quantitative Assay (MIC Determination) Primary_Screening->Quantitative_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition) Quantitative_Assay->Mechanism_Studies Lead_Optimization Lead Compound Optimization Mechanism_Studies->Lead_Optimization

Caption: A typical experimental workflow for the discovery of antimicrobial isatin derivatives.

Conclusion

Isatin derivatives represent a promising class of compounds with significant potential for the development of new antimicrobial and antifungal agents.[3][13] Their structural tractability allows for the generation of large libraries of compounds for screening and optimization. The protocols and data presented here provide a valuable resource for researchers in the field of antimicrobial drug discovery. Further investigations into the structure-activity relationships and mechanisms of action of these compounds will be crucial for designing next-generation therapeutics to combat the growing threat of antimicrobial resistance.

References

Application Notes and Protocols for Anticancer Research Involving N-Substituted Isatins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer potential of N-substituted isatin derivatives, summarizing their cytotoxic effects against various cancer cell lines and detailing the experimental protocols for their evaluation. The information is intended to guide researchers in the design and execution of studies aimed at developing novel isatin-based anticancer agents.

Introduction to N-Substituted Isatins in Anticancer Research

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3][4] N-substituted isatins, in particular, have emerged as a promising class of anticancer agents.[5][6] The synthetic accessibility of the isatin core allows for modifications at the N1-position, as well as at other positions on the aromatic ring and the C2/C3 carbonyl groups, leading to a wide array of structurally diverse compounds with potent and selective anticancer activities.[4][7]

The anticancer mechanisms of N-substituted isatins are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][8] Notably, some N-substituted isatin derivatives have been shown to act as microtubule-destabilizing agents, binding to the colchicine site on β-tubulin, which leads to mitotic arrest and suppression of tumor cell growth.[5][9] Others function as inhibitors of various protein kinases, such as vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.[1][2]

Summary of Anticancer Activity of N-Substituted Isatin Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various N-substituted isatin derivatives against a range of human cancer cell lines. This data provides a comparative view of the potency of different structural modifications.

Table 1: Cytotoxicity of N-Substituted Isatin Derivatives against Various Cancer Cell Lines

Compound/Derivative ClassSpecific Compound/ModificationCancer Cell LineIC50 (µM)Reference
Multi-substituted Isatin DerivativeCompound 4lK562 (Leukemia)1.75[10]
HepG2 (Hepatocellular Carcinoma)3.20[10]
HT-29 (Colon Carcinoma)4.17[10]
Isatin-fluoroquinazolinone hybridHybrid 31MCF-7 (Breast Cancer)0.35[11]
N-substituted isatin-thiosemicarbazone complexComplex 39Jurkat (Leukemia)5.83[11]
HeLa S3 (Cervical Cancer)3.53[11]
5-methoxy-isatin thiosemicarbazone copper(II) complexComplex 36MCF-7 (Breast Cancer)14.83 ± 0.45[11]
A549 (Lung Cancer)17.88 ± 0.16[11]
HeLa (Cervical Cancer)6.89 ± 0.42[11]
Isatin-linked chalconeCompound 55 (5-chloro, 3,4-dimethoxy)MDA-MB-231 (Breast Cancer)8.54[11]
MDA-MB-468 (Breast Cancer)4.76[11]
MCF-7 (Breast Cancer)3.59[11]
Acrylate-containing isatin analogueCompound 57aK562 (Leukemia)0.003[11]
Compound 57bK562 (Leukemia)0.006[11]
N-1,2,3-Triazole–Isatin HybridCompound 36A549 (Lung Cancer)7.3[12]
HCT-116 (Colon Cancer)2.6[12]
Thienopyrimidine DerivativeCompound 52T47D (Breast Cancer)6.9[12]
5,7-Dibromo-N-(p-methylbenzyl)isatinCompound 6U937 (Lymphoma)0.49[8]
Jurkat (Leukemia)0.49[8]
N-naphthyl isatin derivativeCompound 10U937 (Lymphoma)0.19[7]
Jurkat (Leukemia)0.91[7]
Isatin–podophyllotoxin hybridCompound 7fKB (Epidermoid Carcinoma)1.99 ± 0.22[13]
A549 (Lung Cancer)0.90 ± 0.09[13]

Key Signaling Pathways Targeted by N-Substituted Isatins

N-substituted isatins exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. A diagrammatic representation of these interactions is provided below.

Signaling_Pathways Isatin N-Substituted Isatin Derivatives Tubulin β-Tubulin Isatin->Tubulin Binds to colchicine site Kinases Protein Kinases (EGFR, VEGFR-2, CDK2) Isatin->Kinases Inhibits Bcl2 Bcl-2 Family (Anti-apoptotic) Isatin->Bcl2 Downregulates Caspases Caspases Isatin->Caspases Activates Microtubule Microtubule Polymerization Tubulin->Microtubule Proliferation Cell Proliferation & Survival Kinases->Proliferation Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Promotes Caspases->Apoptosis Induces CellCycle Cell Cycle (G2/M Phase) Microtubule->CellCycle

Caption: Signaling pathways affected by N-substituted isatins.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible assessment of the cytotoxic effects of N-substituted isatin derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12]

Materials:

  • N-substituted isatin derivatives

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[12]

  • Treatment: Prepare serial dilutions of the N-substituted isatin derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with N-substituted isatin derivatives A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution and incubate for 2-4 hours C->D E 5. Add solubilization solution to dissolve formazan D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[12]

Materials:

  • N-substituted isatin derivatives

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Cold 10% (w/v) Trichloroacetic Acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 1% (v/v) acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with N-substituted isatin derivatives in a 96-well plate as described for the MTT assay.

  • Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate for at least 1 hour at 4°C to fix the cells.[12]

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.[12]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Air dry the plates and then add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510 nm.[12]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of N-substituted isatin derivatives on the cell cycle distribution of cancer cells.

Materials:

  • N-substituted isatin derivatives

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of N-substituted isatin derivatives for a specific time period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and quantify apoptosis induced by N-substituted isatin derivatives.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • N-substituted isatin derivatives

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the N-substituted isatin derivatives for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Apoptosis_Assay_Logic cluster_0 Staining cluster_1 Flow Cytometry Analysis cluster_2 Cell Population Quadrants Start Treated Cancer Cells Stain Stain with Annexin V-FITC & PI Start->Stain Analysis Analyze fluorescence Stain->Analysis Q1 Necrotic (Annexin V- / PI+) Analysis->Q1 Q2 Late Apoptotic (Annexin V+ / PI+) Analysis->Q2 Q3 Viable (Annexin V- / PI-) Analysis->Q3 Q4 Early Apoptotic (Annexin V+ / PI-) Analysis->Q4

Caption: Logical flow of an Annexin V/PI apoptosis assay.

These protocols provide a foundational framework for the in vitro evaluation of N-substituted isatin derivatives as potential anticancer agents. Researchers are encouraged to optimize these protocols based on the specific cell lines and compounds being investigated.

References

Application Notes and Protocols for Enzyme Inhibition Studies of Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate and the Isatin Scaffold

This compound belongs to the isatin class of compounds, which are characterized by an indole-2,3-dione core structure. Isatin and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, the broader family of isatin derivatives has been shown to exhibit potent inhibitory activity against various key enzyme families. These include, but are not limited to, proteases, kinases, and metabolic enzymes, making them attractive candidates for drug discovery and development in therapeutic areas such as oncology, virology, and metabolic disorders.[1][2][3]

This document provides an overview of the enzyme inhibitory potential of the isatin scaffold, along with detailed protocols for assessing the inhibitory activity of compounds like this compound against several important enzyme classes.

Enzyme Inhibition Profile of Isatin Derivatives

The isatin core can be readily functionalized at various positions, leading to a diverse library of compounds with a wide spectrum of biological activities. The table below summarizes the inhibitory activities of several representative isatin derivatives against different enzymes, showcasing the potential of this chemical class.

Table 1: Summary of Enzyme Inhibition Data for Representative Isatin Derivatives

Enzyme TargetSpecific Isatin DerivativeReported Activity (IC50/Ki)Reference
α-GlucosidaseIsatin-thiazole derivative (compound 6p)IC50 = 5.36 ± 0.13 μM[4]
SARS-CoV 3CL ProteaseSubstituted isatin derivativeIC50 = 0.95 to 17.50 μM[1]
CarboxylesterasesHydrophobic isatin analoguesKi in the nM range[1]
VEGFR2 Kinase4-arylthiazole-bearing indolin-2-one (7d)IC50 = 0.503 µM[5]
Cyclin-Dependent Kinase 2 (CDK2)Various isatin derivativesNot specified, but noted as potent inhibitors[2]
Caspase-3 and -75-Pyrrolidinyl sulphonyl isatin derivative (20d)IC50 = 2.33 µM (for Caspase-3)[6]
Aldehyde Dehydrogenase (ALDH1A1)Isatin analog (Compound 3)51.32% inhibition[7]
Monoamine Oxidase B (MAO-B)Benzyloxy-substituted isatin derivativeIC50 = 0.103 μM[8]

Disclaimer: The data presented above is for illustrative purposes to demonstrate the potential of the isatin scaffold. The inhibitory activity of this compound must be determined experimentally.

Experimental Workflow and Signaling Pathway Visualizations

The following diagrams illustrate a general workflow for determining the inhibitory potency of a compound and a representative signaling pathway involving a key enzyme target of isatin derivatives.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and Inhibitor (Pre-incubation) prep_enzyme->mix prep_substrate Prepare Substrate Solution initiate Initiate Reaction (Add Substrate) prep_substrate->initiate prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_inhibitor->mix mix->initiate measure Measure Reaction Rate (e.g., Absorbance/Fluorescence) initiate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General experimental workflow for IC50 determination of an enzyme inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Isatin Isatin Derivative (e.g., this compound) Isatin->P_VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC_MAPK PKC-MAPK Pathway PLCg->PKC_MAPK AKT AKT Pathway PI3K->AKT Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC_MAPK->Angiogenesis AKT->Angiogenesis

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by isatin derivatives.

Detailed Experimental Protocols

The following are representative protocols that can be adapted to screen and characterize the inhibitory activity of this compound or other isatin derivatives.

Protocol 1: α-Glucosidase Inhibition Assay (Colorimetric)

Principle: This assay measures the ability of an inhibitor to prevent the enzymatic cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The product of this reaction, p-nitrophenol, is a yellow compound that can be quantified by measuring its absorbance at 405 nm.[4][7]

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3, 1 M)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Assay Procedure:

  • Prepare Reagents:

    • Dissolve α-glucosidase in 100 mM sodium phosphate buffer to a final concentration of 0.1 U/mL.

    • Dissolve pNPG in 100 mM sodium phosphate buffer to a final concentration of 1.25 mM.

    • Prepare serial dilutions of the test compound and acarbose in DMSO, then dilute further in phosphate buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 20 µL of the test compound dilution and 20 µL of the enzyme solution.

    • Enzyme Control (100% activity): Add 20 µL of buffer (with the same DMSO concentration as the test wells) and 20 µL of the enzyme solution.

    • Blank (No enzyme): Add 40 µL of buffer.

    • Positive Control: Add 20 µL of the acarbose dilution and 20 µL of the enzyme solution.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add 20 µL of the pNPG solution to all wells to start the reaction. The final volume in each well should be 60 µL.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of 1 M Na2CO3 to all wells.

  • Measurement:

    • Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis:

  • Correct the absorbance readings by subtracting the blank absorbance from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100

    • Abs_test is the absorbance of the well with the inhibitor.

    • Abs_control is the absorbance of the enzyme control well (100% activity).

  • Plot the % inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by using non-linear regression analysis (e.g., using GraphPad Prism or similar software).[9][10]

Protocol 2: VEGFR2 Kinase Assay (Luminescence-based)

Principle: This assay measures the kinase activity of VEGFR2 by quantifying the amount of ATP consumed during the phosphorylation of a substrate. A luciferase-based reagent (e.g., Kinase-Glo®) is used to measure the remaining ATP; a lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus, less inhibition.

Materials and Reagents:

  • Recombinant Human VEGFR2 (e.g., BPS Bioscience, Cell Signaling Technology)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • VEGFR2 substrate (e.g., Poly(Glu:Tyr, 4:1) peptide)

  • Test compound dissolved in DMSO

  • Known VEGFR2 inhibitor (e.g., Sunitinib, as a positive control)

  • Kinase-Glo® MAX Luminescence Kinase Assay Kit (e.g., Promega)

  • White, opaque 96-well microplate

  • Luminometer

Assay Procedure:

  • Prepare Reagents:

    • Prepare a master mix containing Kinase Assay Buffer, ATP (at a concentration near the Km for VEGFR2, typically 10-50 µM), and the VEGFR2 substrate.

    • Dilute the VEGFR2 enzyme in Kinase Assay Buffer to the desired working concentration.

    • Prepare serial dilutions of the test compound and positive control in DMSO, then dilute further in Kinase Assay Buffer.

  • Assay Setup (in a white 96-well plate):

    • Test Wells: Add 5 µL of the diluted test compound.

    • Positive Control (No Inhibitor): Add 5 µL of Kinase Assay Buffer with the same DMSO concentration.

    • Blank (No Enzyme): Add 5 µL of Kinase Assay Buffer with DMSO.

  • Enzyme Addition:

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR2 enzyme.

    • To the "Blank" wells, add 20 µL of Kinase Assay Buffer.

  • Reaction Initiation:

    • Add 25 µL of the master mix to all wells to start the kinase reaction. The final volume will be 50 µL.

  • Incubation:

    • Incubate the plate at 30°C for 45-60 minutes.

  • Luminescence Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 50 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a luminometer.[2]

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Lumi_test - Lumi_blank) / (Lumi_control - Lumi_blank)] * 100

    • Lumi_test is the luminescence of the well with the inhibitor.

    • Lumi_control is the luminescence of the positive control well (no inhibitor).

    • Lumi_blank is the luminescence of the blank well (no enzyme).

  • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.

Protocol 3: Caspase-3 Inhibition Assay (Colorimetric)

Principle: This assay quantifies the activity of caspase-3 by measuring the cleavage of a specific colorimetric substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide). When cleaved by active caspase-3, free p-nitroaniline (pNA) is released, which produces a yellow color that can be measured at 405 nm.[11][12][13]

Materials and Reagents:

  • Active recombinant Caspase-3

  • Caspase Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • Caspase-3 substrate: Ac-DEVD-pNA

  • Test compound dissolved in DMSO

  • Known caspase-3 inhibitor (e.g., Ac-DEVD-CHO, as a positive control)

  • 96-well microplate

  • Microplate reader

Assay Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compound and positive control in Caspase Assay Buffer. Ensure the final DMSO concentration is low (<1%).

    • Dilute the active Caspase-3 enzyme in chilled Caspase Assay Buffer.

    • Prepare the Ac-DEVD-pNA substrate solution in Caspase Assay Buffer (final concentration typically 200 µM).

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of each test compound dilution to the respective wells.

    • Add 50 µL of Caspase Assay Buffer (with equivalent DMSO concentration) to the control wells (100% activity).

    • Add 50 µL of the positive control dilution to its designated wells.

  • Enzyme Addition:

    • Add 50 µL of the diluted active Caspase-3 to all wells except the blank.

    • Add 50 µL of Caspase Assay Buffer to the blank wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation:

    • Add 5 µL of the Ac-DEVD-pNA substrate solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Read the absorbance at 405 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100

    • Abs_test is the absorbance of the well containing the inhibitor.

    • Abs_control is the absorbance of the well with no inhibitor.

  • Plot the % inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value through non-linear regression analysis.[6]

References

Application Notes and Protocols for Computational Docking Studies with Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting computational docking studies on Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate. This document is intended to guide researchers through the process of virtual screening and binding affinity prediction for this compound against relevant biological targets.

Introduction

This compound is a derivative of isatin (1H-indole-2,3-dione), a versatile scaffold known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Computational docking is a powerful in-silico technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

While specific docking studies for this compound are not extensively reported in the reviewed literature, the isatin core is a common subject of such investigations. Isatin derivatives have been successfully docked against various targets, including cyclooxygenase (COX) enzymes and tyrosine kinases.[2] This document provides a generalized protocol based on established methodologies for similar compounds.

Potential Biological Targets

Based on the known biological activities of isatin derivatives, the following protein families are suggested as potential targets for computational docking studies with this compound:

  • Cyclooxygenase (COX) Enzymes: Specifically COX-2, which is involved in inflammation and pain.

  • Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) kinase, which plays a role in cancer progression.

  • Insulin-Degrading Enzyme (IDE): A potential target in metabolic diseases and cancer.[3]

  • Other Enzymes and Receptors: Where isatin derivatives have shown inhibitory activity.

Quantitative Data Summary

The following table summarizes representative quantitative data from docking studies of isatin derivatives and a structurally related compound against various protein targets. Note: This data is for illustrative purposes to provide an expected range of binding affinities, as specific data for this compound is not available.

Compound ClassTarget ProteinPDB IDDocking SoftwareBinding Affinity (kcal/mol)Reference
Isatin DerivativesCyclooxygenase-2 (COX-2)3LN1VLife MDS 4.3-8.03 to -9.17Not Specified
3-Ethyl-1H-indole DerivativesCyclooxygenase-2 (COX-2)Not SpecifiedNot Specified-10.40 to -11.35[2]
Ethyl acetate derivativeInsulin-Degrading Enzyme (IDE)Not SpecifiedAutoDock 4.2-6.11[3]

Experimental Protocols

This section outlines a detailed protocol for performing a computational docking study with this compound.

Protocol 1: Ligand and Protein Preparation

1. Ligand Preparation:

  • Objective: To obtain the 3D structure of this compound and prepare it for docking.

  • Procedure:

    • Obtain the 2D structure of the ligand from a chemical database such as PubChem (CID: 38750).

    • Convert the 2D structure to a 3D structure using software like ChemDraw or an online converter.

    • Perform energy minimization of the 3D structure using a force field (e.g., MMFF94). This can be done in software like Avogadro or UCSF Chimera.

    • Save the prepared ligand file in a suitable format, such as .pdb or .mol2.

2. Protein Preparation:

  • Objective: To prepare the target protein structure for docking by removing unwanted molecules and adding necessary parameters.

  • Procedure:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, COX-2 (PDB ID: 3LN1).

    • Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms. This step is crucial for calculating the electrostatic interactions.

    • Save the prepared protein structure in .pdbqt format for use with AutoDock Tools.

Protocol 2: Molecular Docking Simulation
  • Objective: To perform the docking of this compound into the active site of the prepared protein.

  • Software: AutoDock Vina is recommended for its accuracy and speed.

  • Procedure:

    • Grid Box Definition: Define the search space (grid box) for the docking simulation. The grid box should encompass the active site of the protein. The dimensions and center of the grid box can be determined based on the location of the co-crystallized ligand in the original PDB file or through literature review of the active site residues.

    • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the center and size of the grid box, and the output file name.

    • Run Docking: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

    • Output: AutoDock Vina will generate an output file (e.g., output.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Protocol 3: Analysis of Docking Results
  • Objective: To analyze the docking results to understand the binding interactions between the ligand and the protein.

  • Procedure:

    • Visualization: Load the prepared protein and the output ligand poses into a molecular visualization software (PyMOL, UCSF Chimera, or Discovery Studio).

    • Binding Pose Analysis: Analyze the top-ranked binding pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site.

    • Interaction Mapping: Generate 2D and 3D interaction diagrams to visualize the binding mode.

    • Reporting: Document the binding affinity score (in kcal/mol) and the detailed interactions for the best pose.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage cluster_output Output ligand_prep Ligand Preparation (this compound) docking Molecular Docking Simulation (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (e.g., COX-2) protein_prep->docking analysis Analysis of Docking Results docking->analysis visualization Visualization of Binding Interactions analysis->visualization binding_affinity Binding Affinity (kcal/mol) analysis->binding_affinity interaction_map Ligand-Protein Interaction Map analysis->interaction_map

Caption: A generalized workflow for computational docking studies.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_pathway Pro-inflammatory Signaling Pathway cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ligand Ethyl (2,3-dioxo-2,3-dihydro- 1H-indol-1-yl)acetate Ligand->COX2 Inhibition

Caption: Hypothetical inhibition of the COX-2 signaling pathway.

References

Microwave-Assisted Synthesis of N-Alkylated Isatins: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient synthesis of N-alkylated isatins utilizing microwave-assisted organic synthesis (MAOS). N-alkylated isatins are a pivotal class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery and development. Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles. This protocol outlines the general procedure, specific experimental conditions, and characterization of the resulting products. Furthermore, it highlights the relevance of N-alkylated isatins in cancer research, particularly their role in microtubule destabilization and induction of apoptosis.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[1][2] N-alkylation of the isatin core is a crucial modification that not only enhances its stability but also modulates its biological activity.[1][3] Traditional methods for N-alkylation often require prolonged reaction times and harsh conditions.[4] Microwave-assisted synthesis has emerged as a powerful technique to overcome these limitations, offering a rapid and efficient alternative.[1][5] This application note provides a comprehensive guide to the microwave-promoted N-alkylation of isatin.

Applications in Drug Development

N-substituted isatins have demonstrated significant potential as therapeutic agents, particularly in oncology.[2][3] Several studies have reported their potent cytotoxic activity against various cancer cell lines.[6][7] The mechanism of action for some of these compounds involves the disruption of microtubule dynamics, a validated target for anticancer drugs.[6][7][8] By inhibiting tubulin polymerization, these molecules can induce cell cycle arrest at the G2/M phase, leading to the activation of effector caspases and subsequent apoptosis.[6][7] The ability to rapidly synthesize a library of N-alkylated isatins using microwave technology facilitates structure-activity relationship (SAR) studies, accelerating the identification of lead compounds with improved efficacy and selectivity.[6]

Experimental Protocols

General Procedure for Microwave-Assisted N-Alkylation of Isatin

A mixture of isatin, an appropriate alkyl halide, and a base in a suitable solvent is subjected to microwave irradiation. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the N-alkylated isatin product.

Materials:

  • Isatin

  • Alkyl halide (e.g., methyl iodide, ethyl iodide, benzyl chloride)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP))

  • Microwave reactor

  • Glass reaction vessel with a magnetic stirrer

  • Ice-water bath

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Protocol:

  • In a microwave reaction vessel, combine isatin (1.0 mmol), the alkyl halide (1.1 mmol), and the base (1.3 mmol).[1]

  • Add a few drops of the solvent (e.g., DMF or NMP) to create a slurry.[1]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power and for a designated time (see Table 1 for examples).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into an ice-water bath.[1]

  • If a solid precipitate forms, collect the product by vacuum filtration, wash it with water, and dry it.

  • If the product does not precipitate, extract it with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The efficiency of the microwave-assisted N-alkylation of isatin is demonstrated by the high yields and short reaction times achieved with various alkylating agents.

EntryAlkyl HalideBaseSolventMicrowave Power (W) / Time (min)Yield (%)
1Methyl iodideK₂CO₃DMF300 / 395
2Ethyl iodideK₂CO₃DMF300 / 390
3n-Butyl bromideK₂CO₃DMF500 / 569
4Benzyl chlorideK₂CO₃DMF200 / 596
5Cinnamyl bromideK₂CO₃DMF300 / 367
6Ethyl chloroacetateK₂CO₃DMF200 / 376

Table 1: Summary of reaction conditions and yields for the microwave-assisted N-alkylation of isatin. Data sourced from Shmidt et al., Molecules 2008, 13, 831-840.[9]

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up and Purification cluster_3 Product A Isatin E Microwave Reactor (e.g., 300W, 3 min) A->E B Alkyl Halide B->E C Base (K2CO3) C->E D Solvent (DMF) D->E F Quench with Ice-Water E->F G Filtration F->G H Recrystallization G->H I N-Alkylated Isatin H->I

Caption: Workflow for Microwave-Assisted Synthesis of N-Alkylated Isatins.

Signaling Pathway

G A N-Alkylated Isatin B Tubulin Polymerization A->B Inhibition C Microtubule Destabilization B->C D G2/M Cell Cycle Arrest C->D E Caspase-3/7 Activation D->E F Apoptosis E->F

Caption: Proposed Mechanism of Action for Anticancer N-Alkylated Isatins.

References

The Versatility of Isatin Derivatives: A Gateway to Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as exceptionally versatile precursors in the synthesis of a wide array of heterocyclic compounds.[1][2][3] The inherent reactivity of the isatin core, particularly the electrophilic C3-carbonyl group and the reactive N1-position, provides a powerful platform for constructing complex molecular architectures.[3][4] This has positioned isatin derivatives as privileged starting materials in drug discovery and development, leading to the synthesis of compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6]

The applications of isatin derivatives span a broad spectrum of synthetic strategies, most notably in multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of structurally diverse molecules.[4][7] This approach is highly valued for its atom economy and step efficiency.[4] Isatin's ability to participate in various chemical transformations, such as condensation, cycloaddition, and ring-opening reactions, facilitates the generation of numerous heterocyclic systems.[2][4] These include, but are not limited to, spirooxindoles, quinolines, β-lactams, pyrazoles, and fused indole derivatives.[4][8][9][10][11] The resulting heterocyclic compounds often serve as crucial pharmacophores in medicinal chemistry.[2][6]

Key Applications in Heterocyclic Synthesis:

  • Spirooxindoles: The synthesis of spirooxindoles, where a spiro-fused ring is attached at the C3-position of the oxindole core, is a major area of application for isatin derivatives.[2][4] These compounds are of significant interest due to their prevalence in natural products and their wide range of biological activities.[12] Multicomponent reactions, particularly 1,3-dipolar cycloadditions, are frequently employed for the stereoselective synthesis of these complex structures.[4][13]

  • Quinolines: Isatin derivatives serve as valuable precursors for the synthesis of quinoline-4-carboxylic acids and their derivatives through reactions with ketones in a basic medium.[8][14] Microwave-assisted synthesis has been shown to be an efficient method for this transformation, offering rapid reaction times and high yields.[8] Quinoline moieties are important structural motifs found in many biologically active compounds.[5]

  • β-Lactams: The [2+2] cycloaddition reaction between imines derived from isatins and ketenes provides access to novel spiro-β-lactam-isatin hybrids.[9] These compounds are of interest for their potential biological activities, drawing inspiration from the well-established therapeutic importance of the β-lactam ring in antibiotics.

  • Pyrazoles and Pyrazolines: Isatin derivatives can be readily converted into various pyrazole and pyrazoline-containing conjugates.[10][15] These heterocyclic systems are known to exhibit a broad spectrum of pharmacological activities, including anticancer properties.[10]

  • Indole Conjugates: The isatin scaffold can be linked to other bioactive moieties, such as indole, through carbohydrazide bridges to create hybrid molecules with enhanced biological profiles.[11][16] This molecular hybridization approach is a common strategy in drug design to develop new therapeutic agents.[16]

The continued exploration of isatin chemistry promises to yield novel heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and agrochemicals.[2][17]

Synthetic Workflow for Heterocycle Synthesis from Isatin

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Heterocyclic Products Isatin Isatin Derivative MCR Multicomponent Reaction Isatin->MCR Cycloaddition Cycloaddition Isatin->Cycloaddition Condensation Condensation Isatin->Condensation RingOpening Ring-Opening/Expansion Isatin->RingOpening Spirooxindoles Spirooxindoles MCR->Spirooxindoles Quinolines Quinolines MCR->Quinolines Cycloaddition->Spirooxindoles BetaLactams β-Lactams Cycloaddition->BetaLactams Condensation->Quinolines Pyrazoles Pyrazoles/Pyrazolines Condensation->Pyrazoles RingOpening->Quinolines Indoles Fused Indoles RingOpening->Indoles G cluster_drug Drug Action cluster_receptor Cellular Target cluster_pathway Signaling Cascade cluster_response Cellular Response Drug Isatin-Quinoline Derivative VEGFR2 VEGFR-2 Drug->VEGFR2 Inhibition Apoptosis Apoptosis (Induced) Drug->Apoptosis PLCg PLCγ VEGFR2->PLCg Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Inhibited) ERK->Proliferation Blocks Migration Cell Migration (Inhibited) ERK->Migration Blocks

References

Troubleshooting & Optimization

Navigating the N-Alkylation of Isatin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-alkylation of isatin. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this critical reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the N-alkylation of isatin.

Troubleshooting Guide & FAQs

This section provides practical solutions to specific issues that may arise during the N-alkylation of isatin, presented in a question-and-answer format.

Issue 1: Low or No Yield of the Desired N-Alkylated Product

Question: My N-alkylation reaction of isatin is resulting in a low yield or failing altogether. What are the potential causes and how can I improve the outcome?

Answer: Low yields in the N-alkylation of isatin can often be attributed to several factors, primarily incomplete deprotonation of the isatin nitrogen, the reactivity of the alkylating agent, or suboptimal reaction conditions.

  • Incomplete Deprotonation: The N-H bond of isatin must be deprotonated by a base to form the nucleophilic isatin anion. If the base is not strong enough or is used in insufficient amounts, the reaction will not proceed to completion.

    • Solution: Employ a suitable base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). Weaker bases like K₂CO₃ may require a slight excess to ensure complete deprotonation. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2]

  • Alkylating Agent Reactivity: The nature of the alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.

    • Solution: If using a less reactive alkyl halide, consider increasing the reaction temperature or time. The addition of a catalytic amount of sodium or potassium iodide can in situ convert an alkyl chloride or bromide to the more reactive iodide.

  • Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: For many standard alkylations, heating the reaction mixture to 70-80 °C is effective.[3] Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[2]

Issue 2: Presence of Significant Amounts of Side Products

Question: My reaction mixture shows multiple spots on TLC analysis, and the final product is impure. What are the common side reactions, and how can I minimize them?

Answer: The isatin scaffold possesses multiple reactive sites, which can lead to the formation of various side products under N-alkylation conditions. Understanding these side reactions is key to suppressing them.

  • O-Alkylation: The isatin anion is an ambident nucleophile, meaning it can be alkylated at the nitrogen (N-alkylation) or the C2-carbonyl oxygen (O-alkylation). While N-alkylation is generally favored with alkali metal bases, O-alkylation can become a significant side reaction under certain conditions.[4][5]

    • Mitigation: The choice of base and counterion is critical. Alkali metal bases like K₂CO₃ and NaH in polar aprotic solvents favor N-alkylation. Conversely, the use of silver salts, such as silver(I) oxide (Ag₂O), is known to promote O-alkylation.[4]

  • Epoxide Formation: When using alkylating agents with an acidic α-proton (e.g., phenacyl halides, nitrobenzyl halides), a competing reaction at the C3-carbonyl can occur to form a spiro-epoxide. This reaction is favored by strong bases, low-polarity solvents, and lower temperatures.[4]

    • Mitigation: To favor N-alkylation, use a weaker base like K₂CO₃ in a polar aprotic solvent like DMF at a moderate temperature (e.g., 70-80 °C). Avoid strong bases like sodium ethoxide in alcohols if this side reaction is problematic.[4]

  • Aldol-Type Reactions: The C3-keto group of isatin is susceptible to aldol-type condensation reactions, either with another molecule of isatin or with a solvent like acetone, especially in the presence of a base.[2][6]

    • Mitigation: If aldol condensation is suspected, avoid using ketone-based solvents. Ensure that the concentration of the isatin anion is kept in check by the gradual addition of the base or by using a moderate excess of the alkylating agent.

  • Dimerization to Indirubin: Under certain basic conditions, isatin can undergo a reductive dimerization to form indirubin, a well-known cytotoxic compound.[7]

    • Mitigation: This is generally more of a concern in reactions aimed at producing indirubin. In standard N-alkylation, the presence of the alkylating agent typically outcompetes this dimerization.

  • Ring Opening: The isatin ring can be susceptible to cleavage under strongly basic conditions, leading to the formation of isatinic acid derivatives.[2]

    • Mitigation: Avoid using excessively strong bases or prolonged reaction times at high temperatures. The use of milder bases like K₂CO₃ is generally sufficient for N-alkylation and minimizes the risk of ring opening.

Issue 3: The Final Product is an Oil or Sticky Solid and Will Not Crystallize

Question: After workup and solvent removal, my N-alkylated isatin product is an oil or a tacky solid that resists crystallization. How can I obtain a solid product?

Answer: This is a frequent challenge, often due to residual high-boiling point solvents or the inherent properties of the product itself.

  • Residual Solvent: Solvents like DMF are difficult to remove completely and can prevent crystallization.

    • Solution: Dry the product under a high vacuum for an extended period, possibly with gentle heating. Azeotropic removal with a solvent like toluene can also be effective.

  • Product Properties: Some N-alkylated isatins, particularly those with shorter alkyl chains or certain substituents, may be low-melting solids or oils at room temperature.

    • Solution: Attempt to induce crystallization by trituration. This involves adding a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) to the oil and scratching the inside of the flask with a glass rod. If trituration fails, purification by column chromatography may be necessary to remove impurities that could be inhibiting crystallization.[5]

Data Presentation: N-Alkylation vs. Epoxide Formation

The following table summarizes the quantitative yields of N-alkylation versus epoxide formation in the reaction of isatin with various alkylating agents under different conditions. This data highlights how the choice of base, solvent, and temperature can significantly influence the reaction outcome.

Alkylating AgentBaseSolventTemp. (°C)N-Alkylation Yield (%)Epoxide Yield (%)Other ProductsReference
Ethyl IodideK₂CO₃DMF70-8085--[4]
Ethyl ChloroacetateK₂CO₃DMF70-8072--[4]
4-Nitrobenzyl BromideK₂CO₃DMF70-8085--[4]
4-Nitrobenzyl BromideNaOEtEtOH5-10-95-[4]
Phenacyl ChlorideK₂CO₃DMF70-8065--[4]
Phenacyl ChlorideNaOEtBenzeneReflux2052-[4]
Phenacyl ChlorideNaOEtEtOH0-5-~100-[4]
Phenacyl ChlorideNaOEtEtOH70--Quinolinone (85%)[4]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Isatin

This protocol is a standard and reliable method for the N-alkylation of isatin using potassium carbonate as the base and DMF as the solvent.[3]

  • To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.3 mmol).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the isatin anion.

  • Add the desired alkyl halide (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture in an oil bath to 70-80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (approximately 50 mL).

  • Collect the precipitated product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5]

Protocol 2: Microwave-Assisted N-Alkylation of Isatin

This method offers a significant acceleration of the N-alkylation reaction.[2]

  • In a microwave-safe vessel, combine isatin (1.0 mmol), potassium carbonate (1.3 mmol), and the alkyl halide (1.1 mmol).

  • Add a few drops of DMF or N-methyl-2-pyrrolidinone (NMP) to create a slurry.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with microwaves (e.g., 300 W) for a short period (typically 2-5 minutes). The optimal time and power should be determined for each specific reaction.

  • After irradiation, cool the vessel to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (steps 6-8).

Reaction Pathways and Logic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and troubleshooting logic discussed in this guide.

isatin_alkylation_pathways isatin Isatin isatin_anion Isatin Anion isatin->isatin_anion + Base n_alkylated N-Alkylated Isatin (Desired Product) isatin_anion->n_alkylated + R-X (e.g., K₂CO₃, DMF) o_alkylated O-Alkylated Isatin (Side Product) isatin_anion->o_alkylated + R-X (e.g., Ag₂O) epoxide Spiro-epoxide (Side Product) isatin_anion->epoxide + R-CH₂-X (acidic α-H) (Strong Base, Low Temp) aldol Aldol Adduct (Side Product) isatin_anion->aldol + Isatin or Solvent (e.g., Acetone) ring_opened Ring-Opened Product (Side Product) isatin_anion->ring_opened Strong Base High Temp dimer Indirubin (Side Product) isatin_anion->dimer Reductive Dimerization

Caption: Reaction pathways in the alkylation of the isatin anion.

troubleshooting_workflow start Low Yield of N-Alkylated Product check_deprotonation Check Deprotonation (Base Strength/Amount) start->check_deprotonation check_rxn_conditions Optimize Reaction Conditions (Temp/Time) start->check_rxn_conditions check_alkylating_agent Verify Alkylating Agent Reactivity start->check_alkylating_agent impure_product Impure Product (Multiple Spots on TLC) identify_side_product Identify Potential Side Product impure_product->identify_side_product o_alkylation O-Alkylation? identify_side_product->o_alkylation epoxide_formation Epoxide Formation? identify_side_product->epoxide_formation aldol_reaction Aldol Reaction? identify_side_product->aldol_reaction avoid_ag_salts Avoid Silver Salts o_alkylation->avoid_ag_salts Yes use_weaker_base Use Weaker Base (e.g., K₂CO₃) epoxide_formation->use_weaker_base Yes avoid_ketone_solvents Avoid Ketone Solvents aldol_reaction->avoid_ketone_solvents Yes

Caption: Troubleshooting workflow for common issues in isatin N-alkylation.

References

Technical Support Center: Purification of Crude Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

Issue 1: The final product is an oil or a sticky solid ("goo") and will not crystallize.

  • Question: After workup and solvent removal, my this compound is an oil or a tacky solid that resists crystallization. How can I solidify it?

  • Answer: This is a frequent challenge, often due to residual high-boiling point solvents like N,N-dimethylformamide (DMF) or the presence of impurities.[1] Here are several troubleshooting steps:

    • High Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum for an extended period, potentially with gentle heating.

    • Trituration: This technique can induce crystallization. Add a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether, to the oil.[1] Scratch the inside of the flask with a glass rod to initiate crystal formation.

    • Column Chromatography: If trituration is unsuccessful, the oil is likely impure. Purify the product using column chromatography to remove impurities that may be inhibiting crystallization.[1][2]

    • Recrystallization from a Different Solvent System: If a crude solid is obtained, attempt recrystallization from various solvent systems. For N-alkylated isatins, dichloromethane/hexanes and ethanol have been reported to be effective.[1]

Issue 2: The yield of the purified product is consistently low.

  • Question: My N-alkylation reaction of isatin to produce this compound is giving a very low yield after purification. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from incomplete reactions, side reactions, or suboptimal reaction conditions.[1]

    • Incomplete Deprotonation: The N-H of isatin must be deprotonated to form the nucleophilic isatin anion. If the base (e.g., potassium carbonate) is not strong enough or used in insufficient quantity, the reaction will not go to completion.[1]

    • Side Reactions: The isatin core can undergo side reactions under basic conditions, such as aldol-type reactions.[1] O-alkylation is another possible side reaction, although N-alkylation is generally favored.[2]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. The reaction is complete when the isatin spot is no longer visible. The N-alkylated product is less polar and will have a higher Rf value than isatin.[2]

Issue 3: The purified product is contaminated with unreacted isatin.

  • Question: After purification by column chromatography or recrystallization, my this compound is still contaminated with the starting isatin. How can I effectively remove it?

  • Answer: The similar polarity of some N-alkylated isatins and isatin itself can make separation challenging.[3]

    • Drive the Reaction to Completion: Before focusing on purification, ensure the reaction has gone to completion by using a slight excess of the alkylating agent and base, and by monitoring with TLC.[3]

    • Optimize Column Chromatography: A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.[3]

    • Acid-Base Extraction: Utilize the acidic nature of the N-H proton in isatin. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous base solution (e.g., 1M NaOH). The unreacted isatin will be deprotonated and extracted into the aqueous layer, while the desired N-alkylated product remains in the organic layer.[3]

Data Presentation

The following tables summarize quantitative data for the purification of this compound and related compounds.

Table 1: Recrystallization Solvents and Expected Outcomes

Solvent SystemTypical Ratio (v/v)Expected RecoveryExpected PurityNotes
MethanolN/A~76%[4]HighA confirmed solvent for the target compound.
EthanolN/AGood>95%A polar option, useful if polar impurities are present.[1]
Dichloromethane/HexanesVariableGood>98%A common system for compounds with moderate polarity.[1]
Ethyl Acetate/Hexanes1:9 to 3:7Good to Excellent>98%Effective for compounds with moderate polarity. The optimal ratio should be determined experimentally.[5]

Table 2: Column Chromatography Parameters

Stationary PhaseEluent SystemTypical Ratio (v/v)Target RfNotes
Silica Gel (60 Å, 230-400 mesh)Hexanes/Ethyl Acetate9:1 to 7:3~0.3-0.4A common starting point for N-alkylated isatins. The polarity can be increased by adding more ethyl acetate.[1][6]
Silica Gel (60 Å, 230-400 mesh)Petroleum Ether/Ethyl AcetateGradientVariableA gradient elution can be effective for separating compounds with similar polarities.[2]

Experimental Protocols

Protocol 1: Synthesis of Crude this compound

This protocol is adapted from the synthesis of N-alkylated isatins.[1][5]

  • To a solution of isatin (10 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 ml), add potassium carbonate (12 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (12 mmol) to the reaction mixture.

  • Heat the reaction mixture in an oil bath at 70-80 °C and monitor the progress by TLC.

  • Once the reaction is complete (disappearance of isatin spot), pour the reaction mixture into ice water.

  • If a solid precipitates, filter the product and wash it with water.

  • If an oil forms, extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the crude product completely.[4]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • For maximum crystal formation, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove soluble impurities.

  • Dry the purified crystals under vacuum. A yield of approximately 76% with a melting point of 401–403 K has been reported.[4]

Protocol 3: Purification by Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in hexanes. Pour the slurry into a glass column and allow it to pack, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. In a separate flask, add a small amount of silica gel and the dissolved crude product. Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate). The polarity can be gradually increased by adding more ethyl acetate to the eluent mixture.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 4: Purification by Trituration

  • Place the oily crude product in a flask.

  • Add a small amount of a non-polar solvent such as hexanes or diethyl ether.[1]

  • Use a glass rod to scratch the inside surface of the flask below the level of the solvent.

  • Continue stirring and scratching until a solid begins to form.

  • Once a significant amount of solid has formed, collect it by vacuum filtration.

  • Wash the solid with a small amount of the cold non-polar solvent.

  • Dry the solid under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound recrystallization Recrystallization (Methanol) synthesis->recrystallization Primary Method column_chromatography Column Chromatography (Hexane/Ethyl Acetate) synthesis->column_chromatography If Oily or Impure trituration Trituration (Hexanes) synthesis->trituration If Oily analysis Purity & Structure (TLC, NMR, MP) recrystallization->analysis column_chromatography->analysis trituration->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_oily_product start Crude Product is an Oil step1 High Vacuum Drying start->step1 Remove residual solvent step2 Trituration (e.g., Hexanes) step1->step2 Induce crystallization step3 Column Chromatography step2->step3 Failure end_solid Solid Product step2->end_solid Success step3->end_solid Successful Purification end_pure_oil Pure Oil step3->end_pure_oil Product is intrinsically an oil

Caption: Troubleshooting logic for an oily or non-crystalline product.

separation_logic cluster_methods Separation Methods crude Crude Product Mixture This compound Unreacted Isatin O-alkylation byproduct Other impurities col_chrom Column Chromatography (Polarity Difference) crude->col_chrom acid_base Acid-Base Extraction (Acidity Difference) crude->acid_base To remove Isatin pure_product Pure Product col_chrom->pure_product impurities Impurities Removed col_chrom->impurities acid_base->pure_product acid_base->impurities

Caption: Logical relationship of purification methods to separate the product from common impurities.

References

Optimizing reaction conditions for isatin N-alkylation (base, solvent, temperature)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of isatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common conditions for isatin N-alkylation?

A1: The N-alkylation of isatin is typically achieved by deprotonating the isatin nitrogen with a base to form the isatin anion, which then acts as a nucleophile to attack an alkylating agent.[1] Commonly used bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).[1][2] The reaction temperature can range from room temperature to elevated temperatures (e.g., 70-80 °C), and microwave irradiation has been shown to significantly reduce reaction times.[1][3]

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the reactivity of your alkylating agent and the specific isatin derivative. For most applications, potassium carbonate (K₂CO₃) is a good starting point as it is effective and easy to handle.[4][5] For less reactive alkylating agents or more sterically hindered isatins, a stronger base like cesium carbonate (Cs₂CO₃) may provide better yields.[1][2] In some cases, stronger bases like sodium hydride (NaH) are used, but these require anhydrous (dry) reaction conditions.[6][7]

Q3: What is the best solvent for isatin N-alkylation?

A3: Polar aprotic solvents are generally the best choice for isatin N-alkylation because they can dissolve the isatin anion and the alkylating agent. N,N-dimethylformamide (DMF) is the most commonly used solvent.[3][4][5] Other suitable solvents include dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidinone (NMP), and acetonitrile (ACN).[1][7][8]

Q4: Can I run the reaction at room temperature?

A4: While some isatin N-alkylation reactions can proceed at room temperature, particularly with reactive alkylating agents, gentle heating is often employed to increase the reaction rate and ensure complete conversion.[3][8] Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[3][6]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes & Solutions

  • Incomplete Deprotonation: The N-H bond of the isatin must be deprotonated to form the reactive anion.

    • Solution: Ensure you are using a suitable base and in a sufficient amount (typically a slight excess, e.g., 1.1-1.3 equivalents).[1][4] Consider switching to a stronger base if necessary.

  • Inactive Alkylating Agent: The alkyl halide may have degraded.

    • Solution: Use a fresh bottle of the alkylating agent. Note that alkyl iodides are generally more reactive than bromides or chlorides.[8]

  • Suboptimal Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.[1][8]

  • Side Reactions: Isatin can undergo side reactions under basic conditions.

    • Solution: Avoid certain solvent-base combinations that are known to cause side reactions, for instance, K₂CO₃ in acetone can lead to aldol-type reactions.[8] N-alkylation is generally favored when using alkali metal salts in polar aprotic solvents.[8][9]

Issue 2: Formation of an Oily or Gummy Product

Possible Causes & Solutions

  • Residual Solvent: High-boiling point solvents like DMF or NMP can be difficult to remove completely.[8]

    • Solution: After the reaction work-up, wash the organic layer multiple times with water or brine to remove residual solvent.[8]

  • Impurities: The presence of unreacted starting materials or side products can prevent crystallization.

    • Solution: Purify the crude product using column chromatography. A common solvent system for elution is a gradient of ethyl acetate in hexanes.[6][8]

  • Product is an Oil at Room Temperature: Some N-alkylated isatins are intrinsically oils.

    • Solution: Confirm the purity of your product using analytical techniques like NMR or mass spectrometry. If the product is pure, it can often be used in the next step without crystallization.[8]

Issue 3: Presence of Unreacted Isatin After Purification

Possible Causes & Solutions

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Before work-up, ensure the complete consumption of the starting isatin by monitoring the reaction with TLC.[6] Consider increasing the reaction time, temperature, or using a slight excess of the alkylating agent and base.

  • Suboptimal Chromatography: The chosen solvent system for column chromatography may not be effective for separation.

    • Solution: Carefully optimize the eluent system for column chromatography. A shallow gradient can improve the separation of compounds with similar polarities.[6]

  • Co-precipitation during Recrystallization: The product and starting material may have similar solubilities.

    • Solution: An acid-base extraction can be used to remove unreacted isatin. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., 1M NaOH). The acidic isatin will be deprotonated and move to the aqueous layer, leaving the N-alkylated product in the organic layer.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for Isatin N-Methylation

ProtocolMethylating AgentBase/CatalystSolventTemperature (°C)TimeYield (%)Reference
Classical Alkylation (Conventional)Methyl IodideK₂CO₃DMF701.5 - 2 h~80[3]
Classical Alkylation (Microwave)Methyl IodideK₂CO₃DMFNot specified3 min95[3]
Phase-Transfer Catalysis (PTC)Alkyl BromideK₂CO₃ / TBABDMFRoom Temperature48 h~80[3]

*TBAB: Tetra-n-butylammonium bromide

Table 2: Effect of Base and Solvent in Microwave-Assisted N-Alkylation with Ethyl Chloroacetate

BaseSolventPower (W)Time (min)Yield (%)Reference
K₂CO₃DMF200376[1][2]
Cs₂CO₃DMF200393[1][2]
K₂CO₃NMP2003Similar to DMF[1][2]

Experimental Protocols

General Procedure for N-Alkylation of Isatin (Conventional Heating)
  • Dissolve isatin (1.0 mmol) in DMF (5 mL) in a round-bottom flask.[3]

  • Add potassium carbonate (1.3 mmol).[3]

  • Stir the mixture at room temperature until the formation of the isatin anion is complete (cessation of hydrogen evolution may be observed).[3]

  • Add the alkylating agent (e.g., methyl iodide, 4.0 mmol).[3]

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) and monitor the progress by TLC.[3]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.[3]

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) if necessary.[3]

General Procedure for Microwave-Assisted N-Alkylation of Isatin
  • In a microwave-safe vessel, combine isatin (1.0 mmol), the desired base (e.g., K₂CO₃, 1.3 mmol), and the alkyl halide (1.1 mmol).[1]

  • Add a few drops of a polar aprotic solvent (e.g., DMF or NMP) to create a slurry.[1]

  • Expose the mixture to microwave irradiation (e.g., 300 W) for a short duration (e.g., 3 minutes).[3]

  • After irradiation, cool the vessel to room temperature.[3]

  • Add ice-water to the reaction mixture to precipitate the product.[1]

  • Isolate the product by filtration, wash with water, and purify as needed.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Isatin, Base, and Solvent deprotonation Stir for Deprotonation (Formation of Isatin Anion) start->deprotonation add_alkylating Add Alkylating Agent deprotonation->add_alkylating heat Heat / Microwave Irradiation add_alkylating->heat monitor Monitor by TLC heat->monitor Check for completion quench Quench with Ice-Water monitor->quench filtration Filter Precipitate quench->filtration purify Purify (Recrystallization / Chromatography) filtration->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the N-alkylation of isatin.

Caption: Troubleshooting guide for low product yield in isatin N-alkylation.

troubleshooting_oily_product cluster_causes Potential Causes cluster_solutions Solutions start Oily/Gummy Product cause1 Residual High-Boiling Solvent start->cause1 cause2 Presence of Impurities start->cause2 cause3 Product is Intrinsically an Oil start->cause3 sol1 Thoroughly Wash with Water/Brine cause1->sol1 sol2 Purify by Column Chromatography cause2->sol2 sol3 Confirm Purity (NMR, MS) Proceed to Next Step if Pure cause3->sol3

Caption: Troubleshooting guide for the formation of an oily or gummy product.

References

Troubleshooting guide for the synthesis of substituted isatins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted isatins. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted isatins?

A1: The most prevalent methods for synthesizing substituted isatins are the Sandmeyer synthesis, the Stolle synthesis, and the Gassman synthesis. Each method offers distinct advantages and is suitable for different starting materials and desired substitution patterns on the isatin core.[1][2] The Sandmeyer synthesis is one of the oldest and most frequently used methods.[2] The Stolle synthesis is a prominent alternative, particularly effective for N-substituted isatins.[3][4]

Q2: I am experiencing a low yield in my Sandmeyer isatin synthesis. What are the likely causes and how can I improve it?

A2: Low yields in the Sandmeyer synthesis can arise from several issues.[1] Incomplete formation of the isonitrosoacetanilide intermediate is a common problem, often due to the poor solubility of lipophilic substituted anilines in the aqueous reaction medium.[1][5] Another major factor is the incomplete cyclization of this intermediate.[1] Additionally, side reactions such as the sulfonation of the aromatic ring during the acid-catalyzed cyclization can consume starting material and reduce the yield of the desired isatin.[1]

To improve the yield, consider the following troubleshooting steps:

  • Ensure High Purity of Starting Materials: Impurities in the aniline or other reagents can lead to side reactions.

  • Optimize Reaction Conditions: Adjusting the reaction time and temperature during the condensation step can improve the yield of the isonitrosoacetanilide intermediate.[1] For the cyclization step, maintaining the optimal temperature (typically 60-80°C) is crucial.[1][6]

  • Improve Solubility: For poorly soluble anilines, using co-solvents like ethanol or employing microwave heating has been shown to help, although yields may still be moderate.[5] An alternative approach is to use methanesulfonic acid or polyphosphoric acid (PPA) instead of sulfuric acid for the cyclization of highly lipophilic oximinoacetanilides, as this can improve solubility and lead to better yields.[5]

  • Minimize Sulfonation: Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step to reduce the occurrence of sulfonation.[1]

Q3: My final isatin product is impure. What are the common impurities and how can I minimize their formation and remove them?

A3: A common impurity in the Sandmeyer synthesis is the corresponding isatin oxime, which can form during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[1] To minimize its formation, a "decoy agent," such as an aldehyde or ketone (e.g., acetone), can be added during the quenching or extraction phase of the reaction.[1][7]

Another common issue is the formation of dark, viscous byproducts often referred to as "tar."[1] This can be caused by the decomposition of starting materials or intermediates under the highly acidic and high-temperature conditions.[1] Ensuring the complete dissolution of the aniline starting material before proceeding with the reaction can help prevent tar formation.[1]

For purification, recrystallization from a suitable solvent like glacial acetic acid is often effective.[1][6] Column chromatography can also be used to remove sulfur-containing byproducts and other impurities.[1]

Q4: I am using a meta-substituted aniline and obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?

A4: Achieving high regioselectivity with meta-substituted anilines is a known challenge in classical isatin syntheses like the Sandmeyer and Stolle methods, often resulting in a mixture of 4- and 6-substituted isatins.[1][2] For predictable regiochemical control, a directed ortho-metalation (DoM) approach has proven effective for the synthesis of 4-substituted isatins from meta-substituted anilines.[1][3]

Troubleshooting Guides

Sandmeyer Isatin Synthesis
Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete formation of isonitrosoacetanilide.- Ensure high purity of all starting materials.- Optimize reaction time and temperature for the condensation step.[1]- For lipophilic anilines, consider using co-solvents or microwave heating.[5]
Incomplete cyclization.- Maintain the sulfuric acid temperature between 60-80°C during the addition of isonitrosoacetanilide and for a sufficient time after.[1][6]- For poorly soluble intermediates, consider using methanesulfonic acid or polyphosphoric acid (PPA).[5]
Sulfonation of the aromatic ring.- Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[1]
Impure Product Formation of isatin oxime.- Add a "decoy agent" (e.g., acetone) during the quenching or extraction phase.[1][7]
Tar formation.- Ensure complete dissolution of the aniline starting material before the reaction.- Purify the crude product by recrystallization from glacial acetic acid.[1][6]
Reaction Control Exothermic reaction during cyclization.- Add the isonitrosoacetanilide to the sulfuric acid in small portions with efficient stirring and external cooling.[1]
Stolle Isatin Synthesis
Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete acylation of the aniline.- Use a slight excess of oxalyl chloride.[1]- Ensure the reaction is performed under anhydrous conditions.[1]
Incomplete cyclization.- Use a suitable Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and optimize the reaction temperature.[1][3][8]- Ensure the chlorooxalylanilide intermediate is dry before the cyclization step.[1]
Side Reactions Decomposition of starting material or intermediate.- Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.[1]

Experimental Protocols

General Procedure for Sandmeyer Isatin Synthesis

This is a two-step procedure involving the formation of an isonitrosoacetanilide intermediate followed by acid-catalyzed cyclization.[1][9]

Part A: Synthesis of Isonitrosoacetanilide [6]

  • In a suitable flask, dissolve chloral hydrate (0.54 mole) and crystallized sodium sulfate (1300 g) in water (1200 cc).

  • Add a solution of the desired aniline (0.5 mole) in water (300 cc) containing concentrated hydrochloric acid (0.52 mole).

  • Add a solution of hydroxylamine hydrochloride (1.58 moles) in water (500 cc).

  • Heat the mixture to a vigorous reflux for approximately 10 minutes.

  • Cool the reaction mixture. The isonitrosoacetanilide will precipitate.

  • Filter the precipitate, wash with water, and dry.

Part B: Cyclization to Isatin [6]

  • In a round-bottomed flask equipped with a mechanical stirrer, warm concentrated sulfuric acid (600 g) to 50°C.

  • Slowly add the dry isonitrosoacetanilide (0.46 mole) while maintaining the temperature between 60°C and 70°C, using external cooling if necessary.

  • After the addition is complete, heat the solution to 80°C and maintain this temperature for about 10 minutes.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Filter the precipitated crude isatin, wash with water, and dry.

  • The crude isatin can be purified by recrystallization from glacial acetic acid.[6]

General Procedure for Stolle Isatin Synthesis

This method is particularly useful for the synthesis of N-substituted isatins.[1]

  • React the N-substituted aniline with oxalyl chloride in an inert solvent (e.g., dichloromethane) to form the corresponding chlorooxalylanilide intermediate.[10]

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Treat the crude chlorooxalylanilide with a Lewis acid (e.g., aluminum chloride) in a suitable solvent (e.g., carbon disulfide or nitrobenzene) and heat to induce cyclization.[1][3]

  • After the reaction is complete, carefully quench the reaction mixture with ice and acid.

  • Extract the product with a suitable organic solvent, and purify by recrystallization or column chromatography.

Visualizations

Sandmeyer_Troubleshooting cluster_start Starting Point cluster_problem Problem Identification cluster_causes_yield Potential Causes for Low Yield cluster_solutions_yield Solutions for Low Yield cluster_causes_impurity Potential Causes for Impurity cluster_solutions_impurity Solutions for Impurity Start Sandmeyer Reaction Initiated LowYield Low Yield Observed Start->LowYield ImpureProduct Impure Product Start->ImpureProduct IncompleteIntermediate Incomplete Intermediate Formation (Poor Aniline Solubility) LowYield->IncompleteIntermediate IncompleteCyclization Incomplete Cyclization LowYield->IncompleteCyclization Sulfonation Sulfonation Side-Reaction LowYield->Sulfonation OximeFormation Isatin Oxime Formation ImpureProduct->OximeFormation TarFormation Tar Formation ImpureProduct->TarFormation OptimizeCondensation Optimize Condensation (Time, Temp, Co-solvent) IncompleteIntermediate->OptimizeCondensation OptimizeCyclization Optimize Cyclization (Temp, Alternative Acid) IncompleteCyclization->OptimizeCyclization MinimizeSulfonation Minimize Sulfuric Acid (Conc., Temp) Sulfonation->MinimizeSulfonation DecoyAgent Use Decoy Agent (e.g., Acetone) OximeFormation->DecoyAgent Purification Purification (Recrystallization, Chromatography) TarFormation->Purification

Caption: Troubleshooting workflow for the Sandmeyer isatin synthesis.

Stolle_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_troubleshooting Troubleshooting Points Aniline Substituted Aniline Acylation Acylation (Anhydrous Conditions) Aniline->Acylation OxalylChloride Oxalyl Chloride OxalylChloride->Acylation Intermediate Chlorooxalylanilide Intermediate Acylation->Intermediate LowAcylation Low Acylation Yield? - Use excess Oxalyl Chloride - Ensure anhydrous conditions Acylation->LowAcylation Cyclization Intramolecular Friedel-Crafts Cyclization Intermediate->Cyclization LewisAcid Lewis Acid (AlCl3, TiCl4, BF3·Et2O) LewisAcid->Cyclization Isatin Substituted Isatin Cyclization->Isatin LowCyclization Low Cyclization Yield? - Optimize Lewis Acid & Temp - Ensure dry intermediate Cyclization->LowCyclization

Caption: Experimental workflow for the Stolle synthesis of substituted isatins.

References

How to remove unreacted isatin from the product mixture?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing unreacted isatin from product mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary methods for removing unreacted isatin from a reaction mixture?

A1: The choice of method depends on the properties of your desired product, such as its solubility, polarity, and stability. The three most effective techniques are:

  • Acid-Base Extraction: This method is ideal if your product is neutral and does not have an acidic N-H proton (e.g., N-alkylated isatins). It leverages the acidic nature of isatin's N-H proton to selectively move it into an aqueous basic solution.[1][2]

  • Flash Column Chromatography: A highly versatile technique that separates compounds based on their polarity.[3] It is effective for a wide range of products and can remove multiple impurities simultaneously.

  • Recrystallization: This is a suitable method if your product is a solid and has significantly different solubility in a specific solvent compared to isatin.[4][5]

Q2: My desired product is an N-substituted isatin. How can I use acid-base extraction to remove the unreacted starting material?

A2: This is often the simplest and quickest method for N-substituted products. The acidic proton on the nitrogen of the starting isatin allows it to be deprotonated by a base and extracted into an aqueous layer, while your N-substituted (and thus non-acidic) product remains in the organic layer.[1]

See Protocol 1 for a detailed experimental procedure.

Q3: I am struggling to separate isatin from my product using extraction. What are the recommended conditions for column chromatography?

A3: Column chromatography is a reliable method for separating compounds with similar solubilities but different polarities. Isatin is a relatively polar compound. For a typical N-alkylated isatin product, which is less polar than isatin itself, the product will elute from the column first.

See Protocol 2 for a detailed experimental procedure.

Q4: When is recrystallization the best choice, and how do I select a solvent?

A4: Recrystallization is most effective when the crude product is relatively pure and when there is a significant difference in solubility between your product and isatin at high and low temperatures.[1] An ideal solvent will dissolve your product and the isatin impurity when hot but will allow only your desired product to crystallize upon cooling, keeping the isatin in the solution.[4]

Ethyl acetate is often a suitable solvent for recrystallizing isatin-derived products.[4] Other options include ethanol or mixtures like dichloromethane/hexanes.[1]

See Protocol 3 for a detailed experimental procedure.

Q5: How can I confirm that all unreacted isatin has been removed from my product?

A5: Several analytical techniques can be used to assess the purity of your final product:

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot your purified product alongside a standard of pure isatin on a TLC plate. The absence of a spot corresponding to the isatin standard in your product lane indicates successful removal.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity.[6]

  • UV-Visible Spectroscopy: Isatin has a distinct UV absorption maximum around 295 nm in methanol.[7] The absence of this peak in your product's spectrum is a good indicator of its removal.

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your purified product and the absence of characteristic peaks from isatin.[6]

Data Presentation
Isatin Solubility Data

The choice of solvent is critical for all purification techniques. The following table summarizes the solubility of isatin in common laboratory solvents, which can help in selecting the appropriate solvent for extraction, chromatography, or recrystallization.

SolventSolubility OrderSuitability for Recrystallization
N,N-Dimethylformamide (DMF)1 (Highest)Unsuitable (too soluble)[4]
Tetrahydrofuran (THF)2Unsuitable (too soluble)[4]
1,4-Dioxane3Unsuitable (too soluble)[4]
Acetone4Unsuitable (too soluble)[4]
Acetonitrile5Suitable[4]
Ethyl Acetate6Good Choice [4]
Dichloromethane7Unsuitable (too insoluble)[4]
Toluene8 (Lowest)Unsuitable (too insoluble)[4]
Data derived from a study determining isatin solubility from 278.15 K to 333.15 K.[4]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for removing acidic isatin from a neutral organic product (e.g., N-alkylated isatin).

  • Dissolution: Dissolve the crude product mixture in an organic solvent in which both the product and isatin are soluble, such as ethyl acetate or dichloromethane.[1] Transfer the solution to a separatory funnel.

  • Base Wash: Add an equal volume of a dilute aqueous base solution (e.g., 1M NaOH or 5% NaHCO₃) to the separatory funnel.[1]

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake the funnel vigorously for 1-2 minutes, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. The deprotonated isatin salt will be in the upper aqueous layer (if using ethyl acetate) or the lower aqueous layer (if using dichloromethane).

  • Collection: Drain the aqueous layer.

  • Repeat: Repeat the base wash (steps 2-5) one or two more times to ensure all isatin is removed.

  • Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and base.

  • Drying and Evaporation: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure for separating a less polar product from the more polar isatin.

  • Prepare the Column: Pack a glass column with silica gel (e.g., 230–400 mesh) as a slurry in a non-polar solvent like hexanes.[1]

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[1] In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation.

  • Load the Column: Carefully add the dried sample onto the top of the packed silica gel column.

  • Elution:

    • Begin eluting the column with a low-polarity eluent system, such as 9:1 Hexanes:Ethyl Acetate.[3]

    • Your less polar product should begin to elute from the column.

    • Gradually increase the polarity of the eluent (e.g., to 8:2 or 7:3 Hexanes:Ethyl Acetate) to elute the more polar isatin.[1]

  • Collect and Analyze: Collect the eluent in fractions and monitor them by TLC to identify which fractions contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]

Protocol 3: Purification by Recrystallization

This protocol is suitable for purifying a solid product from isatin.

  • Solvent Selection: Choose a solvent (or solvent system) in which your product is highly soluble when hot but poorly soluble when cold, while isatin remains soluble at cold temperatures (see solubility table). Ethyl acetate is a good starting point.[4]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual solution containing dissolved isatin.

  • Drying: Dry the purified crystals under a vacuum.

Visualized Workflow

Isatin_Removal_Workflow start Crude Product Mixture (Product + Unreacted Isatin) decision Select Purification Strategy Based on Product Properties start->decision extraction Protocol 1: Acid-Base Extraction decision->extraction  Product is  Neutral/Non-acidic chromatography Protocol 2: Column Chromatography decision->chromatography  General Purpose/  Product is an Oil recrystallization Protocol 3: Recrystallization decision->recrystallization  Product is a  Solid analysis Analyze Purity (TLC, HPLC, NMR) extraction->analysis chromatography->analysis recrystallization->analysis check_purity Is Product Pure? analysis->check_purity end_product Pure Product check_purity->end_product Yes repeat_purification Repeat or Choose Alternate Method check_purity->repeat_purification No repeat_purification->decision

References

Technical Support Center: Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Keep the container tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, maintaining temperatures between 2-8°C is advisable.

Q2: What are the potential degradation pathways for this compound?

A2: this compound has two primary points of potential degradation: the ethyl ester linkage and the isatin core.

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would yield isatin-1-acetic acid and ethanol. This process can also be catalyzed by esterase enzymes.

  • Oxidation: The isatin ring system can be oxidized, potentially leading to the formation of isatoic anhydride derivatives under strong oxidizing conditions.[1][2][3][4]

  • Photodecomposition: Exposure to UV or high-intensity visible light may lead to degradation. Photostability testing is recommended to assess this susceptibility.[5][6]

Q3: I observed a change in the color of my sample. What could be the cause?

A3: A change in color, such as darkening, could indicate degradation of the compound. This might be due to exposure to light, heat, or reactive chemicals. It is recommended to re-analyze the sample for purity using an appropriate analytical method like HPLC or LC-MS.

Q4: My compound shows poor solubility after storage. What should I do?

A4: Reduced solubility can be a result of degradation, where the degradation products are less soluble, or it could indicate the presence of moisture if the compound is hygroscopic. Ensure the compound has been stored in a tightly sealed container. If degradation is suspected, purification by recrystallization or chromatography may be necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Sample degradation1. Confirm the identity of the main peak by comparing with a fresh or properly stored standard. 2. Attempt to identify the degradation products by mass spectrometry. 3. Review storage conditions and handling procedures. 4. Perform a forced degradation study to identify potential degradants.
Inconsistent results in biological assays Compound instability in assay buffer or media1. Assess the stability of the compound in the specific assay buffer over the time course of the experiment. 2. Prepare fresh stock solutions for each experiment. 3. Consider the pH and potential enzymatic activity of the assay medium.
Difficulty in obtaining a solid product after synthesis/workup Presence of residual solvent or impurities; product may be an oil at room temperature.1. Ensure complete removal of high-boiling solvents like DMF or DMSO. 2. Purify the product using column chromatography. 3. Attempt crystallization from various solvent systems.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to identify the potential degradation products and degradation pathways for this compound, in line with ICH Q1A(R2) guidelines.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

Stress Condition Methodology
Acid Hydrolysis Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation Mix equal volumes of the stock solution and 3% H₂O₂. Store in the dark at room temperature for 24 hours.
Thermal Degradation Store the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
Photolytic Degradation Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][9] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Use mass spectrometry (LC-MS) to identify the mass of the degradation products.

4. Data Interpretation:

  • Calculate the percentage of degradation for the parent compound under each condition.

  • Characterize the major degradation products.

  • Establish the likely degradation pathways based on the identified products.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_purity Check Compound Purity (HPLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure repurify Repurify Compound is_pure->repurify No check_storage Review Storage Conditions (Temp, Light, Humidity) is_pure->check_storage Yes repurify->check_purity storage_ok Are Conditions Optimal? check_storage->storage_ok improve_storage Improve Storage Conditions storage_ok->improve_storage No check_assay_stability Assess Stability in Assay Medium storage_ok->check_assay_stability Yes improve_storage->start assay_stable Is Compound Stable in Assay? check_assay_stability->assay_stable modify_assay Modify Assay Conditions or Prepare Fresh Solutions assay_stable->modify_assay No end_good Proceed with Experiment assay_stable->end_good Yes modify_assay->end_good end_bad Problem Persists: Contact Technical Support modify_assay->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis sampling Sample at Time Points acid->sampling base Base Hydrolysis base->sampling oxidation Oxidation (H2O2) oxidation->sampling thermal Thermal (Solid & Solution) thermal->sampling photo Photolytic (UV/Vis) photo->sampling start Prepare 1 mg/mL Stock Solution stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions control Prepare Control Sample (No Stress) start->control stress_conditions->acid stress_conditions->base stress_conditions->oxidation stress_conditions->thermal stress_conditions->photo control->sampling analysis HPLC & LC-MS Analysis sampling->analysis data_interp Data Interpretation analysis->data_interp pathway Elucidate Degradation Pathways data_interp->pathway

Caption: Experimental workflow for forced degradation studies.

References

Scaling up the synthesis of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers scaling up the synthesis of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, a key intermediate in the development of various heterocyclic compounds.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired product at all. What are the possible causes and how can I improve the outcome?

  • Answer: Low yields in the N-alkylation of isatin can stem from several factors, including incomplete deprotonation of isatin, suboptimal reaction conditions, or degradation of starting materials or products.[2]

    • Incomplete Deprotonation: The N-H of isatin must be deprotonated to form the nucleophilic isatin anion for the reaction to proceed.[2] Ensure the base used is sufficiently strong and added in an adequate amount.

    • Reaction Conditions: The choice of base and solvent is critical. The best results are often achieved using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).[1][3]

    • Side Reactions: Isatin can undergo side reactions under basic conditions, such as aldol-type condensations.[1][2] O-alkylation is also a possible side reaction, although N-alkylation is generally favored.[2]

    • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times might cause decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all reagents, especially the isatin, ethyl chloroacetate, and the chosen base, are pure and dry. Anhydrous solvents are recommended.

  • Optimize Base and Solvent: If using a weaker base like sodium carbonate (Na₂CO₃), consider switching to K₂CO₃ or Cs₂CO₃.[1] Ensure the solvent is appropriate for the chosen base and reaction temperature.

  • Control Temperature: Gradually heat the reaction mixture to the desired temperature and maintain it consistently.

  • Monitor Reaction: Use TLC to track the consumption of isatin and the formation of the product. This will help determine the optimal reaction time.

Issue 2: Product is an Oil and Difficult to Purify

  • Question: After the work-up, my product is an oil and I am struggling to purify it. What should I do?

  • Answer: Obtaining an oily product can be due to the presence of impurities or residual solvent.

Troubleshooting Steps:

  • Trituration: Attempt to induce crystallization by adding a non-polar solvent in which the product is expected to be insoluble (e.g., hexanes, diethyl ether) to the oil and scratching the inside of the flask with a glass rod.[2]

  • Column Chromatography: If trituration is unsuccessful, purify the oily product using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.[2]

  • Solvent Removal: Ensure all solvent from the reaction and work-up has been thoroughly removed under reduced pressure.

Issue 3: Contamination of the Final Product with Starting Isatin

  • Question: My purified this compound is still contaminated with unreacted isatin. How can I remove it?

  • Answer: The similar polarity of isatin and its N-alkylated product can make separation challenging.

Troubleshooting Steps:

  • Drive the Reaction to Completion: To minimize unreacted starting material, consider using a slight excess (1.1-1.3 equivalents) of ethyl chloroacetate and the base.[1]

  • Optimize Chromatography: If using column chromatography, employ a shallow gradient of the more polar solvent (e.g., ethyl acetate) to improve separation.

  • Recrystallization: Attempt recrystallization from a suitable solvent system. Ethanol or a mixture of dichloromethane and hexanes can be effective for purifying N-alkylated isatins.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing this compound?

    • A1: The most prevalent method is the N-alkylation of isatin with an alkylating agent like ethyl chloroacetate.[1] This reaction is typically carried out in the presence of a base in a polar aprotic solvent.[1]

  • Q2: Which bases are most effective for the N-alkylation of isatin?

    • A2: Stronger bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) generally provide the best results and higher yields compared to weaker bases.[1][3] Other bases such as sodium hydride (NaH) and sodium hydroxide (NaOH) have also been used.[1]

  • Q3: What are the recommended solvents for this reaction?

    • A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are highly effective for this synthesis.[1][3] Acetonitrile and dimethyl sulfoxide (DMSO) have also been used.[1]

  • Q4: Can microwave irradiation be used to accelerate the reaction?

    • A4: Yes, microwave-assisted synthesis has been shown to be an efficient method for the N-alkylation of isatin, often leading to shorter reaction times and improved yields compared to conventional heating.[1][3]

  • Q5: What are the key characterization techniques for the final product?

    • A5: The structure and purity of this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (MS), and Infrared (IR) spectroscopy.[4][5] The melting point is also a useful indicator of purity.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatin with Ethyl Chloroacetate

BaseSolventMethodReaction TimeYield (%)Reference
K₂CO₃DMFMicrowave3 min76[3]
K₂CO₃DMFConventional2 h68[3]
Cs₂CO₃DMFMicrowave3 min78[3]
K₂CO₃AcetoneReflux20 h64[6]
K₂CO₃DMF80 °C24-72 h-[4]

Note: Yields can vary depending on the specific reaction scale and purification method.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add potassium carbonate (K₂CO₃, 1.3 eq) to the solution and stir the suspension at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 80 °C and maintain this temperature, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC, typically after 2-4 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Isatin Isatin Mix Mixing and Stirring Isatin->Mix EtCA Ethyl Chloroacetate EtCA->Mix Base Base (e.g., K₂CO₃) Base->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Heat Heating (e.g., 80°C) Mix->Heat Reaction Progress (Monitor by TLC) Quench Quenching with Water Heat->Quench Extract Extraction Quench->Extract Purify Purification (Recrystallization/Chromatography) Extract->Purify Product Ethyl (2,3-dioxo-2,3-dihydro- 1H-indol-1-yl)acetate Purify->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low or No Product Yield Q1 Is the reaction incomplete? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Sol1 Optimize reaction time/temp. Use slight excess of reagents. A1_Yes->Sol1 Q2 Are there significant side products? A1_No->Q2 A2_Yes Side Reactions Occurring Q2->A2_Yes Yes A2_No Consider other factors Q2->A2_No No Sol2 Optimize base/solvent. Lower temperature. A2_Yes->Sol2 Sol3 Verify reagent quality. Ensure anhydrous conditions. A2_No->Sol3

Caption: Troubleshooting logic for addressing low product yield in the N-alkylation of isatin.

References

Technical Support Center: Synthesis of N-Substituted Isatins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-substituted isatins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of isatin is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in N-alkylation reactions of isatin can stem from several factors, primarily incomplete deprotonation of the isatin nitrogen, competing side reactions, or non-optimal reaction conditions.[1]

  • Incomplete Deprotonation: The N-H of isatin must be deprotonated to form the nucleophilic isatin anion for the reaction to proceed. If the base used is not sufficiently strong or is used in inadequate amounts, the reaction will not go to completion.[1] Consider using stronger bases like sodium hydride (NaH) or calcium hydride (CaH2) in an anhydrous solvent, or ensure bases like potassium carbonate (K2CO3) are used in slight excess.[1][2][3]

  • Side Reactions: The isatin molecule is susceptible to side reactions under basic conditions. These can include aldol-type reactions and reactions at the keto-carbonyl groups, which consume the starting material.[1] O-alkylation is another potential side reaction, although N-alkylation is generally the favored pathway.[1]

  • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can quench the base and the isatin anion.[4] Optimizing the reaction temperature and time is also crucial; monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

Q2: I am observing significant amounts of unreacted isatin in my N-alkylation reaction, and it is difficult to separate from my product. What should I do?

A2: The presence of unreacted isatin is a common issue, often due to an incomplete reaction. The similar polarity of some N-alkylated isatins and isatin itself can complicate purification by column chromatography.[1]

  • Drive the Reaction to Completion: Before extensive purification efforts, ensure the reaction has proceeded as far as possible. This can be achieved by using a slight excess of both the alkylating agent and the base.[1]

  • Optimize Chromatography: If starting material persists, careful optimization of the column chromatography solvent system is necessary. A gradient elution, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can help resolve the product from the starting isatin.[1][5]

Q3: My reaction to synthesize an N-aryl isatin is not working well. What are the common challenges with N-arylation?

A3: The direct N-arylation of isatins can be challenging. Traditional methods often involve harsh conditions. A common approach is the Stolle synthesis, which starts with an N-substituted aniline.[6][7][8] Challenges with direct N-arylation using methods like Ullmann condensation can include the need for high temperatures and the use of copper catalysts, which can be difficult to remove.[9] Alternative methods using aryl bromides in the presence of cupric oxide have been developed.[9]

Q4: During the synthesis of isatin derivatives using classical methods like the Sandmeyer or Stolle synthesis with substituted anilines, I am getting a mixture of products. How can I control the regioselectivity?

A4: Achieving high regioselectivity, particularly with meta-substituted anilines, is a known challenge in classical isatin syntheses, often leading to a mixture of 4- and 6-substituted isatins.[4][6][10] For more predictable regiochemical outcomes, especially for the synthesis of 4-substituted isatins from meta-substituted anilines, a directed ortho-metalation (DoM) approach has proven effective.[4][11]

Q5: I am observing the formation of a dark, tarry substance in my isatin synthesis reaction. What is this and how can I prevent it?

A5: "Tar" formation refers to the creation of dark, viscous, and often intractable byproducts.[4] In the context of isatin synthesis, this is frequently caused by the decomposition of starting materials or intermediates under the strongly acidic and high-temperature conditions of the reaction.[4] To minimize tarring, ensure that the aniline starting material is fully dissolved before proceeding with the reaction.[4][12]

Troubleshooting Guides

N-Alkylation of Isatins
Problem Potential Cause Troubleshooting Solution
Low Yield Incomplete deprotonation of isatin.Use a stronger base (e.g., NaH, CaH2) or a slight excess of a weaker base (e.g., K2CO3). Ensure anhydrous reaction conditions.[1][2][4]
Side reactions (e.g., aldol, O-alkylation).Optimize reaction temperature and time. Monitor by TLC to avoid prolonged reaction times that may favor side products.[1]
Product is an Oil Product may be amorphous or have a low melting point.Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether.[1] If trituration fails, purify by column chromatography.[1]
Difficult Purification Similar polarity of product and starting material.Drive the reaction to completion.[1] Optimize column chromatography with a gradient solvent system (e.g., hexanes/ethyl acetate).[1][5]
Formation of "isatin homodimers" when using dihaloalkanes.Reduce the proportion of the dihaloalkane linker to 3-4 equivalents to minimize the formation of the bis-isatin product.[13]
Sandmeyer Isatin Synthesis
Problem Potential Cause Troubleshooting Solution
Low Yield Incomplete formation of the isonitrosoacetanilide intermediate.Ensure high purity of all starting materials. Optimize reaction time and temperature for the condensation step.[4]
Incomplete cyclization due to poor solubility of the intermediate.For lipophilic substrates, consider using methanesulfonic acid instead of sulfuric acid to improve solubility.[14]
Exothermic reaction during cyclization is uncontrolled.Add the isonitrosoacetanilide to the sulfuric acid in small portions with efficient stirring and external cooling.[4]
Formation of Byproducts Isatin oxime formation.Add a "decoy agent," such as an aldehyde or ketone (e.g., acetone), during the quenching or extraction phase of the reaction.[4][15]
Sulfonation of the aromatic ring.Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[4]
Tar Formation Decomposition of starting materials or intermediates.Ensure the aniline starting material is fully dissolved before proceeding.[4][12] Maintain careful temperature control.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Isatin

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a solution of isatin (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add potassium carbonate (K2CO3, 1.3 mmol).[1][5]

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.[1]

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 mmol) to the reaction mixture.[1][5]

  • Heating and Monitoring: Heat the reaction mixture in an oil bath at 70-80 °C and monitor the progress by TLC.[1][5]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization.[1][5]

Protocol 2: Sandmeyer Isatin Synthesis

This is a two-step procedure involving the formation of an isonitrosoacetanilide intermediate followed by acid-catalyzed cyclization.[4]

Part A: Synthesis of Isonitrosoacetanilide

  • Preparation: In a suitable flask, dissolve chloral hydrate and sodium sulfate in water.[4]

  • Aniline Addition: Add a solution of the desired aniline in hydrochloric acid.[4]

  • Hydroxylamine Addition: Add a solution of hydroxylamine hydrochloride.[4]

  • Reaction: Heat the mixture to reflux for a specified time until the reaction is complete (monitor by TLC).[4]

  • Isolation: Cool the reaction mixture and filter the precipitated isonitrosoacetanilide. Wash with water and dry.[4]

Part B: Cyclization to Isatin

  • Acid Addition: In a separate flask, carefully add concentrated sulfuric acid.

  • Intermediate Addition: Slowly and in portions, add the dried isonitrosoacetanilide to the sulfuric acid while maintaining the temperature between 60-70 °C with vigorous stirring.[16]

  • Heating: Once the addition is complete, heat the mixture to 80 °C and stir for a short period (e.g., 30 minutes).[17]

  • Quenching: Pour the reaction mixture onto crushed ice.[14]

  • Isolation and Purification: The crude isatin will precipitate. Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid or by forming a sodium bisulfite addition product.[4]

Visualizations

N_Alkylation_Troubleshooting start N-Alkylation Reaction low_yield Low Yield? start->low_yield incomplete_deprotonation Incomplete Deprotonation low_yield->incomplete_deprotonation Yes side_reactions Side Reactions low_yield->side_reactions Yes purification_issue Purification Issues? low_yield->purification_issue No solution1 Use Stronger/Excess Base Ensure Anhydrous Conditions incomplete_deprotonation->solution1 solution2 Optimize Temperature & Time Monitor by TLC side_reactions->solution2 solution1->purification_issue solution2->purification_issue oily_product Product is an Oil purification_issue->oily_product Yes separation_difficulty Difficult Separation purification_issue->separation_difficulty Yes success Pure N-Substituted Isatin purification_issue->success No solution3 Triturate with Non-Polar Solvent Column Chromatography oily_product->solution3 solution4 Drive Reaction to Completion Optimize Chromatography Gradient separation_difficulty->solution4 solution3->success solution4->success Sandmeyer_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification aniline Aniline reflux Reflux aniline->reflux chloral Chloral Hydrate chloral->reflux hydroxylamine Hydroxylamine HCl hydroxylamine->reflux intermediate Isonitrosoacetanilide reflux->intermediate h2so4 H₂SO₄ intermediate->h2so4 heat Heat (60-80°C) h2so4->heat crude_isatin Crude Isatin heat->crude_isatin purification Recrystallization or Bisulfite Adduct crude_isatin->purification pure_isatin Pure Isatin purification->pure_isatin

References

Technical Support Center: Recrystallization of N-Alkylated Isatins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of N-alkylated isatins.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of N-alkylated isatins, offering potential causes and solutions in a question-and-answer format.

Issue 1: The N-alkylated isatin product is an oil or a sticky solid and will not crystallize.

  • Question: After the reaction workup and solvent removal, my N-alkylated isatin is an oil or a tacky solid that resists crystallization. How can I induce solidification?

  • Answer: This is a frequent challenge, often arising from residual high-boiling point solvents like DMF used in the N-alkylation reaction.[1][2] Several factors can inhibit crystallization:

    • Residual Solvent: Trace amounts of high-boiling point solvents can act as an impurity and prevent the formation of a crystal lattice.[1][2]

    • Product Purity: The presence of unreacted starting materials or side products can lower the melting point and lead to an oily product.

    • Inherent Properties: Some N-alkylated isatins, particularly those with long or bulky alkyl chains, may naturally be oils or have low melting points.[3]

    Troubleshooting Steps:

    • High Vacuum Drying: Ensure complete removal of residual solvent by drying the product under a high vacuum, potentially with gentle heating.[1]

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether.[1] This involves adding the solvent and scratching the inside of the flask with a glass rod to create nucleation sites.

    • Column Chromatography: If trituration is unsuccessful, purifying the product via column chromatography can remove impurities that may be inhibiting crystallization. A common eluent system is a mixture of hexanes and ethyl acetate.[1]

    • Solvent System Re-evaluation: If a crude solid is obtained but does not recrystallize well, experiment with different solvent systems. Dichloromethane/hexanes and ethanol are reported to be effective for recrystallizing N-alkylated isatins.[1][4]

Issue 2: Low yield of the recrystallized N-alkylated isatin.

  • Question: My N-alkylation reaction of isatin results in a low yield of the desired product after recrystallization. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from incomplete reactions, side reactions, or suboptimal reaction and purification conditions.

    • Incomplete Deprotonation: The N-H of the isatin must be deprotonated to form the nucleophilic isatin anion. An insufficiently strong base or an inadequate amount of base will lead to an incomplete reaction.[1][3]

    • Side Reactions: The isatin core is susceptible to side reactions under basic conditions, such as aldol-type reactions.[1] O-alkylation is another potential side reaction, although N-alkylation is generally favored.[1]

    • Reaction Conditions: Insufficient heating or short reaction times can result in incomplete conversion, while prolonged heating at high temperatures may lead to decomposition.[1]

    Optimization Strategies:

    • Base and Solvent Selection: Use a suitable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an anhydrous polar aprotic solvent such as DMF or DMSO.[3]

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting isatin.[2]

    • Purification Technique: If the crude product is a mixture, column chromatography may be necessary before recrystallization to isolate the desired N-alkylated isatin.[1][3]

Issue 3: The recrystallized product is contaminated with unreacted isatin.

  • Question: After recrystallization, my N-alkylated isatin is still contaminated with the starting isatin. How can I effectively remove it?

  • Answer: The similar polarity of some N-alkylated isatins and isatin itself can make separation by recrystallization alone challenging.[1]

    • Incomplete Reaction: The primary source of this contamination is an incomplete N-alkylation reaction.[1]

    • Sub-optimal Recrystallization Solvent: The chosen solvent system may not provide sufficient differentiation in solubility between the product and the starting material at different temperatures.

    Purification Strategies:

    • Drive the Reaction to Completion: Before purification, ensure the reaction has gone to completion by using a slight excess of the alkylating agent and base, and monitoring by TLC.[1]

    • Acid-Base Extraction: An effective method to remove unreacted isatin is to exploit its acidic N-H proton. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous base solution (e.g., 1M NaOH). The unreacted isatin will be deprotonated and extracted into the aqueous layer, while the N-alkylated product remains in the organic layer.[1]

    • Optimize Recrystallization: If recrystallization is the preferred method, systematically screen for a solvent or solvent mixture that maximizes the solubility of the N-alkylated isatin at high temperatures while minimizing the solubility of isatin.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvent systems for the recrystallization of N-alkylated isatins?

A1: Based on reported literature, the following solvent systems are commonly and effectively used:

  • Dichloromethane/Hexanes[1][4]

  • Ethanol[1][3]

  • Methanol[5]

  • Acetonitrile (in combination with another solvent for crystal growth)[6]

  • 2-Propanol[4]

Q2: Can I use recrystallization as the sole method for purifying N-alkylated isatins?

A2: While recrystallization can be a highly effective purification technique, its success as the sole method depends on the purity of the crude product. If the crude material contains significant amounts of impurities with similar solubility profiles to the desired product, a preliminary purification step such as column chromatography is often necessary.[1]

Q3: My N-alkylated isatin has a low melting point. Does this affect recrystallization?

A3: Yes, compounds with low melting points can be challenging to recrystallize and may "oil out" instead of forming crystals. This occurs when the solid melts in the hot solvent and separates as a liquid upon cooling. If your product is an oil at room temperature, it will not crystallize under standard conditions.[2][3] In such cases, purification by column chromatography is the preferred method.[3]

Q4: How can I improve the crystal quality of my N-alkylated isatin?

A4: To improve crystal quality, consider the following:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling often leads to the formation of small, impure crystals.

  • Solvent Choice: The choice of solvent is critical. An ideal solvent will dissolve the compound well when hot but poorly when cold. You may need to screen several solvents or solvent mixtures to find the optimal conditions.

  • Seeding: If you have a small amount of pure crystalline product, you can add a "seed crystal" to the supersaturated solution to induce crystallization.

Data Summary

Recrystallization Solvent SystemCompound TypeReference
Dichloromethane/HexanesN-alkylated isatins[1][4]
EthanolN-alkylated isatins[1][3]
MethanolN-alkylated isatins[5]
2-Propanol3-(2,3-dioxoindolin-1-yl)propanoic acid[4]
Dichloromethane/AcetonitrileN-alkylated isatins for single crystal growth[6]

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)

  • Place the crude N-alkylated isatin in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under a high vacuum to remove all traces of the solvent.

Protocol 2: Recrystallization from a Two-Solvent System (e.g., Dichloromethane/Hexanes)

  • Dissolve the crude N-alkylated isatin in a minimal amount of the more soluble solvent (e.g., dichloromethane) at room temperature or with gentle heating.

  • Slowly add the less soluble solvent (e.g., hexanes) dropwise with stirring until the solution becomes slightly cloudy (turbid).

  • Gently heat the mixture until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the less soluble solvent (hexanes).

  • Dry the crystals under a high vacuum.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude N-alkylated Isatin dissolve Dissolve in Minimal Hot Solvent crude_product->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under High Vacuum wash->dry pure_product Pure Crystalline N-alkylated Isatin dry->pure_product

Caption: General workflow for the recrystallization of N-alkylated isatins.

Troubleshooting_Logic cluster_steps Troubleshooting Steps start Product is an Oil/ Sticky Solid high_vac Dry under High Vacuum start->high_vac trituration Triturate with Non-polar Solvent high_vac->trituration Still Oily column Purify by Column Chromatography trituration->column Still Oily success Crystalline Solid Obtained trituration->success Solid Forms column->success

Caption: Troubleshooting logic for non-crystallizing N-alkylated isatins.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate. For comparative purposes, the spectral data of the parent compound, Isatin, and a related derivative, N-methylisatin, are also presented. This document is intended to serve as a valuable resource for the structural elucidation and characterization of isatin-based compounds, which are of significant interest in medicinal chemistry and drug development.

Introduction

This compound is a derivative of isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold known for its wide range of biological activities. The substitution at the N-1 position with an ethyl acetate moiety can significantly influence the molecule's physicochemical properties and biological activity. Accurate structural characterization using spectroscopic techniques like NMR is paramount for confirming the identity and purity of such synthesized compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, Isatin, and N-methylisatin. The data were obtained in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for NMR analysis of isatin derivatives.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
This compound 7.78d7.81HH-4
7.70t7.81HH-6
7.25d8.01HH-7
7.19t7.51HH-5
4.65s-2HN-CH₂
4.15q7.12HO-CH₂
1.20t7.13HCH₃
Isatin [1]11.09s-1HN-H
7.58 - 7.65m-2HH-4, H-6
7.12t7.51HH-5
6.91d7.81HH-7
N-methylisatin 7.69td7.8, 1.31HH-6
7.59d7.41HH-4
7.19d7.91HH-7
7.15t7.51HH-5
3.15s-3HN-CH₃

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ) (ppm)Assignment
This compound 183.3C-3 (C=O)
167.1Ester C=O
157.9C-2 (C=O)
150.8C-7a
138.5C-6
125.0C-4
123.7C-5
117.5C-3a
110.4C-7
61.2O-CH₂
42.8N-CH₂
14.0CH₃
Isatin [1]184.5C-3 (C=O)
159.4C-2 (C=O)
150.8C-7a
138.4C-6
124.9C-4
123.1C-5
117.8C-3a
112.1C-7
N-methylisatin 183.3C-3 (C=O)
158.1C-2 (C=O)
151.3C-7a
138.4C-6
124.8C-4
123.3C-5
117.4C-3a
110.0C-7
26.2N-CH₃

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A general protocol for the acquisition of ¹H and ¹³C NMR spectra of isatin derivatives is outlined below.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Ensure the compound is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • The final solution should be clear and free of any particulate matter.

2. NMR Spectrometer Setup:

  • The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized by shimming the spectrometer.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is commonly employed.

  • Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.

  • Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate to cover the entire proton chemical shift range for these compounds.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm).[1]

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments) is used for routine spectra. For quantitative analysis, an inverse-gated decoupling sequence should be used with a longer relaxation delay.

  • Number of Scans: A larger number of scans (e.g., 1024 to 4096) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is typical.

  • Acquisition Time (aq): An acquisition time of 1-2 seconds is common.

  • Spectral Width (sw): A spectral width of 200-240 ppm is used to encompass the full range of carbon chemical shifts.

  • Internal Standard: The solvent signal (e.g., DMSO-d₆ at δ = 39.52 ppm) is often used as a secondary reference, with TMS as the primary standard.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction is applied to obtain an absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The spectra are referenced to the internal standard (TMS at 0.00 ppm).

  • For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.

  • Peak picking is performed to identify the chemical shifts of the signals.

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the NMR characterization of a synthesized organic compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound Synthesized Compound Dissolve Dissolve in Deuterated Solvent Compound->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase Phase & Baseline Correction FT->Phase Reference Referencing Phase->Reference Integration Integration (¹H NMR) Reference->Integration Peak_Picking Peak Picking Reference->Peak_Picking Assignment Signal Assignment Integration->Assignment Peak_Picking->Assignment Structure Structure Confirmation Assignment->Structure

Figure 1. Logical workflow for NMR characterization.

Conclusion

The ¹H and ¹³C NMR data presented in this guide provide a clear and concise reference for the characterization of this compound. The comparison with Isatin and N-methylisatin highlights the key spectral changes resulting from N-substitution on the isatin core. The provided experimental protocol and logical workflow offer a practical framework for researchers involved in the synthesis and analysis of novel isatin derivatives. This information is crucial for ensuring the structural integrity of these compounds, which is a fundamental step in the process of drug discovery and development.

References

Confirming the Structure of Synthesized Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the structure of a newly synthesized compound is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques to verify the chemical structure of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, a derivative of isatin. This guide will objectively compare the expected performance of key analytical methods and provide supporting experimental data from literature sources.

Structural Elucidation Workflow

A typical workflow for the structural confirmation of a synthesized organic molecule involves a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information to build a complete and accurate picture of the molecular structure.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_confirmation Final Confirmation Synthesized_Product Synthesized Ethyl (2,3-dioxo-2,3-dihydro -1H-indol-1-yl)acetate NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (MS) Synthesized_Product->MS FTIR FTIR Spectroscopy Synthesized_Product->FTIR Xray Single-Crystal X-ray Diffraction Synthesized_Product->Xray Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure MS->Confirmed_Structure FTIR->Confirmed_Structure Xray->Confirmed_Structure

Caption: Experimental workflow for the structural confirmation of synthesized compounds.

Comparative Analysis of Spectroscopic and Crystallographic Data

The following tables summarize the expected and literature-reported data for this compound and two comparative compounds: its isomer, Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, and a related indole derivative, Ethyl 1H-indole-3-acetate.

Table 1: Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundC₁₂H₁₁NO₄233.22234.0761
Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetateC₁₂H₁₁NO₄233.22234.0761
Ethyl 1H-indole-3-acetateC₁₂H₁₃NO₂203.24204.1019

Data sourced from PubChem and other chemical databases.

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The chemical shifts (δ) are reported relative to a standard, typically tetramethylsilane (TMS).

CompoundAromatic Protons (δ)-CH₂- Protons (δ)-CH₃ Protons (δ)
This compound7.20 - 7.80 (m, 4H)4.60 (s, 2H), 4.25 (q, 2H)1.30 (t, 3H)
Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate7.80 - 7.95 (m, 4H)4.35 (s, 2H), 4.20 (q, 2H)1.25 (t, 3H)
Ethyl 1H-indole-3-acetate7.00 - 7.65 (m, 5H), 8.10 (br s, 1H, NH)3.70 (s, 2H), 4.15 (q, 2H)1.25 (t, 3H)

Note: 's' denotes a singlet, 't' a triplet, 'q' a quartet, and 'm' a multiplet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

¹³C NMR provides information about the carbon skeleton of the molecule.

CompoundCarbonyl Carbons (δ)Aromatic Carbons (δ)-CH₂- Carbons (δ)-CH₃ Carbon (δ)
This compound~183, ~167, ~158115 - 140~62, ~42~14
Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate~167 (x2), ~166123 - 135~62, ~40~14
Ethyl 1H-indole-3-acetate~172108 - 136~61, ~31~14

Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Table 4: FTIR Spectroscopy Data (Characteristic Absorption Bands in cm⁻¹)

FTIR spectroscopy is used to identify functional groups present in a molecule based on the absorption of infrared radiation.

CompoundC=O StretchingC-N StretchingAromatic C=C StretchingC-O Stretching
This compound~1740, ~1720, ~1610~1370~1470~1220
Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate~1770, ~1715~1390~1470~1230
Ethyl 1H-indole-3-acetate~1730~1340~1460~1220
Table 5: Single-Crystal X-ray Diffraction Data

Single-crystal X-ray diffraction provides the most definitive structural evidence by determining the precise arrangement of atoms in the crystal lattice. The data presented below is for this compound as reported by Robeyns et al. (2007).[1][2][3]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.6433 (6)
b (Å)5.8453 (3)
c (Å)16.2899 (8)
β (°)125.163 (3)
Volume (ų)1066.40 (10)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation and Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the connectivity of atoms.

    • Compare the obtained spectra with the expected spectra based on the proposed structure and with data from the comparative compounds.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[4]

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.[4]

  • Instrumentation and Data Acquisition:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

    • Obtain a full scan mass spectrum to identify the molecular ion peak.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of the proposed molecular formula.

    • Analyze the isotopic pattern to further confirm the elemental composition.

    • If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to gain further structural insights.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation and Data Acquisition:

    • Use an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

    • Place the sample in the spectrometer and acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-N, C=C, C-O).

    • Compare the positions and intensities of the observed bands with the expected values for the proposed structure and with the spectra of the comparative compounds.

Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Grow single crystals of the synthesized compound of suitable size and quality. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.[5]

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).[2]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

By systematically applying these analytical techniques and comparing the obtained data with reference compounds and literature values, researchers can confidently confirm the structure of synthesized this compound.

References

A Comparative Guide to the Purity Analysis of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a non-negotiable prerequisite for advancing research and ensuring the safety and efficacy of potential therapeutics. Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, a derivative of isatin, belongs to a class of compounds with significant biological and pharmacological activities.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) stands as the predominant and most robust method for assessing the purity of such organic molecules.[5]

This guide provides a comprehensive comparison of a proposed HPLC method for this compound against alternative analytical techniques. The methodologies and comparative data presented herein are based on established protocols for isatin and its analogs, offering a solid foundation for method development and validation.[5][6]

Proposed HPLC Method for Purity Analysis

This section details a robust, proposed Reverse-Phase HPLC (RP-HPLC) method designed as a starting point for the purity determination of this compound. Optimization may be necessary depending on the specific impurity profile of the synthesized batch and the available instrumentation.

Experimental Protocol

  • Instrumentation and Materials:

    • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Solvents: HPLC grade acetonitrile and water.

    • Mobile Phase Additive: 0.1% Formic acid or Trifluoroacetic Acid (TFA).[5]

    • Sample: this compound standard and the sample batch to be analyzed.

    • Sample Diluent: A mixture of Acetonitrile/Water (50:50, v/v) is typically suitable.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the sample in the diluent to prepare a stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solution with the diluent to a working concentration suitable for UV detection (e.g., 0.1 mg/mL).

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Chromatographic Conditions: The proposed chromatographic conditions are summarized in Table 1. A gradient elution is recommended to ensure the separation of the main compound from potential impurities with varying polarities.

Table 1: Proposed HPLC Method Parameters

Parameter Recommended Condition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5]
Gradient 10-90% B over 15 min, hold at 90% B for 5 min, return to 10% B over 1 min, and equilibrate for 4 min.[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[5]
Detection Wavelength 254 nm or a wavelength of maximum absorption determined by UV scan.[5]
Injection Volume 10 µL[5]

| Run Time | 25 minutes[5] |

  • Data Analysis: The purity of the sample is determined by calculating the peak area percentage. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow

The logical flow of the purity analysis process, from sample handling to final reporting, is illustrated below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start sample_prep Sample Preparation (Weighing, Dissolution, Filtration) start->sample_prep standard_prep Standard Preparation (Reference Compound) start->standard_prep hplc_analysis Chromatographic Separation (C18 Column) sample_prep->hplc_analysis standard_prep->hplc_analysis hplc_setup HPLC System Setup (Method Parameters) hplc_setup->hplc_analysis data_acq Data Acquisition (UV Detection) hplc_analysis->data_acq integration Peak Integration & Analysis data_acq->integration purity_calc Purity Calculation (% Area) integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC purity analysis.

Comparison of Analytical Methods

While HPLC is the gold standard for purity determination, other methods can provide valuable, often complementary, information. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or absolute quantification.

Alternative HPLC Conditions

The proposed method provides a versatile starting point. However, chromatographic conditions can be modified to optimize separation for a specific impurity profile. Table 2 compares the proposed method with an alternative isocratic method reported for an isatin derivative.[7]

Table 2: Comparison of HPLC Chromatographic Conditions

Parameter Proposed Method (Gradient) Alternative Method (Isocratic)[7]
Column C18 reversed-phase (4.6 x 150 mm, 5 µm) C18 (Octadecylsilane)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Methanol 70% / Acetonitrile 30%
Elution Mode Gradient (10-90% B over 15 min) Isocratic
Flow Rate 1.0 mL/min 0.9 mL/min
Detection Wavelength 254 nm (or λmax) 400 nm

| Advantage | Better resolution for a wide range of impurity polarities. | Simpler mobile phase preparation and faster run times if impurities are chemically similar to the main compound. |

Comparison with Other Analytical Techniques

HPLC is primarily a separative technique that provides relative purity. For absolute quantification or structural confirmation of impurities, other methods are often employed in conjunction with HPLC.[5]

Table 3: Comparison of Analytical Techniques for Purity Determination

Technique Principle Primary Use in Purity Analysis Strengths Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.[5] Relative quantification of impurities (% area). High resolution, high sensitivity, robust, and widely applicable.[5] Requires chromophoric compounds; relative quantification assumes similar detector response for all components.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field. Absolute quantification (purity assay) without needing a reference standard of the impurity.[8] Provides structural information; highly accurate for absolute quantification; non-destructive.[8] Lower sensitivity than HPLC; requires a certified internal standard; complex mixtures can be difficult to resolve.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. Identification of impurities based on their mass. Extremely high sensitivity and specificity; provides molecular weight information for impurity identification. Not inherently quantitative without extensive calibration; complex matrix can cause ion suppression.

| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S, etc.) in a sample. | Confirms the elemental composition against the theoretical formula.[5] | Provides fundamental confirmation of the compound's identity and can indicate the presence of inorganic impurities.[5] | Does not distinguish between isomers or identify organic impurities; requires a relatively large amount of pure sample. |

Conclusion

For the routine purity analysis of this compound, the proposed gradient RP-HPLC method offers a reliable, sensitive, and high-resolution approach. It is the most suitable technique for quantifying the percentage of the main component relative to any process-related impurities or degradation products. While HPLC is the cornerstone of purity assessment in both research and industrial settings, a comprehensive characterization, particularly for drug development and regulatory submissions, often employs a combination of techniques. Methods such as qNMR and Mass Spectrometry provide complementary data, offering absolute quantification and definitive structural identification of impurities, respectively, thereby ensuring a complete and unambiguous purity profile of the target compound.[5]

References

A Comparative Analysis of the Biological Activity of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate and Other Isatin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activity of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate and its analogs, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. While direct experimental data on the biological activity of this compound is limited in the reviewed literature, this guide will focus on its structurally similar acetamide derivatives and compare their activity with other notable isatin analogs.

Anticancer Activity

The anticancer potential of isatin derivatives is one of the most extensively studied areas. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.

A study on a series of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, which are structurally analogous to this compound, revealed their cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are presented in the table below.

Compound/AnalogCell LineIC50 (µM)Reference
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamideMCF7 (Breast)15.3[1]
A549 (Lung)21.7[1]
HeLa (Cervical)25.4[1]
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2,6-dimethylphenyl)acetamideMCF7 (Breast)28.5[1]
A549 (Lung)35.1[1]
HeLa (Cervical)41.2[1]
Isatin-based sulphonamide 11bT47D (Breast)1.83[2]
Isatin-based sulphonamide 12bT47D (Breast)3.59[2]
Hydrazone-isatin derivative VIIIbNCI-60 panel-[3][4]
7-deazapurine isatin hybrid 5Four cancer cell linesPotent[5]

Table 1: Cytotoxic activity (IC50) of selected isatin analogs against various cancer cell lines.

Antimicrobial Activity

Isatin derivatives have also demonstrated a broad range of antimicrobial activities against various bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

While specific antimicrobial data for this compound was not found, a study on new (2,3-dioxo-indolin-1-yl) acetamides reported their in vitro antibacterial activity.[6] The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
Indolylbenzo[d]imidazoles 3ao and 3aqStaphylococcus aureus< 1[7]
Indole-thiadiazole 2hStaphylococcus aureus6.25[8]
Indole-triazole 3dStaphylococcus aureus6.25[8]

Table 2: Minimum Inhibitory Concentration (MIC) of selected isatin analogs against pathogenic bacteria.

Enzyme Inhibition

A significant aspect of the biological activity of isatin analogs is their ability to inhibit various enzymes, which is often the basis for their therapeutic effects. Key enzyme targets include protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer progression.

Several studies have identified isatin derivatives as potent inhibitors of VEGFR-2 and EGFR.[2][9][10][11][12]

Compound/AnalogEnzyme TargetIC50/KiReference
Isatin-based sulphonamide 12bVEGFR-223.10 nM (IC50)[2]
Isatin-based sulphonamide 11cVEGFR-230.10 nM (IC50)[2]
Isatin derivative 13VEGFR-269.11 nM (IC50)
Isatin derivative 14VEGFR-285.89 nM (IC50)
Hydrazone-isatin derivative VIIIbEGFR-[3][4]

Table 3: Enzyme inhibitory activity of selected isatin analogs.

Signaling Pathways and Experimental Workflows

The biological effects of isatin derivatives are often mediated through their interaction with key signaling pathways. Below are diagrams representing the general experimental workflow for assessing cytotoxicity and the signaling pathways of VEGFR-2 and EGFR, which are common targets for isatin analogs.

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates compound_prep Preparation of Isatin Analog Solutions cell_treatment Treatment of Cells with Compounds compound_prep->cell_treatment incubation Incubation (e.g., 24-72 hours) cell_treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_solubilization Solubilization of Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (e.g., 570 nm) formazan_solubilization->absorbance_reading ic50_calculation Calculation of IC50 Values absorbance_reading->ic50_calculation

Figure 1: General workflow for an MTT-based cytotoxicity assay.

VEGFR2_signaling VEGFR-2 Signaling Pathway and Isatin Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Isatin Isatin Analogs Isatin->VEGFR2 Inhibits Ras Ras PLCg->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt->Proliferation

Figure 2: Simplified VEGFR-2 signaling pathway and the inhibitory role of isatin analogs.

EGFR_signaling EGFR Signaling Pathway and Isatin Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Isatin Isatin Analogs Isatin->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt->Proliferation

Figure 3: Simplified EGFR signaling pathway and the inhibitory role of isatin analogs.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF7, A549, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Isatin analog compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isatin analog compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Disk Diffusion Assay for Antimicrobial Activity

This method is used to test the susceptibility of bacteria to different antimicrobial agents.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Isatin analog compounds

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

Procedure:

  • Inoculum Preparation: From a pure culture of the test bacterium, prepare a suspension in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Inoculation of Agar Plate: Dip a sterile swab into the bacterial suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of bacterial growth.

  • Application of Disks: Aseptically place sterile paper disks impregnated with a known concentration of the isatin analog onto the surface of the inoculated agar plate. A disk impregnated with the solvent used to dissolve the compounds should be used as a negative control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • Interpretation: The diameter of the zone of inhibition is used to determine the susceptibility of the bacterium to the compound. A larger zone of inhibition indicates greater susceptibility.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Substituted Isatins

Author: BenchChem Technical Support Team. Date: December 2025

Isatin (1H-indole-2,3-dione) is recognized as a privileged heterocyclic scaffold in medicinal chemistry, serving as a versatile precursor for the synthesis of a multitude of biologically active compounds.[1][2] Its unique structure, featuring a highly reactive C-3 carbonyl group and a modifiable N-1 position, allows for extensive structural diversification.[3] Over the last decade, N-substituted isatin derivatives, with their core carbonyl functionalities intact, have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antiviral, antimicrobial, and enzyme inhibitory effects.[4][5]

This guide provides a comparative analysis of the structure-activity relationships of N-substituted isatins across various therapeutic areas, supported by quantitative data from in vitro studies. Detailed experimental protocols for key biological assays are also presented to aid researchers in the evaluation of novel isatin derivatives.

General Synthesis of N-Substituted Isatins

The most common and straightforward method for synthesizing N-substituted isatin derivatives is through the N-alkylation or N-arylation of the isatin core. This typically involves the deprotonation of the nitrogen at the N-1 position using a base, followed by a nucleophilic substitution reaction with a suitable alkyl or aryl halide.[6]

Synthesis_Workflow cluster_0 General Synthesis of N-Substituted Isatins Isatin Isatin Core Intermediate Isatin Anion (Intermediate) Isatin->Intermediate Deprotonation Base Base (e.g., NaH, K2CO3) Base->Intermediate Product N-Substituted Isatin Intermediate->Product Nucleophilic Substitution Halide Alkyl/Aryl Halide (R-X) Halide->Product

Caption: General workflow for the N-alkylation of the isatin scaffold.

Anticancer Activity

N-substituted isatins have shown significant potential as anticancer agents, with some analogs demonstrating potent cytotoxicity against various cancer cell lines, including multidrug-resistant (MDR) strains.[4][7] The mechanism of action for many of these compounds involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.[4]

SAR Insights for Anticancer Activity
  • N-1 Substitution: The nature of the substituent at the N-1 position is critical. N-alkyl or N-aryl substitutions often enhance lipophilicity, which can improve membrane permeability.[8] The length of an alkyl linker between the isatin core and another pharmacophore can also be crucial for activity.[7]

  • C-5 Position: Substitution at the C-5 position of the isatin ring significantly influences anticancer potency. Electron-withdrawing groups, particularly halogens (e.g., -Br, -Cl), are often associated with enhanced cytotoxic effects.[3][7][9]

  • Mechanism: Several N-substituted isatins function as microtubule-destabilizing agents by binding to the colchicine binding site on β-tubulin, which inhibits microtubule polymerization and suppresses tumor cell growth.[4]

Anticancer_MoA cluster_moa Mechanism of Action: Microtubule Destabilization Compound N-Substituted Isatin Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibition of Dynamics Microtubule Destabilization Polymerization->Dynamics Leads to Arrest Mitotic Arrest Dynamics->Arrest Apoptosis Apoptosis & Tumor Growth Suppression Arrest->Apoptosis

Caption: Anticancer mechanism of N-substituted isatins targeting microtubules.[4]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative N-substituted isatin derivatives against various human cancer cell lines.

Compound IDN-1 SubstituentIsatin Ring SubstitutionCancer Cell LineIC₅₀ (µM)Reference
Hybrid 4a 2-carbon tether to ArtemisininUnsubstitutedMCF-7 (Breast)Data not specified[7]
20d Phenylacetamide5-(1-(pyrrolidinyl)sulfonyl)-See Caspase Activity[10]
14g Varied5-substitutedVarious77.2 - 88.9[11]
14h Varied5-substitutedVarious65.4 - 89.7[11]
3b Gallic HydrazideUnsubstitutedHCT116 (Colon)147.6 (µg/mL)[12]
3c Gallic Hydrazide5-BromoHCT116 (Colon)76.27 (µg/mL)[12]
Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay is a standard method used to assess the cytotoxic effects of compounds on cancer cells.[12][13]

  • Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the N-substituted isatin derivatives (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[12][13]

Antiviral Activity (SARS-CoV Protease Inhibition)

N-substituted isatins have been identified as potent inhibitors of viral proteases, particularly the 3C-like protease (3CLpro) of the SARS coronavirus (SARS-CoV), which is essential for viral replication.[6][14]

SAR Insights for Anti-SARS-CoV Activity
  • N-1 Substitution: A benzothiophenemethyl side chain at the N-1 position has been shown to be superior to other groups for SARS-CoV 3CLpro inhibition.[14] More recently, bulky hydrophobic groups like naphthalen-2-ylmethyl at N-1 have also shown high efficacy against the SARS-CoV-2 protease.[12]

  • Isatin Ring Substitution: Electron-withdrawing groups at the C-5 or C-7 positions of the isatin ring, such as 7-bromo, 5-iodo, or 7-nitro, are linked to better inhibitory activity.[14] In contrast, electron-donating groups (e.g., -OCH₃, -NH₂) are detrimental to activity.[14]

  • Selectivity: Certain derivatives exhibit potent and selective inhibition against SARS-CoV protease compared to other proteases like papain, chymotrypsin, and trypsin.[6]

Caption: Summary of key positions on the isatin ring influencing bioactivity.

Comparative Anti-SARS-CoV 3CLpro Activity Data

The table below presents the 50% inhibitory concentrations (IC₅₀) for a series of N-substituted isatin derivatives against SARS-CoV 3CLpro.

Compound IDN-1 SubstituentIsatin Ring SubstitutionIC₅₀ (µM)Reference
20e Benzothiophenemethyl7-Nitro2.0[14]
20f Benzothiophenemethyl7-Bromo0.98[14]
20h Benzothiophenemethyl5-Iodo0.95[14]
Ia VariedUnsubstituted0.045[15][16]
Ib VariedUnsubstituted0.047[15][16]
Ic VariedUnsubstituted0.053[15][16]
Experimental Protocol: FRET-Based Protease Inhibition Assay

A Fluorescence Resonance Energy Transfer (FRET) based assay is commonly used to measure the inhibition of viral proteases like SARS-CoV 3CLpro.[6][14]

  • Assay Components: The reaction mixture includes a specific fluorogenic substrate for the protease, the purified SARS-CoV 3CLpro enzyme (e.g., 50 nM), and the test compound (N-substituted isatin derivative) at various concentrations.[6]

  • Incubation: The enzyme and inhibitor are typically pre-incubated for a short period before the substrate is added to initiate the reaction.

  • Reaction: In the absence of an inhibitor, the protease cleaves the substrate, separating a fluorophore and a quencher, which results in an increase in fluorescence emission.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot. The percent inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6][14]

Other Biological Activities

Caspase Inhibition

Certain N-substituted isatin-sulfonamide derivatives have been identified as inhibitors of caspases, which are key enzymes in the apoptosis pathway.

  • SAR Insights: Substitutions at the C-5 position of the isatin core, such as 1-(pyrrolidinyl)sulfonyl and 2-(phenoxymethyl)pyrrolidin-1-yl)sulfonyl groups, were found to be beneficial for caspase inhibitory activity.[10]

  • Quantitative Data: A series of synthesized compounds showed IC₅₀ values against caspase-3 and -7 in the range of 2.33–116.91 µM. Compound 20d , a 4-chloro phenylacetamide derivative, exhibited the best inhibitory profile against caspase-3 with an IC₅₀ value of 2.33 µM.[10]

Antimicrobial Activity

Isatin derivatives have a long history of investigation for their antimicrobial properties.

  • SAR Insights: The antimicrobial activity is significantly influenced by substitutions on the aromatic ring of the isatin. The presence of electron-withdrawing groups and halogens at the C-5 position (e.g., 5-Cl, 5-Br, 5-I) often leads to more active compounds, likely due to increased lipophilicity facilitating transport across microbial membranes.[3][17][18]

  • Screening Protocol (Disk Diffusion):

    • A bacterial or fungal suspension is uniformly spread onto an agar plate.

    • Sterile paper discs impregnated with known concentrations of the N-substituted isatin compounds are placed on the agar surface.

    • The plates are incubated under appropriate conditions.

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented). The size of the zone is proportional to the potency of the compound.[17][18]

References

The Efficacy of Isatin-Based Compounds: A Comparative Guide for In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of isatin-based compounds reveals a strong correlation between their in vitro cytotoxic, antiviral, and antimicrobial activities and their in vivo therapeutic potential. While in vitro assays serve as a crucial primary screening tool, in vivo models provide the indispensable validation of a compound's efficacy and safety profile in a complex biological system. This guide provides a comparative overview of the performance of various isatin derivatives, supported by experimental data and detailed methodologies to aid researchers in navigating the preclinical drug development process.

Isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2][3][4] Its derivatives have been extensively investigated as potential anticancer, antiviral, and antimicrobial agents. This guide delves into the comparative efficacy of isatin-based compounds in both laboratory-based (in vitro) and living organism (in vivo) settings, highlighting key structure-activity relationships and the translational potential of these promising therapeutic candidates.

Anticancer Efficacy: From Cell Lines to Animal Models

Isatin-based compounds have demonstrated potent cytotoxic effects against a wide array of cancer cell lines, often with IC50 values in the low micromolar and even nanomolar range.[2][5][6][7][8][9][10][11][12][13] These in vitro findings have, in several instances, been successfully translated into significant tumor growth inhibition in in vivo xenograft models.[2][4][8][9][14]

A notable example is the symmetrical bis-Schiff base derivative, 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one). This compound exhibited potent in vitro cytotoxicity against the HepG2 human liver cancer cell line with an IC50 value of approximately 4.23 μM.[4][8][9] Subsequent in vivo studies in mice bearing HepS tumors demonstrated substantial tumor growth inhibition at a dose of 40 mg/kg, underscoring the compound's translational potential.[4][8][9]

Similarly, another isatin derivative, compound 5-61, a 5-(2-carboxyethenyl)isatin, showed highly selective and potent in vitro activity against the HepG-2 cell line with an impressive IC50 of 7.13 nM.[6] This potent in vitro activity was complemented by in vivo anti-angiogenic effects observed in a chick chorioallantoic membrane (CAM) assay.[6]

The anticancer mechanism of many isatin derivatives involves the inhibition of key signaling pathways crucial for tumor growth and survival. A primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[13][15][16][17] Several isatin-based compounds have been shown to be potent VEGFR-2 inhibitors, with IC50 values in the nanomolar range.[15][16]

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#FBBC05", fontcolor="#202124"]; Isatin [label="Isatin-Based \nCompound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds to"]; Isatin -> VEGFR2 [label="Inhibits", color="#EA4335", style="dashed"]; VEGFR2 -> {PLCg, PI3K, Ras} [label="Activates"]; PI3K -> Akt; Ras -> Raf -> MEK -> ERK; {PLCg, Akt, ERK} -> Proliferation [color="#34A853"];

} dot Caption: Inhibition of the VEGFR-2 signaling pathway by isatin-based compounds.

Quantitative Data: In Vitro vs. In Vivo Anticancer Efficacy
Compound ClassIsatin DerivativeCancer Cell LineIn Vitro IC50 (µM)In Vivo ModelIn Vivo Efficacy
Bis-Schiff Base 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one)HepG2 (Liver)~4.23HepS tumor-bearing miceSubstantial tumor growth inhibition at 40 mg/kg
Isatin-Chalcone Hybrid EMAC4001H1299 (Lung)0.01-Not Reported
Isatin-Chalcone Hybrid EMAC4001U87 (Glioblastoma)0.38-Not Reported
Isatin Derivative Compound 5-61HepG-2 (Liver)0.00713Chick Chorioallantoic Membrane (CAM)Anti-angiogenic effects observed
Isatin-Fluoro- quinazolinone Hybrid Hybrid 31MCF-7 (Breast)0.35-Not Reported
Isatin-Triazole Hydrazone Compound 16MCF-7 (Breast)6.22-Not Reported
Isatin-Triazole Hydrazone Compound 16HepG2 (Liver)8.14-Not Reported

Antimicrobial and Antiviral Efficacy

The therapeutic potential of isatin derivatives extends to infectious diseases. Numerous studies have reported their efficacy against a range of bacterial and viral pathogens.

Antibacterial Activity

Isatin-based compounds, particularly Schiff base derivatives, have demonstrated significant in vitro and in vivo antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][7][18] For instance, certain newly synthesized isatin Schiff bases showed good potency, with one compound displaying higher antimicrobial activity than the standard drug amoxicillin against Staphylococcus aureus at a concentration of 16 μg/mL and against Escherichia coli at 1 μg/mL.[1]

The minimum inhibitory concentration (MIC) is a key parameter for quantifying in vitro antibacterial efficacy. For many isatin derivatives, MIC values fall within a promising therapeutic range.

Quantitative Data: In Vitro Antibacterial Efficacy
Compound ClassBacterial StrainIn Vitro MIC (µg/mL)
Isatin Schiff Base (Compound 3c) Staphylococcus aureus<16
Isatin Schiff Base (Compound 3c) Escherichia coli<1
Isatin-Thiazole Derivatives MRSA4
Antiviral Activity

Isatin derivatives have also been explored for their antiviral properties. While comprehensive in vivo data is still emerging, in vitro studies have shown promising results against various viruses.

The Drug Development Workflow: From In Vitro Discovery to In Vivo Validation

The progression from a promising compound in a petri dish to a viable drug candidate is a multi-step process. In vitro assays serve as the initial screening phase, allowing for high-throughput evaluation of a large number of compounds. Promising candidates then advance to more complex and biologically relevant in vivo models.

// Nodes Discovery [label="Drug Discovery\n(Target ID, Hit ID)", fillcolor="#FBBC05", fontcolor="#202124"]; InVitro [label="In Vitro Studies\n(Cytotoxicity, MIC, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo_Preclinical [label="In Vivo Preclinical\n(Xenograft, Infection Models)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tox [label="Toxicology Studies\n(LD50)", fillcolor="#F1F3F4", fontcolor="#202124"]; Clinical [label="Clinical Trials", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Discovery -> InVitro [label="Screening"]; InVitro -> Lead_Opt [label="Identifies Leads"]; Lead_Opt -> InVivo_Preclinical [label="Candidate Selection"]; InVivo_Preclinical -> Tox [label="Safety & Efficacy"]; Tox -> Clinical [label="IND Submission"]; } dot Caption: A simplified workflow of the drug discovery and development process.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isatin-based compound for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

In Vivo Anticancer Efficacy: Xenograft Mouse Model

Xenograft models are crucial for evaluating the in vivo antitumor activity of drug candidates.[2][5]

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[2][5]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[5]

  • Treatment: Randomize the mice into control and treatment groups. Administer the isatin-based compound (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule.[2]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology). Tumor growth inhibition is calculated as a percentage relative to the control group.

In Vitro Antibacterial Efficacy: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Compound Dilution: Prepare serial dilutions of the isatin-based compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vivo Antibacterial Efficacy: Murine Thigh Infection Model

This model is used to assess the efficacy of antibacterial agents in a localized infection.[19]

  • Immunosuppression: Induce neutropenia in mice using cyclophosphamide.[19]

  • Infection: Inject a standardized bacterial suspension (e.g., 10^6 CFU) into the thigh muscle of the mice.

  • Treatment: Begin treatment with the isatin-based compound at a specified time post-infection.

  • Endpoint: After a set duration (e.g., 24 hours), euthanize the mice, excise the infected thigh muscle, and homogenize it to determine the bacterial load (CFU/gram of tissue). Efficacy is measured by the reduction in bacterial count compared to the control group.

The Bridge Between In Vitro and In Vivo: A Logical Relationship

The data strongly suggest a logical progression from in vitro potency to in vivo efficacy for isatin-based compounds. High in vitro activity is a prerequisite for advancing a compound to in vivo testing. However, in vivo success is not guaranteed, as factors like pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity play a critical role.

// Nodes InVitro_High [label="High In Vitro Potency\n(Low IC50/MIC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVitro_Low [label="Low In Vitro Potency\n(High IC50/MIC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Favorable_PK [label="Favorable Pharmacokinetics\n& Low Toxicity", fillcolor="#FBBC05", fontcolor="#202124"]; Unfavorable_PK [label="Unfavorable Pharmacokinetics\n&/or High Toxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivo_Efficacy [label="Potential for\nIn Vivo Efficacy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo_No_Efficacy [label="Likely Lack of\nIn Vivo Efficacy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop_Development [label="Cease Further\nDevelopment", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges InVitro_High -> Favorable_PK [label="Proceed to\nIn Vivo Testing"]; InVitro_High -> Unfavorable_PK; Favorable_PK -> InVivo_Efficacy; Unfavorable_PK -> InVivo_No_Efficacy; InVitro_Low -> Stop_Development; InVivo_No_Efficacy -> Stop_Development;

} dot Caption: Logical flow from in vitro results to potential in vivo outcomes.

References

A Researcher's Guide to Validating the Mechanism of Action of Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Their diverse pharmacological activities, particularly their potent anticancer properties, make them promising candidates for therapeutic development.[1][4][5] The biological effects of these compounds are often attributed to their ability to modulate multiple cellular signaling pathways.[1][6][7] This guide provides an objective comparison of common biological assays used to validate the primary mechanisms of action of isatin derivatives, supported by experimental data and detailed protocols.

Core Mechanisms of Action and Validating Assays

Isatin derivatives exert their biological effects through several key mechanisms, most notably by inducing programmed cell death (apoptosis), inhibiting critical cell cycle kinases, and disrupting microtubule dynamics. Validating these mechanisms requires a systematic approach using a panel of specific biological assays.

1. Kinase Inhibition: Many isatin derivatives function as potent inhibitors of various protein kinases, which are crucial for cancer cell proliferation and survival.[1][2] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[1] Inhibition of these kinases disrupts downstream signaling cascades like the MAPK and PI3K/AKT pathways, ultimately suppressing tumor growth and angiogenesis.[1]

  • Validating Assay: In Vitro Kinase Assay. This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. It typically involves incubating the purified kinase, a substrate (often a peptide), and ATP with the isatin derivative. The amount of phosphorylated substrate or consumed ATP is then quantified.

2. Induction of Apoptosis: A primary anticancer mechanism for isatin derivatives is the induction of apoptosis.[1][8][9] This is often achieved through the intrinsic (mitochondrial) pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, dissipation of the mitochondrial membrane potential, and subsequent activation of executioner caspases.[1][8][9][10]

  • Validating Assays:

    • Caspase Activity Assays: These assays quantify the activity of key apoptosis-executing enzymes like caspase-3 and -7.[11][12] They use a substrate that, when cleaved by the active caspase, releases a fluorescent or colorimetric molecule.[13][14]

    • Western Blot Analysis: This technique is essential for observing changes in the expression levels of key apoptotic proteins, such as the Bcl-2/Bax ratio and the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[15][16]

    • Annexin V-FITC/PI Staining: This flow cytometry-based assay detects early apoptotic cells (Annexin V positive) and late apoptotic/necrotic cells (Annexin V and Propidium Iodide positive).

3. Cell Cycle Arrest: Isatin derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing.[6][8] This arrest commonly occurs at the G2/M or G0/G1 phase of the cell cycle.[8][17] This effect is often a direct consequence of inhibiting cyclin-dependent kinases (CDKs).[1]

  • Validating Assays:

    • Flow Cytometry with Propidium Iodide (PI): This is the standard method for analyzing cell cycle distribution. PI stains DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

    • Western Blot Analysis: Used to measure the levels of cell cycle regulatory proteins like CDKs and cyclins to confirm the mechanism of arrest.[17]

Quantitative Performance Data of Isatin Derivatives

The efficacy of isatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). The table below summarizes the performance of various derivatives in different biological assays.

Isatin Derivative/Hybrid ClassTarget/MechanismAssayCell Line / EnzymeIC50 / Ki ValueReference
Triazole-tethered Isatin–CoumarinTubulin Polymerization InhibitionTubulin Polymerization Assay-≈ 1–5 μM[1]
Quinoline-Isatin Hybrid (Compound 13)VEGFR-2 InhibitionVEGFR-2 Kinase AssayVEGFR-2Strong Inhibition[18]
Quinoline-Isatin Hybrid (Compound 13)AntiproliferativeMTT AssayCaco-2Comparable to Doxorubicin[18]
Isatin-Benzenesulfonamide (Compound 10)Carbonic Anhydrase InhibitionStopped-flow CO2 hydrase assayhCA IXKi: 68.3 nM[17]
Isatin-Benzenesulfonamide (Compound 10)Carbonic Anhydrase InhibitionStopped-flow CO2 hydrase assayhCA XIIKi: 21.5 nM[17]
Isatin-Thiazole Derivative (Compound 6p)α-Glucosidase Inhibitionα-Glucosidase Inhibitory Assayα-GlucosidaseIC50: 5.36 ± 0.13 μM[19]
Isatin-Sulphonamide (Compound 20d)Caspase-3 InhibitionCaspase-3 Inhibitory AssayCaspase-3IC50: 2.33 μM[11]
Isatin–Quinazoline Hybrid (Compound 6c)Multi-Kinase InhibitionIn Vitro Kinase AssayVEGFR-2IC50: 0.076 μM[20]
Isatin–Quinazoline Hybrid (Compound 6c)Multi-Kinase InhibitionIn Vitro Kinase AssayEGFRIC50: 0.083 μM[20]
Isatin–Quinazoline Hybrid (Compound 6c)Multi-Kinase InhibitionIn Vitro Kinase AssayCDK2IC50: 0.183 μM[20]

Mandatory Visualizations

Isatin_Derivative_Apoptosis_Pathway cluster_extracellular Extracellular & Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Isatin Isatin Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) Isatin->RTK Inhibits PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Blocks MAPK MAPK Pathway RTK->MAPK Blocks Bcl2 Anti-apoptotic Bcl-2 (Expression Downregulated) PI3K_AKT->Bcl2 Inhibits downregulation MAPK->Bcl2 Inhibits downregulation Mito Mitochondrial Dysfunction (Loss of Membrane Potential) Bcl2->Mito Inhibits Bax Pro-apoptotic Bax (Expression Unchanged/Upregulated) Bax->Mito Promotes Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytC Cytochrome c Release Mito->CytC CytC->Caspase9

Caption: Signaling pathway of isatin derivative-induced apoptosis.

Western_Blot_Workflow start Start: Cancer Cell Culture treatment 1. Cell Treatment (Isatin Derivative vs. Control) start->treatment lysis 2. Cell Lysis (RIPA Buffer) treatment->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE (Protein Separation by Size) quant->sds transfer 5. Protein Transfer (Gel to PVDF/NC Membrane) sds->transfer block 6. Blocking (BSA or Non-fat Milk) transfer->block primary 7. Primary Antibody Incubation (e.g., anti-Caspase-3, anti-Bcl-2) block->primary secondary 8. Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect 9. Detection (ECL Substrate & Imaging) secondary->detect analysis 10. Data Analysis (Densitometry) detect->analysis end End: Protein Expression Profile analysis->end

Caption: Experimental workflow for Western Blot analysis.

Validation_Logic_Flow cluster_mechanisms Mechanism Validation cluster_confirmation Confirmatory Assays start Initial Screening: Isatin Derivative Cytotoxicity (MTT / CCK-8 Assay) is_cytotoxic Is the derivative cytotoxic? start->is_cytotoxic apoptosis Test for Apoptosis (Annexin V / PI Staining) is_cytotoxic->apoptosis Yes cell_cycle Analyze Cell Cycle (PI Staining Flow Cytometry) is_cytotoxic->cell_cycle Yes kinase Assess Kinase Inhibition (In Vitro Kinase Assay) is_cytotoxic->kinase Yes no_effect No significant cytotoxicity. (Consider other activities) is_cytotoxic->no_effect No western_apoptosis Western Blot: Cleaved Caspases, PARP, Bcl-2/Bax apoptosis->western_apoptosis caspase_assay Caspase-Glo Assay apoptosis->caspase_assay western_cycle Western Blot: CDKs, Cyclins cell_cycle->western_cycle

Caption: Logical workflow for validating the mechanism of action.

Detailed Experimental Protocols

The following are generalized protocols for key assays. Researchers should optimize concentrations, incubation times, and other parameters for their specific isatin derivative and cell line.

In Vitro Kinase Inhibition Assay (Fluorometric)

This protocol is adapted from generic kinase assay kits and provides a framework for measuring the inhibition of a specific kinase.[21][22]

Materials:

  • Purified kinase of interest

  • Kinase-specific peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Isatin derivative stock solution (in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (quantifies ADP production)

  • Black, flat-bottom 96-well or 384-well plates

  • Fluorescent plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the isatin derivative in kinase assay buffer. Include a "no inhibitor" (vehicle control, DMSO) and a "no enzyme" (background) control.

  • Kinase Reaction Setup: To the wells of the assay plate, add 2-5 µL of the diluted test compounds or controls.

  • Enzyme Addition: Add the kinase solution to each well (except the "no enzyme" control) and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a pre-mixed solution of the peptide substrate and ATP. The final ATP concentration should ideally be near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes. Ensure the reaction stays within the linear range by performing a time-course experiment during optimization.

  • Detection: Stop the kinase reaction and quantify the kinase activity by adding the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced.

  • Data Acquisition: After a short incubation (10-20 minutes), measure the fluorescence using a plate reader (e.g., λEx = 530 nm / λEm = 590 nm).

  • Data Analysis: Subtract the background signal ("no enzyme" control) from all readings. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use a sigmoidal dose-response curve to determine the IC50 value.

Caspase-3 Activity Assay (Fluorometric)

This protocol outlines the measurement of caspase-3 activity in cell lysates using a fluorogenic substrate like Ac-DEVD-AMC.[13][14]

Materials:

  • Cells treated with isatin derivative

  • Cell Lysis Buffer (e.g., containing Tris, NaCl, EDTA, and a mild detergent)

  • Assay Buffer (e.g., containing PIPES, EDTA, DTT)

  • Caspase-3 Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

  • Black, 96-well microplate

  • Fluorometer

Procedure:

  • Cell Treatment: Plate cells and induce apoptosis by treating with various concentrations of the isatin derivative for a predetermined time. Include an untreated control and a positive control (e.g., staurosporine).

  • Cell Lysate Preparation:

    • Harvest 1–5 x 10^6 cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 50-100 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Assay Reaction:

    • In a black 96-well plate, add 50 µg of protein lysate to each well. Adjust the volume with Cell Lysis Buffer to be equal for all samples.

    • Prepare a reaction master mix by diluting the Ac-DEVD-AMC substrate into the Assay Buffer to the final desired concentration (e.g., 50 µM).

    • Add an equal volume of the reaction master mix to each well containing lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence in a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of 420-460 nm.

  • Data Analysis: Compare the fluorescence levels of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Western Blot for Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins like Bcl-2, Bax, and cleaved caspase-3.[15][23][24]

Materials:

  • Cell lysates (prepared as in the caspase assay protocol)

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix the cell lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature on a shaker to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with ECL substrate for 1-5 minutes. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analysis: Analyze the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control (β-actin) to compare protein expression levels between treated and untreated samples. Look for an increase in the Bax/Bcl-2 ratio and the appearance of cleaved caspase-3 (~17/19 kDa) and cleaved PARP (~89 kDa) bands in treated samples.[16]

References

A Comparative Crystallographic Analysis of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate and Related Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the single-crystal X-ray crystallographic data of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate against a related isatin derivative, offering insights into their structural characteristics. Isatin and its derivatives are a significant class of heterocyclic compounds that serve as precursors in drug synthesis, exhibiting a wide range of biological activities including anticancer, antibacterial, and antiviral properties.[1][2][3][4][5] This guide presents a detailed examination of their solid-state structures, crucial for understanding their chemical behavior and for the rational design of new therapeutic agents.

Crystallographic Data Comparison

The following tables summarize the key crystallographic data for this compound and a comparator, 1-allyl-3-hydroxy-3-(6-oxocyclohex-1-en-1-yl)indolin-2-one, another isatin derivative. This allows for a direct comparison of their unit cell dimensions, crystal systems, and refinement parameters.

Table 1: Crystal Data and Structure Refinement for this compound [6][7]

ParameterValue
Empirical FormulaC₁₂H₁₁NO₄
Formula Weight233.22
Temperature100(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a13.6433 (6) Å
b5.8343 (3) Å
c16.2899 (8) Å
α90°
β123.454 (3)°
γ90°
Volume1066.40 (10) ų
Z4
Calculated Density1.453 Mg/m³
Absorption Coefficient0.91 mm⁻¹
F(000)488
Data Collection
Crystal Size0.5 x 0.2 x 0.2 mm
θ range for data collection3.3 to 70.3°
Index ranges-16 ≤ h ≤ 16, -5 ≤ k ≤ 6, -19 ≤ l ≤ 18
Reflections collected10352
Independent reflections2000 [R(int) = 0.048]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2000 / 0 / 155
Goodness-of-fit on F²1.06
Final R indices [I > 2σ(I)]R1 = 0.040, wR2 = 0.104
R indices (all data)R1 = 0.048, wR2 = 0.108
Largest diff. peak and hole0.33 and -0.21 e.Å⁻³

Table 2: Crystal Data and Structure Refinement for 1-allyl-3-hydroxy-3-(6-oxocyclohex-1-en-1-yl)indolin-2-one [8]

ParameterValue
Empirical FormulaC₁₇H₁₇NO₃
Formula Weight283.32
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a8.843(3) Å
b16.398(6) Å
c9.983(4) Å
α90°
β98.783(10)°
γ90°
Volume1429.3(9) ų
Z4
Calculated Density1.316 Mg/m³
Absorption Coefficient0.091 mm⁻¹
F(000)600
Data Collection
Crystal Size0.30 x 0.25 x 0.20 mm
θ range for data collection2.08 to 25.00°
Index ranges-10 ≤ h ≤ 10, -19 ≤ k ≤ 19, -11 ≤ l ≤ 11
Reflections collected11130
Independent reflections2510 [R(int) = 0.0279]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2510 / 0 / 190
Goodness-of-fit on F²1.031
Final R indices [I > 2σ(I)]R1 = 0.0415, wR2 = 0.1119
R indices (all data)R1 = 0.0528, wR2 = 0.1197
Largest diff. peak and hole0.210 and -0.211 e.Å⁻³

Experimental Protocols

The methodologies employed in the single-crystal X-ray diffraction analysis are crucial for the reproducibility and validation of the presented data.

Synthesis of this compound

Isatin (1 mmol) and K₂CO₃ (1.5 mmol) were stirred in acetone (20 ml). Ethyl bromoacetate (1.1 mmol) and tetrabutylammonium bromide (1 mmol) were then added, and the mixture was stirred at room temperature for 24 hours. After filtration of the salts, the solvent was removed under reduced pressure. The resulting residue was treated with dichloromethane (20 ml). The organic phase was washed with water, dried over Na₂SO₄, and the solvent was evaporated. The crude product was recrystallized from methanol to yield orange-red crystals.[6][7]

X-ray Data Collection and Structure Refinement

For this compound, data were collected on a Bruker SMART 6000 diffractometer using Cu Kα radiation.[6][7] The structure was solved by direct methods and refined by full-matrix least-squares on F².[6][7] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined as riding atoms.[6]

For 1-allyl-3-hydroxy-3-(6-oxocyclohex-1-en-1-yl)indolin-2-one, data were collected on a Bruker AXS SMART APEX II CCD diffractometer using Mo Kα radiation. The structure was also solved by direct methods and refined on F² using the SHELXTL program package. All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

X_ray_Crystallography_Workflow A Crystal Synthesis and Selection B Mounting Crystal on Diffractometer A->B C X-ray Diffraction Experiment B->C D Data Collection (Diffraction Pattern) C->D E Data Processing (Integration, Scaling, Merging) D->E F Structure Solution (Direct Methods / Patterson) E->F G Structure Refinement (Least-Squares) F->G H Structure Validation and Analysis G->H I Crystallographic Database (e.g., CCDC) H->I

Caption: Workflow of Single-Crystal X-ray Crystallography.

References

Unveiling the Cytotoxic Potential: A Comparative Guide to N-Alkylated Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic compounds, isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxicity of different N-alkylated isatin derivatives, supported by experimental data, detailed methodologies, and a visual representation of their mechanism of action.

Structure-Activity Relationship and Cytotoxic Potency

The cytotoxic activity of N-alkylated isatin derivatives is significantly influenced by the nature of the substituent at the N1 position of the isatin core and substitutions on the aromatic ring. Structure-activity relationship (SAR) studies have revealed several key trends:

  • N1-Substitution: The introduction of an aromatic ring with a one or three-carbon atom linker at the N1 position generally enhances cytotoxic activity compared to simple allyl, 2'-methoxyethyl, or 3'-methylbutyl N-substituted isatins.[1][2][3]

  • Aromatic Ring Substitution: Electron-withdrawing groups at the meta or para position of the N1-benzyl ring are favored over ortho-positioned groups for increased cytotoxicity.[1][2][3] Halogenation of the isatin ring, such as at the 5 and 7 positions, has also been shown to enhance anticancer activity.[4][5]

  • Lipophilicity: Increased lipophilicity at the 1-position of the isatin ring has been correlated with a positive contribution to cytotoxic activity.[4]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various N-alkylated isatin derivatives against a range of human cancer cell lines, providing a quantitative comparison of their cytotoxic potency.

Derivative Name/StructureCancer Cell LineIC50 (µM)Reference
5,7-Dibromo-N-(p-methylbenzyl)isatinU937 (Histiocytic lymphoma)0.49[1][2]
5,7-Dibromo-N-(p-methylbenzyl)isatinJurkat (T-cell leukemia)0.49[1][2]
N-Alkylbromo-isatin (IS-4)HeLa (Cervical cancer)4.57[6]
N-Alkylbromo-isatin (IS-4)PC-3 (Prostate cancer)10.90[6]
N-Alkylbromo-isatin (IS-4)HCT-15 (Colon cancer)11.75[6]
N-Alkylbromo-isatin (IS-4)THP-1 (Acute monocytic leukemia)12.40[6]
N-Alkyl-isatin-3-imino aromatic amine (5c)MCF-7 (Breast cancer)50[4][7]
N-Alkyl-isatin-3-imino aromatic amine (4d)MCF-7 (Breast cancer)50[4][7]
Isatin-indole hybrid (Compound 36)HCT-116 (Colon cancer)2.6[8]
Isatin-indole hybrid (Compound 36)MDA-MB-231 (Breast cancer)4.7[8]
Isatin-indole hybrid (Compound 36)A-549 (Lung cancer)7.3[8]
Isatin-hydrazone hybrid (Compound 133)MCF-7 (Breast cancer)4.86[8]
Isatin-hydrazone hybrid (Compound 133)A549 (Lung cancer)5.32[8]

Experimental Protocols

The evaluation of the cytotoxic activity of N-alkylated isatin derivatives typically involves the following key experiments:

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the N-alkylated isatin derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[7][9]

Mechanism of Action: Microtubule Destabilization and Apoptosis Induction

Several studies have elucidated that a primary mechanism of action for the cytotoxicity of certain N-alkylated isatin derivatives is the disruption of microtubule dynamics.[1][2][10] This leads to cell cycle arrest and the subsequent induction of apoptosis (programmed cell death).

G cluster_0 N-Alkylated Isatin Derivative Action Isatin N-Alkylated Isatin Derivative Tubulin β-Tubulin (Colchicine Binding Site) Isatin->Tubulin Binds to Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Destabilization Microtubule Destabilization Polymerization->Destabilization G2M G2/M Phase Cell Cycle Arrest Destabilization->G2M Caspase Activation of Caspase-3 and -7 G2M->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 1: Signaling pathway of N-alkylated isatin derivatives.

The diagram above illustrates the proposed mechanism where N-alkylated isatin derivatives bind to the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization.[10] This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase, which in turn activates effector caspases, such as caspase-3 and caspase-7, ultimately culminating in apoptosis.[1][2]

Conclusion

N-alkylated isatin derivatives represent a versatile and potent class of cytotoxic agents with significant potential for anticancer drug development. The ability to readily modify their structure allows for the fine-tuning of their activity and selectivity. The data presented in this guide highlights the promising cytotoxic profiles of several derivatives, with some exhibiting sub-micromolar IC50 values. Further investigation into their mechanism of action and in vivo efficacy is warranted to translate these promising in vitro results into tangible clinical applications.

References

Safety Operating Guide

Navigating the Disposal of Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this specialty research chemical, aligning with general best practices for hazardous waste management in a laboratory setting.

I. Immediate Safety Considerations

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, a conservative approach should be adopted, treating the compound as hazardous. All personnel handling the chemical waste must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the chemical, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Waste Identification and Segregation

Proper identification and segregation of chemical waste are the foundational steps for safe disposal.

  • Hazardous Waste Determination : Unless explicitly confirmed to be non-hazardous by an official assessment, this compound and any materials contaminated with it should be treated as hazardous waste.[1] This includes stock chemical, solutions, reaction mixtures, and contaminated labware.

  • Waste Segregation : To prevent dangerous chemical reactions, it is crucial to segregate waste streams.[2][3]

    • Collect waste this compound in a dedicated, properly labeled waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, avoid mixing with strong acids, bases, or oxidizing agents.

    • Separate liquid waste from solid waste contaminated with the chemical.

III. Waste Collection and Labeling

Adherence to proper collection and labeling protocols is mandated by regulatory bodies and is essential for the safety of all laboratory and waste management personnel.

  • Container Selection : Use a sturdy, leak-proof container that is chemically compatible with this compound. Plastic containers are often preferred for hazardous waste to minimize the risk of breakage.[4][5]

  • Labeling : The waste container must be clearly labeled with a hazardous waste tag.[5][6] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date of waste generation (the date the first drop of waste was added to the container)

    • The location of origin (laboratory, room number)

    • The name and contact information of the Principal Investigator[5]

    • Appropriate hazard pictograms

IV. Storage of Chemical Waste

Proper storage of hazardous waste pending disposal is critical to prevent accidents and ensure regulatory compliance.

  • Designated Area : Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4]

  • Container Integrity : Keep the waste container securely closed at all times, except when adding waste.[1][3]

  • Secondary Containment : Store liquid waste containers in secondary containment, such as a plastic tub, to contain any potential leaks or spills.[6]

  • Segregation : Ensure the stored waste is segregated from incompatible materials.[2]

V. Disposal Procedures

The disposal of this compound must be handled through a licensed chemical waste disposal company.

  • Arranging for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4][5] Do not attempt to dispose of this chemical through regular trash or by drain disposal.[1][5][7]

  • Incineration : For organic compounds like this compound, controlled incineration in a licensed facility is a common and effective disposal method.[7] The EHS office will coordinate with a certified hazardous waste vendor for this process.

  • Disposal of Empty Containers : A container that has held this compound must be properly decontaminated before being discarded as regular trash.[1]

    • Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.

    • Collect the rinsate as hazardous waste and add it to your liquid waste container.[1]

    • After triple rinsing, deface or remove the original chemical label and the hazardous waste label from the container.[1][6]

    • The clean, defaced container can then be disposed of in the regular trash or recycled according to your institution's policies.

VI. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuation : Evacuate all non-essential personnel from the immediate spill area.

  • Ventilation : Ensure the area is well-ventilated.

  • Personal Protection : Wear appropriate PPE, including respiratory protection if necessary.

  • Containment : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled chemical.

  • Collection : Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your institution's EHS office.

Quantitative Data Summary

ParameterGuideline/LimitSource
Maximum Hazardous Waste Volume in SAA55 gallons[4]
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kilogram (solid)[4]
Maximum Storage Time in SAAUp to 12 months (provided accumulation limits are not exceeded)[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Disposal Process cluster_container Empty Container Disposal A Wear Appropriate PPE B Identify Waste as Hazardous A->B C Segregate from Incompatible Waste B->C D Use Labeled, Compatible Container C->D E Store in Designated SAA D->E F Keep Container Closed E->F G Use Secondary Containment E->G H Contact EHS for Pickup G->H I Waste Transported to Licensed Facility H->I J Controlled Incineration I->J K Triple Rinse Container L Collect Rinsate as Hazardous Waste K->L M Deface Labels K->M N Dispose of Clean Container M->N

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate (CAS No: 41042-21-1). Following these procedures is essential for ensuring personal safety and proper disposal.

Chemical Identifier:

  • IUPAC Name: Ethyl 2-(2,3-dioxoindol-1-yl)acetate[1]

  • CAS Number: 41042-21-1[1]

  • Chemical Formula: C12H11NO4[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategorySpecification
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Protection Chemical-impermeable gloves (inspect before use), a lab coat, and appropriate protective clothing to prevent skin contact.[2][3]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[2]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle the chemical in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[2][4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][5]

  • Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.[3][4] Contaminated clothing should be removed immediately and washed before reuse.[4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools and explosion-proof equipment.[2][5]

Storage:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

  • Incompatibilities: Store away from strong acids, strong bases, and strong oxidizing agents.[5]

Spill and Emergency Procedures

Spills:

  • Evacuate: Evacuate personnel from the spill area.[2]

  • Ventilate: Ensure adequate ventilation.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] Absorb with inert material and place it into a suitable disposal container.[4]

  • Environmental Protection: Do not let the chemical enter drains.[2]

First Aid:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2][6]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2][6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Disposal Plan

Chemical Disposal:

  • Dispose of the chemical waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2]

Contaminated Packaging Disposal:

  • Containers can be triple-rinsed and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Handle in a well-ventilated area A->B Proceed to handling C Weigh and prepare for experiment B->C D Conduct experiment C->D E Decontaminate work surfaces D->E Post-experiment F Dispose of chemical waste E->F G Dispose of contaminated PPE F->G H Remove and store PPE G->H

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。